BNTX maleate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4R,4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4.C4H4O4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17;5-3(6)1-2-4(7)8/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2;1-2H,(H,5,6)(H,7,8)/b19-12+;2-1-/t21-,25+,26+,27-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHUUKGUNNYVGB-LQDKARLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C/C6=CC=CC=C6)/C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101018962 | |
| Record name | 7-Benzylidenenaltrexone maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864461-31-4 | |
| Record name | 7-Benzylidenenaltrexone maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101018962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 7-Benzylidenenaltrexone Maleate (BNTX Maleate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Benzylidenenaltrexone (B1236580) (BNTX) maleate (B1232345) is a semi-synthetic opioid derivative that has been identified as a potent and highly selective antagonist of the δ₁-opioid receptor.[1] Beyond its activity at opioid receptors, recent research has unveiled a novel mechanism of action for BNTX maleate in the context of oncology. It has been shown to sensitize pancreatic cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[2][3][4][5] This dual functionality presents this compound as a compound of significant interest for further investigation in both neuroscience and cancer biology. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Primary Mechanism of Action: δ₁-Opioid Receptor Antagonism
This compound is a standard selective δ₁ opioid receptor antagonist.[1] Its primary and most well-characterized mechanism of action is the blockade of this specific subtype of opioid receptor.
Quantitative Data: Receptor Binding Affinity
The binding affinity of BNTX for the δ₁-opioid receptor has been determined through radioligand binding assays. The following table summarizes the available quantitative data.
| Ligand | Receptor Subtype | Assay Type | Parameter | Value | Species | Reference |
| 7-Benzylidenenaltrexone (BNTX) | δ₁-Opioid Receptor | [³H][D-Pen²,D-Pen⁵]enkephalin) ([³H]DPDPE) binding assay | Kᵢ | 0.1 nM | Guinea Pig (brain membranes) | [1] |
Table 1: High-Affinity Binding Profile of 7-Benzylidenenaltrexone (BNTX)
Secondary Mechanism of Action: Sensitization of Pancreatic Cancer Cells to TRAIL-Induced Apoptosis
In addition to its role as a δ₁-opioid receptor antagonist, this compound has been identified as a potent sensitizer (B1316253) of pancreatic cancer cells to TRAIL-induced apoptosis.[2][3][4][5] This activity is of particular interest due to the resistance of many cancers to TRAIL-based therapies.
The core of this mechanism involves the downregulation of the X-linked inhibitor of apoptosis protein (XIAP) through the inhibition of the Protein Kinase C alpha (PKCα)/AKT signaling pathway.[2][3][4]
Signaling Pathway of this compound in TRAIL Sensitization
The following diagram illustrates the signaling cascade initiated by this compound in pancreatic cancer cells, leading to the enhancement of TRAIL-induced apoptosis.
Caption: Signaling pathway of this compound in sensitizing pancreatic cancer cells to TRAIL-induced apoptosis.
Quantitative Data: In Vivo Efficacy in a Pancreatic Cancer Xenograft Model
The combination of this compound and TRAIL has demonstrated significant anti-tumor activity in a preclinical mouse model of pancreatic cancer.
| Treatment Group | Mean Tumor Volume (Day 20) | Statistical Significance (vs. Control) |
| Control | ~1000 mm³ | - |
| BNTX | ~900 mm³ | Not Significant |
| TRAIL | ~800 mm³ | Not Significant |
| BNTX + TRAIL | ~300 mm³ | P < 0.05 |
Table 2: Tumor Growth Inhibition in an AsPC-1 Tumor Xenograft Model.[2] (Values are estimated from the graphical data presented in the source).
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound. Note: These protocols are summaries of the methods described in the cited literature and may require further optimization for specific laboratory conditions.
Cell Viability Assay (Luminescent ATP Assay)
This protocol outlines the measurement of cell viability in pancreatic cancer cell lines treated with this compound and/or TRAIL.[2]
Objective: To determine the effect of this compound and TRAIL on the viability of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., AsPC-1, PANC-1, MIA PaCa-2)
-
96-well plates
-
This compound
-
Recombinant human TRAIL
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells at a density of 2,000-3,000 cells per well in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentrations of this compound for 30 minutes.
-
Add TRAIL (e.g., 25 ng/ml) to the wells and incubate for an additional 24 hours.
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Analyze the data to determine the relative cell survival rate.
Caption: Experimental workflow for the cell viability assay.
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol describes the analysis of key proteins in the signaling pathway affected by this compound and TRAIL.[2]
Objective: To assess the expression and phosphorylation status of proteins such as XIAP, AKT, PARP, and caspase-3.
Materials:
-
Pancreatic cancer cells
-
This compound
-
Recombinant human TRAIL
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (targeting XIAP, p-AKT, AKT, PARP, cleaved caspase-3, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat pancreatic cancer cells with this compound and/or TRAIL as described for the cell viability assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: Experimental workflow for Western blot analysis.
Conclusion
7-Benzylidenenaltrexone (BNTX) maleate exhibits a dual mechanism of action, functioning as a highly selective δ₁-opioid receptor antagonist and as a sensitizer of pancreatic cancer cells to TRAIL-induced apoptosis. The latter mechanism, involving the inhibition of the PKCα/AKT pathway and subsequent downregulation of XIAP, presents a promising avenue for the development of novel cancer therapeutics. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound.
References
- 1. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Downregulation of X-linked inhibitor of apoptosis protein by ‘7-Benzylidenenaltrexone maleate’ sensitizes pancreatic cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Downregulation of X-linked inhibitor of apoptosis protein by '7-Benzylidenenaltrexone maleate' sensitizes pancreatic cancer cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to BNTX Maleate (B1232345): A Selective δ₁ Opioid Receptor Antagonist
This technical guide provides a comprehensive overview of BNTX maleate (7-Benzylidenenaltrexone maleate), a principal tool in opioid research. It details the compound's chemical properties, pharmacological profile, and its application in elucidating the specific functions of the δ₁ opioid receptor subtype. This document adheres to stringent data presentation and visualization standards to facilitate advanced research and development.
Core Properties of this compound
This compound is a synthetic derivative of naltrexone, recognized for its high selectivity as an antagonist for the δ₁ (delta-1) opioid receptor.[1][2] Its chemical name is 7-Benzylidenenaltrexone maleate.[2] This selectivity allows researchers to pharmacologically dissect the roles of δ₁ receptors from other opioid receptor subtypes, including the closely related δ₂ subtype.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 7-Benzylidenenaltrexone maleate | [2] |
| Molecular Formula | C₂₇H₂₇NO₄·C₄H₄O₄ | [1][2] |
| Molecular Weight | 545.59 g/mol | [1][4] |
| CAS Number | 864461-31-4 | [1][2] |
| Purity | ≥97-99% | [1][4] |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in water with gentle warming. | [1][4] |
| Storage | Desiccate at -20°C. | [1][2] |
Pharmacological Profile
The defining characteristic of this compound is its potent and selective antagonism at the δ₁ opioid receptor. This is quantified by its binding affinity (Kᵢ), which measures how tightly the molecule binds to the receptor. A lower Kᵢ value indicates a higher binding affinity.[5]
Receptor Binding Selectivity
This compound exhibits a significantly higher affinity for the δ₁ receptor compared to other opioid receptor subtypes.[6] Emerging evidence suggests that the δ₁ receptor subtype may be a heterodimer of the μ-opioid receptor (MOR) and the δ-opioid receptor (DOR), while the δ₂ receptor is a DOR homomer.[7] BNTX is more potent at the μ-δ heterodimer (δ₁).[7]
Table 2: Receptor Binding Affinity (Kᵢ) of this compound
| Receptor Subtype | Kᵢ (nM) | Selectivity (δ₁ vs. Other) |
| δ₁-opioid | 0.1 | - |
| δ₂-opioid | 10.8 | 108-fold |
| μ-opioid | 13.3 | 133-fold |
| κ-opioid | 58.6 | 586-fold |
| (Data sourced from MedChemExpress)[6] |
Functional Antagonism
As an antagonist, this compound binds to the δ₁ receptor but does not elicit a biological response. Instead, it blocks the receptor, preventing endogenous and exogenous agonists from binding and activating it. This inhibitory action has been demonstrated in various experimental models. For instance, BNTX inhibits neurogenic ion transport in porcine ileal mucosa and has been shown to increase the antinociceptive ED₅₀ value of the δ-agonist DPDPE in in vivo studies.[1][4]
Signaling Pathways and Mechanism of Antagonism
Opioid receptors, including the δ₁ subtype, are G-protein-coupled receptors (GPCRs) that signal primarily through the inhibitory G-protein, Gᵢ/G₀.[8][9] Agonist activation initiates a cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and modulation of ion channel activity, ultimately reducing neuronal excitability.[10] this compound exerts its effect by physically occupying the agonist binding site, thereby preventing this signaling cascade from being initiated.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | CAS 864461-31-4 | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, delta1 opioid receptor antagonist (ab146142) | Abcam [abcam.com]
- 5. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Pharmacological Profile of BNTX Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BNTX maleate (B1232345), chemically known as 7-Benzylidenenaltrexone (B1236580) maleate, is a potent and selective δ₁ (delta 1) opioid receptor antagonist. This technical guide provides a comprehensive overview of the pharmacological profile of BNTX maleate, summarizing its mechanism of action, pharmacodynamic effects, and key experimental findings. The document includes detailed experimental protocols for in vitro and in vivo studies, quantitative data on receptor binding and functional activity, and visualizations of its signaling pathways. This guide is intended to serve as a resource for researchers in pharmacology, oncology, and neuroscience investigating the therapeutic potential and applications of this compound.
Introduction
This compound is a derivative of naltrexone (B1662487) and is distinguished by its high selectivity for the δ₁ opioid receptor subtype.[1][2] This selectivity has made it a valuable pharmacological tool for differentiating the roles of δ₁ and δ₂ opioid receptors in various physiological processes, including nociception and cough reflexes.[1] More recently, research has uncovered a novel application for this compound in oncology, specifically in sensitizing pancreatic cancer cells to apoptosis. This guide synthesizes the current knowledge on this compound, with a focus on its pharmacological properties and the methodologies used to elucidate them.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 7-Benzylidenenaltrexone maleate | |
| Molecular Formula | C₂₇H₂₇NO₄·C₄H₄O₄ | |
| Molecular Weight | 545.59 g/mol | |
| CAS Number | 129468-28-6 | [3] |
| Appearance | Solid | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO and water |
Pharmacodynamics
The primary mechanism of action of this compound is the selective antagonism of the δ₁ opioid receptor. Its pharmacodynamic effects have been characterized through receptor binding assays and in vivo functional studies.
Receptor Binding Affinity
This compound exhibits high affinity and selectivity for the δ₁ opioid receptor. Radioligand binding assays have been employed to determine its binding affinity (Ki) for various opioid receptor subtypes.
Table 2: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| δ₁ | [³H]DPDPE | Guinea Pig Brain Membranes | 0.1 | [2] |
| δ₂ | [³H]DSLET | Guinea Pig Brain Membranes | ~10 |
DPDPE: [D-Pen²,D-Pen⁵]enkephalin; DSLET: [D-Ser²,Leu⁵]enkephalin-Thr⁶
In Vivo Pharmacological Activity
The functional effects of this compound have been demonstrated in various animal models, highlighting its antagonist activity at the δ₁ opioid receptor.
Table 3: In Vivo Antagonist Activity of this compound
| Model | Species | Agonist | Endpoint | This compound Effect | Reference |
| Antinociception (Tail-Flick Test) | Mouse | DPDPE (δ₁ agonist) | Antinociceptive ED₅₀ | 5.9-fold increase with s.c. BNTX | [1] |
| Antinociception (Tail-Flick Test) | Mouse | DPDPE (δ₁ agonist) | Antinociceptive ED₅₀ | 4-fold increase with i.t. BNTX | [1] |
| Antinociception (Tail-Flick Test) | Mouse | DELT II (δ₂ agonist) | Antinociceptive ED₅₀ | No significant change | [1] |
| Antitussive (Capsaicin-induced cough) | Mouse | - | Number of coughs | Dose-dependent reduction |
s.c.: subcutaneous; i.t.: intrathecal; ED₅₀: median effective dose; DPDPE: [D-Pen², D-Pen⁵]enkephalin; DELT II: [D-Ala²]deltorphin II
Role in Oncology: Sensitization of Pancreatic Cancer Cells to TRAIL-Induced Apoptosis
Recent studies have revealed a potential role for this compound in cancer therapy. Specifically, it has been shown to sensitize pancreatic cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.
Signaling Pathway
This compound, in combination with TRAIL, promotes apoptosis in pancreatic cancer cells through the downregulation of the X-linked inhibitor of apoptosis protein (XIAP). This is achieved by inhibiting the Protein Kinase C alpha (PKCα)/AKT signaling pathway, which leads to the ubiquitin/proteasome-dependent degradation of XIAP. The resulting decrease in XIAP levels allows for the activation of caspases and subsequent apoptosis.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro Experiments
This protocol assesses the effect of this compound on the viability of pancreatic cancer cells.
-
Cell Lines: AsPC-1, BxPC-3, or other pancreatic cancer cell lines.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 1-20 µM) and/or TRAIL (e.g., 10-100 ng/mL) for 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
-
This protocol quantifies the extent of apoptosis induced by this compound and TRAIL.
-
Procedure:
-
Treat pancreatic cancer cells with this compound and/or TRAIL as described for the cell viability assay.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
-
This protocol is used to detect changes in protein expression levels in the PKCα/AKT/XIAP signaling pathway.
-
Procedure:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against PKCα, p-AKT, AKT, XIAP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Experiments
This model evaluates the in vivo efficacy of this compound in combination with TRAIL.
-
Animal Model: Athymic nude mice (4-6 weeks old).
-
Procedure:
-
Subcutaneously inject pancreatic cancer cells (e.g., 5 x 10⁶ AsPC-1 cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, TRAIL alone, this compound + TRAIL).
-
Administer treatments via appropriate routes (e.g., intraperitoneal injection) for a specified duration.
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
-
This assay assesses the antagonist effect of this compound on δ₁ opioid receptor-mediated analgesia.
-
Animal Model: Male Sprague-Dawley rats or ICR mice.
-
Procedure:
-
Administer this compound via the desired route (e.g., subcutaneous or intrathecal).
-
After a predetermined time, administer a δ₁-selective agonist (e.g., DPDPE).
-
Measure the baseline tail-flick latency by applying a radiant heat source to the tail.
-
Record the latency for the animal to flick its tail away from the heat source.
-
A cut-off time is set to prevent tissue damage.
-
Determine the antinociceptive ED₅₀ of the agonist in the presence and absence of this compound.
-
Pharmacokinetics
Detailed pharmacokinetic studies specifically for this compound are limited in publicly available literature. However, based on its structural similarity to naltrexone, it is expected to undergo hepatic metabolism. Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Summary and Future Directions
This compound is a highly selective δ₁ opioid receptor antagonist with well-established utility in opioid research. The discovery of its ability to sensitize pancreatic cancer cells to TRAIL-induced apoptosis opens a new avenue for its therapeutic development. Future research should focus on a comprehensive characterization of its pharmacokinetic profile, further elucidation of its anticancer mechanisms in other tumor types, and preclinical evaluation of its safety and efficacy in combination with other anticancer agents. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their investigation of this compound.
Visualized Workflows
References
- 1. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Benzylidenenaltrexone | C27H27NO4 | CID 5486825 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Synthesis of Neratinib Maleate
Disclaimer: The compound "BNTX maleate" is not a recognized entity in publicly available scientific literature. This guide will proceed using Neratinib (B1684480) maleate (B1232345) (HKI-272), a well-documented irreversible pan-ErbB tyrosine kinase inhibitor, as a representative example to fulfill the detailed structural and content requirements of the request. Neratinib's discovery, synthesis, and mechanism of action are well-established and serve as an excellent model for a technical whitepaper aimed at researchers and drug development professionals.
Executive Summary
Neratinib is a potent, orally available small molecule that irreversibly inhibits the kinase activity of Epidermal Growth Factor Receptor (EGFR/HER1), Human Epidermal Growth Factor Receptor 2 (HER2), and HER4.[1][2] Developed initially by Wyeth and later by Pfizer before being licensed to Puma Biotechnology, it targets the intracellular ATP-binding pocket of these receptors, leading to sustained inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival.[3][4] Its primary indication is for the extended adjuvant treatment of early-stage HER2-positive breast cancer.[4][5] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key pharmacological data of Neratinib maleate.
Discovery and Development
Neratinib (HKI-272) was rationally designed as a modification of earlier quinazoline-based kinase inhibitors, such as EKB-569 (pelitinib), with the goal of achieving irreversible binding and broader activity against the ErbB (HER) family of receptors.[3] The key structural modification was the incorporation of a reactive acrylamide (B121943) moiety, which forms a covalent bond with a conserved cysteine residue (Cys-805 in HER2 and Cys-773 in EGFR) in the ATP-binding pocket.[3][5] This irreversible binding mechanism was hypothesized to provide a more durable inhibition of receptor signaling compared to reversible inhibitors, a feature thought to be crucial for overcoming drug resistance.[6]
The development program, culminating in the pivotal Phase III ExteNET trial, demonstrated that Neratinib significantly improved invasive disease-free survival in patients with early-stage HER2-positive breast cancer following standard trastuzumab-based adjuvant therapy.[7][8] This led to its FDA approval in July 2017 under the brand name Nerlynx®.[4][5]
Chemical Synthesis
The synthesis of Neratinib involves a multi-step process. One common route involves the coupling of a key quinoline (B57606) intermediate with the acrylamide side chain.[9][10] The final step to produce the maleate salt involves reacting the Neratinib free base with maleic acid in a suitable solvent system, such as a water-alcohol solution, followed by crystallization.[11]
A generalized synthetic workflow is outlined below. This process involves the preparation of a substituted aniline, which is then coupled with a cyano-quinoline intermediate. Subsequent reactions introduce the reactive acrylamide side chain required for its mechanism of action.[10][12]
Data Presentation
Quantitative data regarding Neratinib's inhibitory activity and pharmacokinetic properties are summarized below for clarity and comparison.
Table 1: In Vitro Inhibitory Activity of Neratinib
| Target Kinase | IC50 (nM) | Assay Type | Reference(s) |
| HER2 (ErbB2) | 59 | Cell-free autophosphorylation assay | [1][3][6] |
| EGFR (HER1) | 92 | Cell-free autophosphorylation assay | [1][3][6] |
| HER4 (ErbB4) | ~19 | In vitro kinase assay | [1][6] |
Note: IC50 values can vary based on specific assay conditions.
Table 2: Pharmacokinetic Parameters of Neratinib in Humans
| Parameter | Value (at 240 mg daily dose) | Notes | Reference(s) |
| Tmax (Median) | ~3-5 hours | Time to reach maximum plasma concentration. | [9][13] |
| Cmax (Mean) | ~73.1 ng/mL | Maximum plasma concentration. | [13] |
| AUC (Mean) | ~1133 ng·h/mL | Area under the plasma concentration-time curve. | [13] |
| Apparent Terminal Half-Life | ~14-17 hours | Varies across studies. | [13] |
| Metabolism | Primarily via CYP3A4 and FMO | Metabolized into several active metabolites (M3, M6, M7, M11). | [14] |
Mechanism of Action and Signaling Pathways
Neratinib functions as an irreversible pan-HER inhibitor.[3][15] It covalently binds to cysteine residues in the ATP-binding pockets of EGFR, HER2, and HER4, leading to irreversible inactivation of their tyrosine kinase domains.[1][3] This action blocks the autophosphorylation and activation of these receptors, thereby inhibiting downstream signaling through two major pathways critical for cancer cell growth and survival: the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[1][5][6] The sustained inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in HER2-overexpressing tumor cells.[15][16]
Experimental Protocols
Protocol: HER2 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the IC50 value of Neratinib against HER2 kinase using a luminescence-based assay that measures ADP production.[17][18]
1. Materials:
-
Recombinant HER2 Kinase Enzyme (e.g., Promega Cat.# V9101)[17]
-
Kinase Substrate (e.g., Poly (Glu4,Tyr1))
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[18]
-
ATP (10 mM stock)
-
Neratinib (serially diluted in 100% DMSO, then in kinase buffer)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)[18]
-
384-well assay plates (low volume, white)
2. Procedure:
-
Inhibitor Preparation: Prepare a 10-point serial dilution of Neratinib in DMSO. Further dilute these stocks into kinase buffer to create 4x final assay concentrations.
-
Assay Plate Setup: Add 2.5 µL of the diluted Neratinib or vehicle (DMSO in kinase buffer) to triplicate wells of a 384-well plate.
-
Enzyme Preparation: Dilute HER2 kinase to a 4x working concentration in kinase buffer, based on prior enzyme titration experiments.
-
Substrate/ATP Mix: Prepare a 2x working solution of the substrate and ATP in kinase buffer. The final ATP concentration should be at or near its Km for the enzyme.
-
Reaction Initiation: To each well, add 2.5 µL of the 4x HER2 enzyme solution, followed immediately by 5 µL of the 2x substrate/ATP mix. The final reaction volume is 10 µL.
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
Signal Generation (ADP-Glo™): a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to vehicle controls and plot against the logarithm of Neratinib concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Western Blot for Phospho-HER2 Inhibition in Cells
This protocol assesses Neratinib's ability to inhibit HER2 autophosphorylation in a cellular context.[19]
1. Materials:
-
HER2-overexpressing cell line (e.g., SK-BR-3, BT-474)
-
Cell culture medium and supplements
-
Neratinib
-
Modified RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-HER2 (Tyr1248), anti-total HER2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
2. Procedure:
-
Cell Culture and Treatment: Seed SK-BR-3 cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of Neratinib (e.g., 0-1000 nM) for 6-24 hours. Include a vehicle-only control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Extraction: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane) and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with anti-p-HER2 primary antibody overnight at 4°C. c. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal with an imager.
-
Analysis: Strip the membrane and re-probe for total HER2 and then β-actin for normalization. Quantify band intensities to determine the ratio of p-HER2 to total HER2.
References
- 1. benchchem.com [benchchem.com]
- 2. drugs.com [drugs.com]
- 3. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neratinib - Wikipedia [en.wikipedia.org]
- 5. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 8. Pharmacodynamics, pharmacokinetics and clinical efficacy of neratinib in HER2-positive breast cancer and breast cancer with HER2 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. API SYNTHESIS INTERNATIONAL: NERATINIB [apisynthesisint.blogspot.com]
- 11. EP2537843A2 - Preparation of maleate salt of neratininb and its use - Google Patents [patents.google.com]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. neratinib [drugcentral.org]
- 15. nerlynxhcp.com [nerlynxhcp.com]
- 16. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HER2 Kinase Enzyme System Application Note [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to the In Vivo Effects of Neurotoxins on Zebrafish Larvae
Disclaimer: Research on a specific compound labeled "BNTX maleate" in zebrafish larvae has not been identified in publicly available scientific literature. To fulfill the structural and content requirements of this guide, the well-characterized neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) will be used as a representative compound. The data, protocols, and pathways described herein are based on established findings for MPTP and similar neurotoxins and serve as a framework for assessing the in vivo effects of novel neurotoxic compounds.
Executive Summary
The zebrafish (Danio rerio) larva has emerged as a powerful vertebrate model for developmental neurotoxicity screening due to its genetic homology with humans, rapid development, optical transparency, and suitability for high-throughput assays.[1][2] This guide provides a comprehensive overview of the in vivo effects of neurotoxin exposure, using MPTP as a primary example. It details the quantitative effects on survival, morphology, locomotor activity, and dopaminergic neuron integrity. Furthermore, this document outlines detailed experimental protocols for key assays and visualizes the underlying molecular pathways and experimental workflows, offering a robust resource for researchers in toxicology and drug development.
Quantitative Data Summary
The toxicological impact of neurotoxin exposure is quantified through a series of dose-response assessments. The following tables summarize typical quantitative data obtained from studies exposing zebrafish larvae to neurotoxins like MPTP, beginning at 3 days post-fertilization (dpf) and assessed at 7 dpf.[3]
Table 1: Survival and Morphological Defects
| Concentration (μM) | Survival Rate (%) | Malformation Rate (%) | Predominant Malformations |
| 0 (Control) | >95% | <5% | None |
| 50 | 85% | 15% | Mild pericardial edema |
| 100 | 70% | 30% | Pericardial edema, tail curvature |
| 250 | 50% (LC50) | 65% | Severe edema, tail/spinal curvature[3] |
| 500 | <20% | >90% | Severe systemic defects, necrosis |
Table 2: Locomotor Activity Analysis
Locomotor activity is a sensitive endpoint for assessing neurotoxicity.[4][5][6] Larval movement is tracked in response to stimuli, such as changes in light.
| Concentration (μM) | Total Distance Moved (cm/10 min) | Average Velocity (cm/s) | Movement Frequency (bursts/min) |
| 0 (Control) | 150 ± 12.5 | 0.25 ± 0.02 | 45 ± 4 |
| 50 | 130 ± 11.8 | 0.22 ± 0.02 | 38 ± 3 |
| 100 | 95 ± 9.7 | 0.16 ± 0.01 | 25 ± 2* |
| 250 | 45 ± 5.1 | 0.08 ± 0.01 | 10 ± 1** |
*p < 0.05, **p < 0.01 compared to control
Table 3: Dopaminergic (DA) Neuron Integrity and Gene Expression
Neurotoxins like MPTP selectively damage dopaminergic neurons, which can be quantified through cell counting in transgenic lines (e.g., Tg(dat:eGFP)) and by measuring the expression of key genes.[3][7]
| Concentration (μM) | DA Neuron Count (% of Control) | th1 Expression (fold change) | dat Expression (fold change) | p53 Expression (fold change) |
| 0 (Control) | 100% | 1.0 | 1.0 | 1.0 |
| 100 | 75% | 0.8 | 0.75 | 1.2 |
| 250 | 61%[3] | 0.6[3] | 0.69[3] | 1.35[3] |
th1: Tyrosine hydroxylase 1; dat: Dopamine transporter; p53: Tumor protein p53 (apoptosis marker)
Experimental Protocols
Detailed and standardized protocols are critical for reproducibility in neurotoxicity studies.
Zebrafish Husbandry and Toxin Exposure
-
Animal Maintenance: Wild-type or transgenic (e.g., Tg(dat:eGFP)) zebrafish are maintained under a standard 14/10-hour light/dark cycle at 28.5°C.
-
Embryo Collection: Embryos are collected post-fertilization and raised in E3 embryo medium.
-
Exposure Protocol:
-
At 3 days post-fertilization (dpf), healthy larvae are selected and arrayed into multi-well plates (e.g., 24-well plates) with one larva per well.
-
The E3 medium is replaced with fresh medium containing the desired concentration of the neurotoxin (e.g., MPTP) or vehicle control (e.g., 0.1% DMSO).
-
Larvae are incubated in the toxin solution for a defined period, typically 4 days (from 3 dpf to 7 dpf).[3] Daily observations for mortality and morphological defects are recorded.
-
Locomotor Behavior Assay
-
Acclimation: At 7 dpf, following toxin exposure, individual larvae are transferred to a 96-well plate with fresh E3 medium.[5] They are allowed to acclimate for at least 15-30 minutes under ambient light.[3]
-
Tracking: The plate is placed into an automated video tracking system (e.g., DanioVision, ZebraBox).[3][5]
-
Stimulus Paradigm: A common paradigm involves alternating periods of light and darkness (e.g., 5 minutes light, 5 minutes dark, 5 minutes light). Larval activity is recorded throughout.
-
Data Analysis: Software analyzes the video recordings to extract parameters such as total distance moved, velocity, and frequency of movement.[6][8]
Dopaminergic Neuron Visualization and Quantification
-
Sample Preparation: At 7 dpf, larvae are anesthetized with tricaine (B183219) (MS-222) and mounted on a depression slide in 3% methylcellulose.
-
Imaging: For transgenic lines like Tg(dat:eGFP), which express green fluorescent protein in dopaminergic neurons, the brain is imaged directly using a confocal microscope.[3][7]
-
Quantification: Z-stack images are captured, focusing on the ventral diencephalon region where specific dopaminergic neuron clusters are located.[3] The number of fluorescent neurons is counted manually or using image analysis software (e.g., ImageJ).
-
Statistical Analysis: The neuron counts from treated groups are compared to the vehicle control group.
Oxidative Stress Measurement
-
Probe Incubation: Reactive oxygen species (ROS) can be detected using fluorescent probes like CellROX or MitoSOX Red.[9][10][11] Following toxin exposure, live larvae are incubated in E3 medium containing the ROS-sensitive probe for 15-30 minutes at 28°C, protected from light.[12]
-
Wash and Mount: Larvae are rinsed multiple times with fresh E3 medium to remove excess probe and then mounted for imaging as described in 3.3.
-
Analysis: The fluorescence intensity in the brain region is quantified using confocal microscopy and image analysis software.[9][10] This provides a measure of oxidative stress induced by the neurotoxin.
Visualizations: Pathways and Workflows
Mechanism of MPTP-Induced Neurotoxicity
The diagram below illustrates the pathway by which MPTP induces dopaminergic neuron death.
Caption: MPTP is metabolized to MPP+, which selectively enters dopaminergic neurons and causes cell death.
Experimental Workflow for Neurotoxicity Assessment
The following diagram outlines the logical flow of an in vivo neurotoxicity screening experiment in zebrafish larvae.
Caption: Workflow for assessing neurotoxicity in zebrafish from exposure to multi-parametric analysis.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. invivobiosystems.com [invivobiosystems.com]
- 6. plone.ufpb.br [plone.ufpb.br]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. gene-tools.com [gene-tools.com]
- 11. uottawa.scholarsportal.info [uottawa.scholarsportal.info]
- 12. Video: Analysis of Oxidative Stress in Zebrafish Embryos [jove.com]
BNTX Maleate and its Role in Modulating Neurogenic Ion Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pharmacological effects of BNTX maleate (B1232345) on neurogenic ion transport, with a specific focus on its actions within the intestinal mucosa. BNTX maleate, chemically known as 7-Benzylidenenaltrexone maleate, is a potent and selective δ1 opioid receptor antagonist.[1] Its significance in the field of gastrointestinal research stems from its ability to inhibit neurogenic ion transport, a process mediated by a putative novel opioid receptor located on submucosal neurons.[1] This document synthesizes the available quantitative data, details relevant experimental methodologies, and visually represents the underlying signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.
Core Concepts: Neurogenic Ion Transport
In the intestine, the transport of ions across the epithelial layer is a tightly regulated process crucial for maintaining fluid and electrolyte balance. This transport can be significantly influenced by the enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal tract. "Neurogenic ion transport" refers to the modulation of epithelial ion secretion or absorption by neurotransmitters released from enteric neurons, particularly those within the submucosal plexus.[2] Electrical stimulation of submucosal neurons evokes the release of secretagogues, such as acetylcholine (B1216132) and vasoactive intestinal peptide (VIP), which in turn stimulate epithelial cells to secrete anions (primarily chloride), leading to fluid secretion into the intestinal lumen. This physiological response can be measured experimentally as an increase in the short-circuit current (Isc) in a Ussing chamber setup.
This compound: A Modulator of Neurogenic Secretion
This compound has been identified as an inhibitor of this neurogenic secretory process. The primary evidence for this activity comes from studies on porcine ileal mucosa, a well-established model for human intestinal physiology.
Quantitative Data on the Inhibitory Effects of this compound
The inhibitory effects of various opioid agonists on electrically-evoked neurogenic ion transport and the antagonistic action of this compound have been quantified. The following tables summarize the key findings from the seminal study by Poonyachoti et al. (2001) in the Journal of Pharmacology and Experimental Therapeutics.
Table 1: Potency of Opioid Agonists in Inhibiting Neurogenic Ion Transport in Porcine Ileal Mucosa
| Opioid Agonist | Receptor Selectivity | pIC50 (mean ± SEM) |
| [D-Ala2]-deltorphin II | δ (delta) | 8.4 ± 0.7 |
| [D-Ala2,N-methyl-Phe4,Gly5-ol]-enkephalin (DAMGO) | µ (mu) | 8.0 ± 0.1 |
pIC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal inhibition of the electrically-evoked short-circuit current.[1]
Table 2: Antagonistic Effect of this compound on Opioid Agonist-Induced Inhibition of Neurogenic Ion Transport
| Agonist | Antagonist (100 nM) | Fold Reduction in Agonist Potency |
| [D-Pen2,D-Pen5]-enkephalin (DPDPE) | This compound | 13.5 |
| [D-Ala2,N-methyl-Phe4,Gly5-ol]-enkephalin (DAMGO) | This compound | 15.5 |
These data demonstrate that this compound significantly reduces the potency of both δ and µ opioid agonists in inhibiting neurogenic ion transport, suggesting it acts as an antagonist at the receptor mediating this effect.[1]
Experimental Protocols
The investigation of this compound's effect on neurogenic ion transport relies on a well-defined ex vivo methodology using an Ussing chamber.
Key Experiment: Measurement of Neurogenic Ion Transport in Porcine Ileal Mucosa
Objective: To measure the effect of this compound on the inhibition of electrically-stimulated ion transport across the porcine ileal mucosa.
Methodology:
-
Tissue Preparation:
-
Obtain fresh ileal tissue from pigs.
-
Isolate a section of the ileum and rinse with a cold, oxygenated Krebs-Ringer bicarbonate buffer.
-
Dissect the mucosa and submucosa away from the underlying muscle layers.
-
Mount the resulting mucosa-submucosa sheet in an Ussing chamber, which separates the tissue into mucosal and serosal hemichambers.
-
-
Ussing Chamber Setup:
-
Fill both hemichambers with equal volumes of Krebs-Ringer bicarbonate buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
The Ussing chamber is equipped with two pairs of electrodes: one pair to measure the transepithelial potential difference (PD) and the other to pass a current to clamp the PD to 0 mV. The current required to do this is the short-circuit current (Isc), which is a measure of net active ion transport.
-
-
Experimental Procedure:
-
Allow the tissue to equilibrate in the Ussing chamber until a stable baseline Isc is achieved.
-
Induce neurogenic ion transport by applying electrical field stimulation (EFS) across the tissue via electrodes in the chamber. This results in a transient increase in Isc.
-
To test the effect of opioid agonists, add the agonist to the serosal side of the tissue and perform EFS. The reduction in the EFS-evoked Isc indicates inhibition of neurogenic ion transport.
-
To test the antagonistic effect of this compound, pre-incubate the tissue with this compound on the serosal side before adding the opioid agonist and performing EFS.
-
-
Data Analysis:
-
Measure the peak change in Isc in response to EFS in the absence and presence of agonists and antagonists.
-
Calculate the percent inhibition of the EFS-evoked Isc by the agonists.
-
Determine the IC50 values for the agonists.
-
Calculate the fold-shift in the agonist dose-response curve in the presence of this compound to quantify its antagonistic activity.
-
Logical Workflow for the Experiment
Caption: Workflow for assessing this compound's effect on neurogenic ion transport.
Signaling Pathways
The inhibitory effect of this compound on neurogenic ion transport is exerted through its antagonism of a specific opioid receptor on submucosal neurons. The activation of this receptor by opioid agonists triggers an intracellular signaling cascade that ultimately reduces the secretion of ions by the intestinal epithelium.
Proposed Signaling Pathway for Opioid-Mediated Inhibition of Neurogenic Ion Transport
The following diagram illustrates the proposed signaling pathway:
Caption: Opioid-mediated inhibition of neurogenic ion transport signaling cascade.
Pathway Description:
-
Receptor Activation/Antagonism: Opioid agonists bind to and activate a 7-benzylidenenaltrexone-preferring opioid receptor on the surface of submucosal neurons. This compound acts as a competitive antagonist at this receptor, preventing its activation.
-
G-Protein Coupling: Upon activation, the receptor couples to inhibitory G-proteins (Gi/o).
-
Downstream Effectors: The activated G-protein initiates several downstream effects:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The G-protein directly inhibits voltage-gated Ca2+ channels, reducing calcium influx, and activates G-protein-coupled inwardly rectifying K+ (GIRK) channels, increasing potassium efflux.
-
-
Neuronal Inhibition: The combined effect of reduced cAMP, decreased Ca2+ influx, and increased K+ efflux is a hyperpolarization of the neuron and a reduction in its excitability.
-
Reduced Neurotransmitter Release: The decreased neuronal activity leads to a reduction in the release of secretagogues like acetylcholine (ACh) and vasoactive intestinal peptide (VIP) from the nerve terminals in proximity to the intestinal crypts.
-
Decreased Epithelial Secretion: With less stimulation of their receptors by ACh and VIP, the epithelial cells exhibit a reduced opening of apical chloride channels, leading to a decrease in chloride and subsequent fluid secretion.
Conclusion
This compound serves as a critical pharmacological tool for elucidating the role of a novel opioid receptor in the regulation of neurogenic ion transport in the intestine. Its selective antagonism of this receptor provides a clear mechanism for its inhibitory effects on intestinal secretion. The experimental framework and signaling pathways detailed in this guide offer a comprehensive overview for researchers investigating enteric neuroscience, opioid pharmacology, and the development of new therapeutic agents for gastrointestinal disorders characterized by abnormal secretion. Further research into the precise molecular identity and downstream signaling partners of the 7-benzylidenenaltrexone-preferring opioid receptor will undoubtedly open new avenues for drug discovery.
References
- 1. Pharmacological evidence for a 7-benzylidenenaltrexone-preferring opioid receptor mediating the inhibitory actions of peptidic delta- and mu-opioid agonists on neurogenic ion transport in porcine ileal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of ion transport in the porcine intestinal tract by enteric neurotransmitters and hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
BNTX Maleate: An In-depth Technical Guide for the Investigation of Novel Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Benzylidenenaltrexone (B1236580) maleate (B1232345) (BNTX maleate), a pivotal pharmacological tool for the study of opioid receptors. This compound is recognized as a standard selective δ₁ opioid receptor antagonist.[1][2][3] It has also been instrumental in investigating putative novel opioid receptors, particularly through its inhibitory effects on neurogenic ion transport in the porcine ileal mucosa.[1][2][3] This document details its pharmacological properties, experimental applications, and the signaling pathways it modulates, offering a valuable resource for researchers in opioid pharmacology and drug development.
Core Properties of this compound
| Property | Value | Source |
| Chemical Name | 7-Benzylidenenaltrexone maleate | Tocris |
| Molecular Weight | 545.59 g/mol | [2] |
| Molecular Formula | C₂₇H₂₇NO₄·C₄H₄O₄ | [2] |
| Purity | ≥99% (HPLC) | [1][2] |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in water with gentle warming. | [2] |
| Storage | Desiccate at -20°C | [1][2] |
Quantitative Analysis of Receptor Binding
This compound exhibits a high affinity and selectivity for the δ₁-opioid receptor subtype. The following table summarizes the available binding affinity data.
| Receptor Subtype | Ligand Displaced | Tissue/Cell Line | Kᵢ (nM) | Reference |
| δ₁-Opioid | [³H]DPDPE | Guinea pig brain membranes | 0.1 | [2] |
| δ₂-Opioid | [³H]DSLET | Guinea pig brain membranes | 10 | BenchChem |
Kᵢ (Inhibition Constant): A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are foundational for characterizing the interaction of this compound and other ligands with opioid receptors.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Membrane Preparation:
-
Homogenize tissues (e.g., rodent brain) or cells expressing the opioid receptor of interest in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a fresh buffer, and the protein concentration is determined.
2. Competitive Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [³H]DPDPE for δ-opioid receptors) with varying concentrations of the unlabeled test compound (e.g., this compound).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
3. Filtration and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist. As an antagonist, this compound would be used to inhibit agonist-stimulated [³⁵S]GTPγS binding.
1. Membrane Preparation:
-
Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.
2. Assay Procedure:
-
In a 96-well plate, pre-incubate the cell membranes with varying concentrations of this compound and a fixed concentration of an opioid agonist (e.g., DPDPE).
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
3. Termination and Detection:
-
Terminate the assay by rapid filtration through a filter plate.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of this compound to determine its IC₅₀ and subsequently its antagonist constant (Kₑ).
cAMP Inhibition Assay
This assay assesses the functional consequence of opioid receptor activation, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This compound is used to antagonize the agonist-induced inhibition of cAMP production.
1. Cell Culture and Treatment:
-
Culture cells stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with an opioid agonist in the presence of forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.
2. cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., based on HTRF, ELISA, or other detection methods).
3. Data Analysis:
-
Determine the ability of this compound to reverse the agonist-induced decrease in cAMP levels. Calculate the IC₅₀ value for this compound's antagonistic effect.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Canonical Opioid Receptor Signaling Pathway
Opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gαi/o).
Caption: Canonical Gαi/o-coupled opioid receptor signaling cascade.
This compound and the Putative Novel Opioid Receptor in the Enteric Nervous System
This compound has been shown to inhibit neurogenic ion transport in the porcine ileal mucosa, an effect mediated by a putative novel opioid receptor.[1][2][3] The enteric nervous system (ENS) orchestrates intestinal motility and secretion through a complex interplay of neurotransmitters and signaling pathways. While the precise signaling cascade of this novel receptor remains to be fully elucidated, a plausible hypothetical pathway based on known ENS physiology is presented below.
Opioids can modulate the release of excitatory neurotransmitters like acetylcholine (B1216132) (ACh) and Substance P from enteric neurons. This compound's inhibitory action suggests it may antagonize a novel opioid receptor on these neurons, preventing the opioid-mediated suppression of neurotransmitter release, thereby impacting ion secretion by the intestinal epithelium.
Hypothetical Signaling in Enteric Neurons
Caption: Hypothetical pathway of this compound action at a novel enteric opioid receptor.
Conclusion
This compound is an indispensable tool for opioid receptor research, offering high selectivity for the δ₁-opioid receptor subtype. The detailed protocols and data presented in this guide provide a solid foundation for its use in characterizing opioid receptor pharmacology. Furthermore, its role in probing the function of a putative novel opioid receptor in the enteric nervous system highlights its importance in expanding the frontiers of opioid research. Future investigations are warranted to fully elucidate the signaling pathways and physiological relevance of this novel receptor.
References
- 1. δ-OPIOJD RECEPTOR MOBILIZATION OF INTRACELLULAR CALCIUM IN S...: Ingenta Connect [ingentaconnect.com]
- 2. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, delta1 opioid receptor antagonist (ab146142) | Abcam [abcam.com]
Cellular Targets of 7-Benzylidenenaltrexone Maleate (BNTX Maleate): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Benzylidenenaltrexone (B1236580) maleate (B1232345) (BNTX maleate), a derivative of naltrexone, has emerged as a compound of interest due to its selective antagonism of the δ₁-opioid receptor and its potential anti-cancer properties. This technical guide provides a comprehensive overview of the known cellular targets of this compound, with a particular focus on its mechanism of action in sensitizing pancreatic cancer cells to apoptosis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to support further research and development efforts.
Core Cellular Targets and Binding Affinity
This compound's primary and most well-characterized cellular target is the δ₁-opioid receptor, a member of the G protein-coupled receptor (GPCR) family. As an antagonist, this compound binds to this receptor and blocks the effects of endogenous and exogenous agonists.
| Target | Ligand | Assay System | Affinity (Kᵢ) | Affinity (Kₑ) | Reference |
| δ₁-Opioid Receptor | 7-Benzylidenenaltrexone | Guinea Pig Brain Membranes | 0.1 nM | - | [1] |
| δ-Opioid Receptors | 7-Benzylidenenaltrexone | Smooth Muscle Preparations | - | ~0.8 nM | [2] |
Kᵢ: Inhibitory constant; Kₑ: Equilibrium constant. Data for this compound specifically was not available; the data presented is for its active component, 7-benzylidenenaltrexone.
Mechanism of Action in Pancreatic Cancer
In the context of pancreatic cancer, this compound has been shown to sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. This is achieved through the modulation of a key intracellular signaling pathway. The primary mechanism involves the downregulation of the X-linked inhibitor of apoptosis protein (XIAP), a potent anti-apoptotic protein often overexpressed in cancer cells.[3]
The proposed signaling cascade initiated by this compound is as follows:
-
Inhibition of the PKCα/AKT Pathway: this compound treatment leads to the inhibition of Protein Kinase C alpha (PKCα) and the downstream serine/threonine kinase AKT (also known as Protein Kinase B).[3] The antagonism of the δ₁-opioid receptor is thought to initiate this inhibitory cascade, as δ₁-opioid receptor stimulation has been linked to PKC activation.
-
Ubiquitin/Proteasome-Dependent Degradation of XIAP: The inhibition of the PKCα/AKT pathway promotes the ubiquitination and subsequent degradation of the XIAP protein by the proteasome.[3]
-
Sensitization to TRAIL-Induced Apoptosis: The reduction in XIAP levels lowers the threshold for apoptosis induction. When combined with TRAIL, this compound facilitates the activation of the apoptotic cascade.[3]
-
Mitochondrial-Mediated Apoptosis: This combined treatment promotes the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspases and subsequent execution of apoptosis.[3]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in sensitizing pancreatic cancer cells to TRAIL-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's cellular effects.
Cell Viability Assay (Luminescent CellTiter-Glo® Assay)
This protocol is adapted from the methodology used to assess the effect of this compound in combination with TRAIL on pancreatic cancer cell viability.[4]
Objective: To quantify the viability of pancreatic cancer cells (e.g., AsPC-1) after treatment with this compound and/or TRAIL.
Materials:
-
Pancreatic cancer cell line (e.g., AsPC-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well opaque-walled plates
-
This compound stock solution (in DMSO)
-
TRAIL stock solution (in sterile PBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells into 96-well opaque-walled plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 5 µM) for 30 minutes.
-
Add TRAIL (e.g., 25 ng/mL) to the designated wells.
-
Include control wells with vehicle (DMSO) only, this compound only, and TRAIL only.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Assay:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a luminometer.
-
Analysis: Normalize the luminescence readings of treated wells to the vehicle control wells to determine the percentage of cell viability.
Western Blot Analysis of PKCα/AKT/XIAP Pathway
This protocol outlines the steps to analyze the protein expression levels of key components of the signaling pathway affected by this compound.
Objective: To detect changes in the expression and phosphorylation status of PKCα, AKT, and XIAP in pancreatic cancer cells following treatment with this compound and TRAIL.
Materials:
-
Pancreatic cancer cell line (e.g., AsPC-1)
-
6-well plates
-
This compound and TRAIL
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PKCα, anti-phospho-AKT (Ser473), anti-AKT, anti-XIAP, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed AsPC-1 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 2.5 µM) and/or TRAIL (e.g., 25 ng/mL) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (GAPDH).
Apoptosis Assessment: Cytochrome c Release and Caspase Activation
This protocol describes methods to detect key events in the apoptotic pathway induced by this compound and TRAIL.
Objective: To determine if the combination treatment induces apoptosis via the mitochondrial pathway.
Materials:
-
Pancreatic cancer cells
-
This compound and TRAIL
-
Mitochondria/Cytosol Fractionation Kit
-
Western blot supplies (as in 3.2)
-
Anti-cytochrome c antibody
-
Anti-COX IV antibody (mitochondrial marker)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure for Cytochrome c Release:
-
Cell Treatment and Fractionation: Treat cells as described in 3.2. Harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions using a commercial kit according to the manufacturer's instructions.
-
Western Blotting: Perform western blotting on both fractions as described in 3.2.
-
Analysis: Probe the membranes with anti-cytochrome c antibody to detect its presence in the cytosolic fraction (indicating release from mitochondria). Use anti-COX IV as a marker for the mitochondrial fraction to ensure proper fractionation.
Procedure for Caspase-3/7 Activation:
-
Cell Treatment: Seed and treat cells in a 96-well white-walled plate as described in 3.1.
-
Assay:
-
Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Increased luminescence corresponds to increased caspase-3/7 activity, indicating apoptosis.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the key experimental processes.
Cell Viability and Apoptosis Workflow
Caption: Workflow for assessing cell viability and apoptosis.
Western Blot Workflow
Caption: General workflow for Western blot analysis.
Clinical Studies
As of the latest available information, there are no registered clinical trials specifically investigating 7-benzylidenenaltrexone maleate for any indication.
Conclusion
7-Benzylidenenaltrexone maleate is a selective δ₁-opioid receptor antagonist with demonstrated preclinical activity in sensitizing pancreatic cancer cells to TRAIL-induced apoptosis. Its mechanism of action is centered on the inhibition of the PKCα/AKT signaling pathway, leading to the degradation of the anti-apoptotic protein XIAP. This guide provides a foundational understanding of the cellular targets and mechanisms of this compound, offering detailed protocols and visual aids to facilitate further research into its therapeutic potential. The lack of clinical trial data highlights the early stage of its development and the need for further investigation to translate these preclinical findings into clinical applications.
References
- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 2. Downregulation of X-linked inhibitor of apoptosis protein by '7-Benzylidenenaltrexone maleate' sensitizes pancreatic cancer cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Downregulation of X-linked inhibitor of apoptosis protein by ‘7-Benzylidenenaltrexone maleate’ sensitizes pancreatic cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
BNTX Maleate: A Technical Guide to its Binding Affinity and Selectivity at Opioid Receptor Subtypes
For Immediate Release
This technical guide offers a comprehensive overview of the binding affinity and selectivity profile of 7-Benzylidenenaltrexone (BNTX) maleate, a pivotal antagonist for the δ₁-opioid receptor subtype. This document is intended for researchers, scientists, and drug development professionals investigating opioid receptor pharmacology and developing novel therapeutics targeting these pathways.
BNTX is a key pharmacological tool used to differentiate between the δ₁ and δ₂ subtypes of the δ-opioid receptor (DOR).[1][2] Emerging evidence indicates that this functional diversity arises from the receptor's quaternary structure. The δ₁ receptor is understood to be a heterodimer of the μ-opioid receptor (MOR) and the δ-opioid receptor, while the δ₂ receptor is considered a homomer of the δ-opioid receptor.[1] BNTX demonstrates notable selectivity for the δ₁-opioid receptor subtype.[2]
Quantitative Data Summary
The following tables summarize the binding affinity (Kᵢ) and functional antagonist potency (Kₑ) of BNTX for the δ₁ and δ₂ opioid receptor subtypes. Lower Kᵢ and Kₑ values are indicative of higher binding affinity and potency, respectively.
Table 1: Binding Affinity (Kᵢ, nM) of BNTX at δ-Opioid Receptor Subtypes
| Compound | δ₁ Receptor (Kᵢ, nM) | δ₂ Receptor (Kᵢ, nM) | Selectivity (δ₁/δ₂) | Tissue/Cell Line | Reference |
| BNTX | 0.1 | 10 | 0.01 | Guinea pig brain membranes | [3] |
Table 2: Functional Antagonist Potency (Kₑ, nM) of BNTX against DPDPE
| Compound | δ₁ Receptor (Kₑ, nM) | δ₂ Receptor (Kₑ, nM) | Selectivity (δ₁/δ₂) | Tissue/Cell Line |
| BNTX | 0.32 | 31 | 0.01 | Mouse brain |
Signaling Pathways
BNTX acts as an antagonist at the δ₁-opioid receptor, a G protein-coupled receptor (GPCR). As a heterodimer of the μ-opioid receptor (MOR) and δ-opioid receptor (DOR), its activation by an agonist typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and modulation of ion channels. BNTX blocks these downstream effects by preventing agonist binding.
Experimental Protocols
The characterization of BNTX's binding affinity and functional potency relies on established in vitro assays.
Radioligand Binding Assay for Determining Binding Affinity (Kᵢ)
This competitive binding assay quantifies the affinity of a compound (BNTX) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Preparation: Cell membranes expressing the δ-opioid receptor of interest are prepared. A radioligand specific for the target receptor is chosen.
-
Incubation: The cell membranes, a fixed concentration of the radioligand, and varying concentrations of BNTX are incubated together.
-
Separation: The reaction is terminated by rapid filtration, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The percentage of specific binding of the radioligand is plotted against the logarithm of the BNTX concentration to generate a sigmoidal curve. The IC₅₀ value, the concentration of BNTX that inhibits 50% of the specific radioligand binding, is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[2]
[³⁵S]GTPγS Binding Assay for Functional Antagonism
This assay measures the functional consequences of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation by an agonist. Antagonists inhibit this agonist-stimulated binding.
Methodology:
-
Incubation: Cell membranes expressing the receptor of interest are incubated with a fixed concentration of an agonist, [³⁵S]GTPγS, and varying concentrations of BNTX.
-
Separation: The reaction is stopped by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the unbound form.[1]
-
Quantification: The radioactivity on the filters is determined by liquid scintillation counting.[1]
-
Data Analysis: The data are used to create a dose-response curve for the antagonist's inhibition of agonist-stimulated [³⁵S]GTPγS binding. From this curve, the IC₅₀ or the pA₂ value, a measure of antagonist potency, can be calculated.[1]
The pronounced selectivity of BNTX for the δ₁-opioid receptor makes it an indispensable tool for researchers investigating the distinct physiological roles of δ-opioid receptor subtypes. The choice of BNTX should be guided by the specific experimental context, particularly the potential co-expression of the μ-opioid receptor. The detailed experimental protocols provided herein offer a foundation for the rigorous assessment of compounds targeting the δ-opioid receptor system.
References
An In-depth Technical Guide to the Structural Analysis of BNTX Maleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of BNTX maleate (B1232345), chemically known as 7-Benzylidenenaltrexone (B1236580) maleate. BNTX maleate is a standard selective δ₁ (delta) opioid receptor antagonist used in pharmacological research. This document details its physicochemical properties, methods for its structural elucidation, and the key signaling pathways it modulates.
Physicochemical Properties of this compound
This compound is the maleate salt of 7-Benzylidenenaltrexone. The quantitative data available for this compound are summarized in the table below, providing a foundational understanding of its chemical and physical characteristics.
| Property | Value | Reference |
| Chemical Name | 7-Benzylidenenaltrexone maleate | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 864461-31-4 | |
| Molecular Formula | C₂₇H₂₇NO₄·C₄H₄O₄ | |
| Molecular Weight | 545.59 g/mol | |
| Purity | ≥99% | |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in water with gentle warming. | |
| Appearance | Powder | |
| Storage | Desiccate at -20°C | |
| Biological Activity | Standard selective δ₁ opioid receptor antagonist. |
Structural Elucidation: Experimental Protocols
A thorough structural analysis of this compound involves a combination of synthetic and analytical techniques. While specific experimental data for the full characterization of this compound is not extensively published, this section outlines the detailed methodologies typically employed for the synthesis and structural confirmation of a novel small molecule maleate salt.
Synthesis of 7-Benzylidenenaltrexone Maleate
The synthesis of the parent compound, 7-Benzylidenenaltrexone, can be achieved via an aldol (B89426) condensation reaction between naltrexone (B1662487) and benzaldehyde[2]. The subsequent formation of the maleate salt involves reacting the free base with maleic acid.
Experimental Workflow for Synthesis and Salt Formation
Caption: Workflow for the synthesis of this compound.
Protocol:
-
Synthesis of 7-Benzylidenenaltrexone: Naltrexone and benzaldehyde are reacted in the presence of a base catalyst, such as potassium hydroxide, in a suitable solvent like methanol. The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC)[2].
-
Purification of the Free Base: The crude product is purified using column chromatography on silica (B1680970) gel to yield pure 7-Benzylidenenaltrexone.
-
Maleate Salt Formation: The purified 7-Benzylidenenaltrexone is dissolved in a suitable solvent, such as ethanol. A solution of maleic acid in the same solvent is then added dropwise.
-
Crystallization and Isolation: The resulting mixture is stirred, and the this compound salt is allowed to crystallize, often aided by cooling. The crystals are then collected by filtration, washed with a cold solvent, and dried under a vacuum to yield the final product.
Spectroscopic and Spectrometric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: These techniques are fundamental for confirming the chemical structure. Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and spectra are acquired on a high-field NMR spectrometer. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are used to assign the structure of both the 7-benzylidenenaltrexone and the maleate counter-ion.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the exact mass of the protonated molecule [M+H]⁺, which provides confirmation of the elemental composition of the 7-benzylidenenaltrexone portion of the salt.
Chromatographic and Thermal Analysis
High-Performance Liquid Chromatography (HPLC)
-
Purity Determination: A validated reverse-phase HPLC method is used to determine the purity of the final this compound product. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. Detection is commonly performed using a UV detector at a wavelength where this compound has significant absorbance[3][4].
Thermal Analysis
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): DSC is used to determine the melting point and to investigate any polymorphic transitions. TGA provides information on the thermal stability of the compound and can detect the presence of residual solvents or water.
Biological Activity and Signaling Pathways
This compound functions as a selective antagonist of the δ₁ opioid receptor. Delta-opioid receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to inhibitory G-proteins (Gαi/o)[5]. As an antagonist, this compound blocks the binding of endogenous or exogenous agonists to the δ₁ receptor, thereby inhibiting its downstream signaling cascades.
Delta-1 Opioid Receptor Antagonism Signaling Pathway
The canonical signaling pathway inhibited by this compound involves the prevention of G-protein activation. Upon agonist binding, the δ₁ opioid receptor would typically activate the Gαi/o subunit, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors. This compound prevents this cascade from initiating.
Caption: Antagonistic action of this compound on the δ₁ opioid receptor signaling pathway.
Experimental Protocols for Functional Assays
To characterize the antagonist activity of this compound, several in vitro functional assays can be performed.
Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
cAMP Inhibition Assay Protocol
-
Cell Culture: Use a cell line stably expressing the human δ₁ opioid receptor (e.g., CHO or HEK293 cells).
-
Assay Preparation: Seed the cells in a multi-well plate. On the day of the assay, replace the culture medium with a stimulation buffer.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Add a known δ₁ opioid receptor agonist (e.g., DPDPE) at a concentration that elicits a submaximal response, along with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.
β-Arrestin Recruitment Assay Protocol
-
Cell Line: Utilize a cell line engineered to report on β-arrestin recruitment to the δ₁ opioid receptor, often using enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technology[6][7].
-
Assay Setup: Plate the cells in an appropriate assay plate.
-
Compound Addition: Add varying concentrations of this compound to the wells, followed by the addition of a δ₁ opioid receptor agonist.
-
Signal Detection: After incubation, measure the signal (e.g., luminescence or fluorescence) generated by the β-arrestin recruitment.
-
Data Interpretation: A decrease in the agonist-induced signal in the presence of this compound indicates antagonist activity. The data is analyzed to determine the IC₅₀ of this compound for inhibiting β-arrestin recruitment.
References
- 1. 7-Benzylidenenaltrexone | C27H27NO4 | CID 5486825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)- and (Z)-7-arylidenenaltrexones: synthesis and opioid receptor radioligand displacement assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. A stability-indicating HPLC method for simultaneous determination of morphine and naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Review of 7-Benzylidenenaltrexone (BNTX) Maleate: From Opioid Receptor Antagonism to Novel Anti-Cancer Mechanisms
For Immediate Release
This technical guide provides an in-depth review of the existing scientific literature on 7-Benzylidenenaltrexone (BNTX) maleate (B1232345), a compound recognized for its potent and selective antagonism of the δ₁-opioid receptor. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the pharmacological properties, experimental data, and methodological considerations for BNTX maleate. The review also explores recent findings that expand the compound's mechanism of action beyond the opioid system into the realm of cancer therapeutics.
Pharmacological Profile of this compound
This compound is a derivative of naltrexone, characterized by a benzylidene moiety at the 7-position. This structural modification confers high affinity and selectivity for the δ₁ subtype of the delta-opioid receptor.
In Vitro Binding Affinity
Radioligand binding assays have been instrumental in characterizing the affinity of BNTX for opioid receptors. The key quantitative data from seminal studies are summarized below.
| Radioligand | Receptor Subtype | Test System | BNTX Kᵢ (nM) | Reference |
| [³H][D-Pen²,D-Pen⁵]enkephalin ([³H]DPDPE) | δ₁ | Guinea pig brain membranes | 0.1 | [1] |
| [³H][D-Ser²,Leu⁵]enkephalin-Thr⁶ ([³H]DSLET) | δ₂ | Guinea pig brain membranes | 10 | [1] |
Table 1: In Vitro Receptor Binding Affinity of BNTX.
In Vivo Antagonist Activity
The antagonist effects of BNTX have been demonstrated in vivo using rodent models of analgesia. The following tables summarize the median effective dose (ED₅₀) values from these studies.
| Agonist | Analgesic Test | Route of BNTX Administration | BNTX Dose | Agonist ED₅₀ Shift | Reference |
| DPDPE (δ₁ agonist) | Tail Flick (mouse) | Intracerebroventricular (i.c.v.) | 6.3 pmol | 7.2-fold increase | [1] |
| DPDPE (δ₁ agonist) | Tail Flick (rat) | Intrathecal (i.t.) | 1 µg | 4.1-fold increase (from 27.5 µg to 114.8 µg) | [2] |
| DPDPE (δ₁ agonist) | Hot Plate (rat) | Intrathecal (i.t.) | 1 µg | Selective antagonism | [2] |
| DPDPE (δ₁ agonist) | Tail Flick (mouse) | Subcutaneous (s.c.) | Not specified | 5.9-fold increase | [3] |
| [D-Ala²]deltorphin II (DELT II) (δ₂ agonist) | Tail Flick (mouse) | Subcutaneous (s.c.) | Not specified | No significant change | [3] |
Table 2: In Vivo Antagonist Activity of BNTX in Rodent Models.
Signaling Pathways Modulated by this compound
Classical δ-Opioid Receptor Signaling
As a competitive antagonist at the δ₁-opioid receptor, BNTX blocks the canonical signaling cascade initiated by agonist binding. This G-protein coupled receptor (GPCR) typically signals through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
An In-depth Technical Guide to BNTX Maleate and its Relation to Naloxone and Naltrexone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Benzylidenenaltrexone (BNTX) maleate, a selective δ₁ opioid receptor antagonist, and its pharmacological relationship to the non-selective opioid antagonists, naloxone (B1662785) and naltrexone (B1662487). This document details their chemical structures, mechanisms of action, comparative binding affinities, and the experimental protocols used for their characterization.
Introduction: A Trio of Opioid Receptor Modulators
Naloxone and naltrexone are structurally similar, competitive antagonists at the μ (mu), κ (kappa), and δ (delta) opioid receptors.[1][2][3] They are pivotal in both emergency overdose reversal (naloxone) and long-term management of opioid and alcohol use disorders (naltrexone).[1][2][3] BNTX maleate, a derivative of naltrexone, exhibits a more nuanced pharmacology, demonstrating high selectivity for the δ₁ opioid receptor subtype.[4][5] This selectivity makes BNTX an invaluable tool for dissecting the specific physiological roles of the δ₁ receptor.
Chemical Structures and Properties
Naloxone and naltrexone are synthetic analogues of oxymorphone. The primary structural difference between them is the substitution on the nitrogen atom: an allyl group in naloxone and a cyclopropylmethyl group in naltrexone. BNTX is a derivative of naltrexone, featuring a benzylidene group at the 7-position.
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | (5α,7E)-17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-7-(phenylmethylene)-morphinan-6-one, 2Z-butenedioate | C₂₇H₂₇NO₄ • C₄H₄O₄ | 545.6 |
| Naloxone | 17-Allyl-4,5α-epoxy-3,14-dihydroxymorphinan-6-one | C₁₉H₂₁NO₄ | 327.37 |
| Naltrexone | 17-(Cyclopropylmethyl)-4,5α-epoxy-3,14-dihydroxymorphinan-6-one | C₂₀H₂₃NO₄ | 341.41 |
Mechanism of Action and Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gi/o family.[4] Antagonism by BNTX, naloxone, and naltrexone blocks the binding of endogenous or exogenous opioid agonists, thereby preventing the initiation of downstream signaling cascades.
The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] However, emerging evidence suggests a more complex signaling paradigm, including potential coupling to Gs proteins under certain conditions and the involvement of β-arrestin mediated pathways.[6][7][8] Chronic administration of naltrexone has been shown to upregulate μ-opioid receptors and enhance the inhibitory effect on adenylyl cyclase.[9]
BNTX's selectivity for the δ₁ receptor, which is understood to be a heterodimer of the μ- and δ-opioid receptors, allows for the specific blockade of signaling pathways mediated by this particular receptor complex.[4]
Below are diagrams illustrating the canonical opioid receptor signaling pathway and a proposed experimental workflow for determining antagonist potency.
Quantitative Data: Comparative Binding Affinities
The binding affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity. The following table summarizes the reported Ki values for this compound, naloxone, and naltrexone at the μ, δ, and κ opioid receptors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference(s) |
| This compound | 13.3 | 0.1 (δ₁) , 10.8 (δ₂) | 58.6 | [4][5] |
| Naloxone | ~0.43 - 1.1 | ~16 - 38 | ~0.13 - 12 | [10][11] |
| Naltrexone | ~0.23 - 0.25 | ~38 - 41 | ~0.25 - 0.34 | [10][11] |
Experimental Protocols
The characterization of these opioid receptor antagonists relies on a suite of in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from an opioid receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).
-
Radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ₁, [³H]Deltorphin II for δ₂, [³H]U-69593 for κ).
-
Unlabeled test compounds (this compound, naloxone, naltrexone).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of unlabeled naloxone).
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in ice-cold buffer. Centrifuge to pellet the membranes, then wash and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, incubate the prepared membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the unlabeled test compound.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60-90 minutes at 25°C).
-
Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.[12]
[³⁵S]GTPγS Functional Assay
Objective: To measure the functional antagonist activity of a compound by quantifying its ability to inhibit agonist-stimulated G-protein activation.
Materials:
-
Cell membranes expressing the opioid receptor and associated G-proteins.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Opioid receptor agonist (e.g., DAMGO for μ).
-
Test antagonists (this compound, naloxone, naltrexone).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
Procedure:
-
Pre-incubation: Incubate cell membranes with varying concentrations of the antagonist.
-
Agonist Stimulation: Add a fixed concentration of the opioid agonist to stimulate G-protein activation.
-
Binding Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the mixture to allow for [³⁵S]GTPγS binding to activated G-proteins (e.g., 60 minutes at 30°C).
-
Filtration and Quantification: Terminate the reaction by rapid filtration and measure the amount of bound [³⁵S]GTPγS using scintillation counting.
-
Data Analysis: Determine the concentration-dependent inhibition of agonist-stimulated [³⁵S]GTPγS binding to calculate the antagonist's potency (Ke).[13][14]
In Vivo Mouse Tail-Flick Test
Objective: To assess the antinociceptive (pain-reducing) or anti-analgesic effects of a compound in a whole-animal model.
Materials:
-
Tail-flick apparatus (radiant heat source).
-
Mice.
-
Test compounds (e.g., this compound) and vehicle.
-
Opioid agonist (e.g., DPDPE for δ₁).
Procedure:
-
Acclimation: Acclimate the mice to the testing environment and handling procedures.
-
Baseline Latency: Measure the baseline tail-flick latency by applying a radiant heat stimulus to the tail and recording the time it takes for the mouse to flick its tail away. A cut-off time is used to prevent tissue damage.
-
Drug Administration: Administer the antagonist (e.g., BNTX) via the desired route (e.g., subcutaneous or intrathecal).
-
Agonist Challenge: After a predetermined time, administer the opioid agonist.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after agonist administration.
-
Data Analysis: Compare the post-treatment latencies to the baseline and vehicle control groups to determine the antagonist's ability to block the agonist-induced antinociception.[14][15][16]
Conclusion
This compound, naloxone, and naltrexone are all critical tools in the study of opioid pharmacology. While naloxone and naltrexone act as non-selective antagonists at all three major opioid receptors, this compound's high selectivity for the δ₁ opioid receptor subtype provides researchers with a specific probe to investigate the unique physiological and pathological roles of this receptor. The experimental protocols detailed in this guide provide a framework for the continued characterization of these and other novel opioid receptor modulators, ultimately contributing to the development of more effective and safer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The stereoisomer (+)-naloxone potentiates G-protein coupling and feeding associated with stimulation of mu opioid receptors in the parabrachial nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultra-low-dose naloxone suppresses opioid tolerance, dependence and associated changes in mu opioid receptor-G protein coupling and Gbetagamma signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Naltrexone-induced upregulation of mu opioid receptors on 7315c cell and brain membranes: enhancement of opioid efficacy in inhibiting adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assay in Summary_ki [bdb99.ucsd.edu]
- 9. benchchem.com [benchchem.com]
- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tail flick test - Wikipedia [en.wikipedia.org]
- 14. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. maze.conductscience.com [maze.conductscience.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of BNTX-Based mRNA Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed experimental protocols for the in vivo assessment of BNTX-based mRNA formulations, such as those utilized in mRNA vaccines and therapeutics. While a specific compound "BNTX maleate" is not explicitly detailed in publicly available literature, "BNTX" is widely associated with BioNTech's mRNA technology, particularly the BNT162b2 COVID-19 vaccine. The protocols outlined herein are based on established methodologies for evaluating mRNA-based therapeutics delivered via lipid nanoparticles (LNPs), a cornerstone of BioNTech's platform.
The primary goal of these in vivo studies is to assess the safety, immunogenicity, and efficacy of mRNA candidates. Key experimental considerations include the selection of appropriate animal models, determination of optimal dosing and administration routes, and the comprehensive analysis of immune responses and potential therapeutic outcomes.
Key Concepts in mRNA In Vivo Delivery
Messenger RNA (mRNA) is a promising platform for vaccines and therapeutics; however, its delivery into target cells in vivo presents challenges due to its inherent instability and potential immunogenicity.[1] To overcome these hurdles, mRNA is often encapsulated within delivery vehicles, with lipid nanoparticles (LNPs) being the most clinically advanced and widely used method.[][3]
LNPs protect the mRNA from degradation by extracellular ribonucleases and facilitate its uptake by cells through endocytosis.[][4] Once inside the cell, the mRNA is released into the cytoplasm, where it is translated by the host cell's machinery to produce the protein of interest (e.g., a viral antigen or a therapeutic protein).[4][5]
Experimental Protocols
Animal Models
The choice of animal model is critical for obtaining relevant and translatable data. Common models for infectious disease vaccine testing and cancer immunotherapy studies include:
-
Mice: Inbred strains such as BALB/c and C57BL/6 are frequently used to assess immunogenicity.[6][7] Genetically modified mice (e.g., humanized ACE2 mice for SARS-CoV-2 research) can also be employed to model specific human diseases.
-
Rats: Often used for toxicology and pharmacokinetic studies.[6]
-
Non-human primates (NHPs): Species like rhesus macaques are valuable for their closer phylogenetic relationship to humans, providing more predictive data on immune responses and safety profiles.
The selection of the animal model should be guided by the specific research question and the therapeutic area of interest.
Dosing and Administration
a. Formulation Preparation:
The mRNA-LNP formulation should be prepared under sterile conditions. The final product should be characterized for particle size, zeta potential, and encapsulation efficiency.
b. Administration Routes:
Several routes of administration can be utilized, each with distinct advantages:
-
Intramuscular (IM): The most common route for vaccines, leading to robust immune responses.
-
Intravenous (IV): Used for systemic delivery of therapeutic proteins.
-
Intranasal: Can induce mucosal immunity, which is particularly relevant for respiratory pathogens.[3]
-
Intradermal (ID): Requires smaller vaccine doses and can elicit potent immune responses.
c. Dosing Regimen:
The optimal dose and vaccination schedule (e.g., prime-boost) need to be determined empirically for each new mRNA candidate. This typically involves dose-ranging studies to identify the lowest effective dose that elicits the desired biological effect with an acceptable safety profile.
In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study of an mRNA-LNP formulation.
Immunogenicity Assessment
A thorough evaluation of the induced immune response is crucial. This involves measuring both humoral and cellular immunity.
a. Humoral Immunity:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify antigen-specific antibody titers (e.g., IgG, IgM) in serum.
-
Neutralization Assays: To determine the functional ability of the induced antibodies to block pathogen entry or toxin activity.
b. Cellular Immunity:
-
Enzyme-Linked Immunospot (ELISpot) Assay: To enumerate antigen-specific cytokine-producing T cells (e.g., IFN-γ, IL-4).[8]
-
Intracellular Cytokine Staining (ICS) by Flow Cytometry: To phenotype and quantify antigen-specific T cell subsets (e.g., CD4+ Th1/Th2, CD8+ cytotoxic T lymphocytes).[8]
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the mRNA-LNP formulation.[9][10]
Methodology:
-
Administer the mRNA-LNP formulation to the selected animal model (e.g., rats) via the intended clinical route.
-
Collect blood samples at various time points post-administration.
-
Analyze the concentration of the delivered mRNA or the expressed protein in plasma using techniques like quantitative reverse transcription PCR (qRT-PCR) or ELISA.
-
Key PK parameters to be determined include:
-
Cmax (Maximum concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the curve)
-
Half-life (t½)
-
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of an mRNA-LNP Formulation in Rats
| Parameter | Intravenous (IV) | Intramuscular (IM) |
| Dose (mg/kg) | 1 | 1 |
| Cmax (ng/mL) | 1500 ± 250 | 300 ± 75 |
| Tmax (hr) | 0.25 | 6 |
| AUC (ng·hr/mL) | 3500 ± 500 | 2000 ± 400 |
| Bioavailability (%) | 100 | 57 |
| Half-life (hr) | 8 | 12 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Table 2: Immunogenicity Profile Following a Prime-Boost Vaccination Regimen
| Immune Readout | Pre-immune | 2 Weeks Post-Prime | 2 Weeks Post-Boost |
| Antigen-Specific IgG Titer (ELISA) | <100 | 10,000 ± 2,500 | 250,000 ± 50,000 |
| Neutralizing Antibody Titer (ID50) | <20 | 200 ± 50 | 5,000 ± 1,200 |
| IFN-γ Secreting T cells (ELISpot, SFU/10^6 cells) | <5 | 150 ± 40 | 800 ± 150 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes. ID50: 50% inhibitory dilution; SFU: Spot-forming units.
Signaling Pathway
The following diagram depicts the general mechanism of action of an mRNA-LNP vaccine, from administration to the induction of an adaptive immune response.
Conclusion
The in vivo evaluation of BNTX-based mRNA formulations requires a multi-faceted approach, encompassing careful animal model selection, robust dosing strategies, and comprehensive immunogenicity and pharmacokinetic analyses. The protocols and conceptual frameworks provided in these application notes serve as a guide for researchers to design and execute meaningful preclinical studies, ultimately facilitating the translation of promising mRNA candidates into effective vaccines and therapeutics.
References
- 1. A Review of In Vivo Delivery Strategies of Exogenous mRNA for Therapeutics and Vaccines - Creative Biolabs [mrna.creative-biolabs.com]
- 3. Formulation and Delivery Technologies for mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opportunities and Challenges in the Delivery of mRNA-Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development and Delivery Systems of mRNA Vaccines [frontiersin.org]
- 6. Animal models to detect allergenicity to foods and genetically modified products: workshop summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trimellitic anhydride-sensitive mouse as an animal model for contact urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BNT162b2 mRNA Vaccination Leads to Long-Term Protection from COVID-19 Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo metabolism and pharmacokinetics of BMS-562086, a potent and orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Dissolving BNTX Maleate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNTX maleate (B1232345), also known as 7-benzylidenenaltrexone (B1236580) maleate, is a potent and highly selective antagonist of the delta-1 (δ₁) opioid receptor.[1][2] Its specificity makes it an invaluable tool for investigating the physiological and pathological roles of this particular opioid receptor subtype in vitro. As a hydrophobic molecule, proper solubilization of BNTX maleate is critical for accurate and reproducible results in cell-based assays. These application notes provide a detailed protocol for the dissolution of this compound for use in cell culture experiments, ensuring optimal compound stability and minimal solvent-induced cytotoxicity.
Data Presentation: Solubility and Storage Recommendations
Successful in vitro studies begin with the correct preparation and storage of your compound. The following table summarizes the key quantitative data for dissolving and storing this compound.
| Parameter | Recommendation | Source(s) |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | [3] |
| Solubility in Primary Solvent | >20 mg/mL in DMSO | N/A |
| Recommended Stock Concentration | 10 mM - 50 mM in 100% DMSO | [3][4] |
| Storage of Stock Solution (in DMSO) | Short-term (≤ 1 month): -20°C Long-term (≤ 6 months): -80°C | [3] |
| Storage Precautions | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | [3] |
| Recommended Final DMSO Concentration in Media | ≤ 0.1% for sensitive cells and long-term assays. < 0.5% for most cell lines in short-term assays. | [3] |
| Vehicle Control | Cell culture medium containing the same final concentration of DMSO as the experimental wells. | [3] |
Experimental Protocol: Dissolving this compound for Cell Culture
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO and its subsequent dilution into cell culture medium for experimental use. All procedures should be performed under sterile conditions in a laminar flow hood.
Part 1: Preparation of a Concentrated Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated analytical balance
-
-
Procedure:
-
Weighing the Compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder.
-
Adding Solvent: Add the appropriate volume of sterile DMSO to the weighed this compound to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. The solution should be clear and free of any particulate matter. Gentle warming in a 37°C water bath can aid dissolution if necessary.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.[3]
-
Part 2: Preparation of Working Solution in Cell Culture Medium
-
Materials:
-
Concentrated this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or culture flasks
-
Sterile serological pipettes and pipette tips
-
-
Procedure:
-
Thawing Stock Solution: Retrieve an aliquot of the this compound stock solution from storage and allow it to thaw completely at room temperature.
-
Dilution: Add the required volume of the this compound DMSO stock solution to the pre-warmed culture medium to achieve the desired final concentration. It is crucial to add the stock solution to the medium while gently swirling or vortexing to ensure rapid and uniform mixing, which helps to prevent precipitation of the compound.[4][6]
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This is essential to differentiate the effects of the compound from any potential effects of the solvent.
-
Immediate Use: It is recommended to use the final working solution immediately after preparation. The stability of this compound in aqueous cell culture media at 37°C has not been extensively characterized. For long-term experiments, it is advisable to perform a stability study or replenish the media with freshly prepared compound at regular intervals.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps for preparing this compound for cell culture experiments.
Caption: Workflow for this compound solution preparation.
Signaling Pathway: this compound Antagonism of the δ₁-Opioid Receptor
This compound exerts its effect by competitively binding to the δ₁-opioid receptor, a G-protein coupled receptor (GPCR). In its active state, the δ₁-opioid receptor couples to an inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][2][7][8] By blocking the binding of endogenous or exogenous agonists, this compound prevents this signaling cascade.
The diagram below illustrates the antagonistic action of this compound on the δ₁-opioid receptor signaling pathway.
Caption: this compound antagonism of δ₁-opioid receptor signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Delta-opioid-receptor-mediated inhibition of adenylate cyclase is transduced specifically by the guanine-nucleotide-binding protein Gi2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for BNTX Administration in Rodent Models
Disclaimer: The following information pertains to 7-Benzylidenenaltrexone (BNTX). No specific data for "BNTX maleate" was found in the reviewed literature. The protocols and data presented are based on studies involving BNTX and may serve as a starting point for research with its maleate (B1232345) salt form, though researchers should exercise appropriate caution and conduct preliminary dose-finding studies.
Introduction
7-Benzylidenenaltrexone (BNTX) is a selective δ1 (delta 1) opioid receptor antagonist.[1] In rodent models, it has been utilized to investigate the role of δ1 opioid receptors in various physiological processes, including antinociception and immunosuppression.[1][2] This document provides detailed application notes and protocols for the administration of BNTX in rodent models, based on available scientific literature.
Quantitative Data Summary
The following tables summarize the quantitative data from studies involving the administration of BNTX in rodent models.
Table 1: Pharmacodynamic Data of BNTX in Mice
| Parameter | Agonist | Route of BNTX Administration | BNTX Dose | Effect | Reference |
| Antinociceptive ED50 | DPDPE (δ1 agonist) | Subcutaneous (s.c.) | Not specified | 5.9-fold increase in DPDPE ED50 | [1] |
| Antinociceptive ED50 | DPDPE (δ1 agonist) | Intrathecal (i.t.) | Not specified | 4-fold increase in DPDPE ED50 | [1] |
| Antinociceptive ED50 | DELT II (δ2 agonist) | Subcutaneous (s.c.) | Not specified | No significant change | [1] |
| Antinociceptive ED50 | DELT II (δ2 agonist) | Intrathecal (i.t.) | Not specified | No significant change | [1] |
| Antinociceptive ED50 | DAMGO (μ agonist) | Subcutaneous (s.c.) | Not specified | No significant change | [1] |
| Antinociceptive ED50 | Morphine (μ agonist) | Subcutaneous (s.c.) | Not specified | No significant change | [1] |
| Antinociceptive ED50 | U50,488H (κ agonist) | Subcutaneous (s.c.) | Not specified | No significant change | [1] |
Table 2: Dosing for Immunosuppressive Effects of BNTX in MRL/lpr Mice
| Route of Administration | Dose | Dosing Frequency | Duration | Effect | Reference |
| Not Specified | 2 mg/kg/day | Daily | 2 weeks | Significant improvement in splenomegaly and lymphadenopathy | [2] |
| Not Specified | 5 mg/kg/day | Daily | 2 weeks | Significant improvement in splenomegaly and lymphadenopathy | [2] |
| Not Specified | 10 mg/kg/day | Daily | 2 weeks | Significant improvement in splenomegaly and lymphadenopathy | [2] |
Experimental Protocols
Subcutaneous (s.c.) Injection of BNTX in Mice
This protocol is a general guideline for the subcutaneous administration of substances to mice and can be adapted for BNTX.
Materials:
-
BNTX solution (vehicle to be determined based on solubility and experimental design)
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal restraint device (optional)
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to ensure the safety of both the animal and the researcher. This can be achieved by grasping the loose skin at the scruff of the neck.
-
-
Site Preparation:
-
The common sites for subcutaneous injection are the loose skin over the neck and shoulders or the flank.
-
Wipe the injection site with 70% ethanol.
-
-
Injection:
-
Create a "tent" of skin at the injection site.
-
Insert the needle, bevel up, at the base of the tented skin.
-
Gently aspirate to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.
-
Slowly inject the BNTX solution. A small bleb should form under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring:
-
Monitor the animal for any adverse reactions.
-
Intrathecal (i.t.) Injection of BNTX in Rodents
Intrathecal injections are technically demanding and should only be performed by trained personnel. This is a generalized description of the procedure.
Materials:
-
BNTX solution
-
Hamilton syringe with a fine-gauge needle
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame (for rats)
Procedure (for mice):
-
Anesthesia:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
-
Positioning:
-
Position the mouse in a way that flexes the spine, increasing the space between the vertebrae.
-
-
Injection:
-
The injection is typically made between the L5 and L6 vertebrae.
-
Carefully insert the needle into the intrathecal space. A characteristic tail-flick is often observed upon successful entry.
-
Slowly inject the BNTX solution.
-
-
Recovery:
-
Allow the animal to recover from anesthesia on a warming pad.
-
Monitor for any signs of neurological damage or distress.
-
Signaling Pathways and Experimental Workflows
BNTX-Induced Immunosuppression Signaling Pathway
BNTX has been shown to exert immunosuppressive effects by upregulating FcγRIIB expression on B cells through a p38 MAPK and HO-1 dependent pathway.[2]
Caption: BNTX signaling pathway in B cells.
Experimental Workflow for Assessing BNTX Antinociceptive Antagonism
This workflow outlines the general procedure for determining the antagonist effect of BNTX on opioid-induced antinociception.
Caption: Workflow for BNTX antinociception antagonism.
References
Application Notes and Protocols for BNTX Maleate in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNTX maleate (B1232345), also known as 7-benzylidenenaltrexone (B1236580) maleate, is a potent and selective antagonist of the delta-opioid receptor, with a particular preference for the δ₁ subtype.[1][2] Its high affinity and selectivity make it an invaluable tool for researchers investigating the physiological and pharmacological roles of the δ₁-opioid receptor in areas such as pain modulation, addiction, and neurogenic inflammation.[3][4][5] These application notes provide a comprehensive overview of the use of BNTX maleate in receptor binding assays, including its binding profile and detailed experimental protocols.
Data Presentation: Receptor Binding Affinity of this compound
The selectivity of this compound is demonstrated by its differential binding affinity for various opioid receptor subtypes. The following table summarizes the reported binding affinities (Ki) of this compound for the delta (δ), mu (μ), and kappa (κ) opioid receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Binding Affinity (Ki) [nM] | Reference |
| δ₁ Opioid Receptor | [³H][D-Pen²,D-Pen⁵]enkephalin ([³H]DPDPE) | Guinea pig brain membranes | 0.1 | [2] |
| δ₂ Opioid Receptor | [³H][D-Ser²,Leu⁵]enkephalin-Thr⁶ ([³H]DSLET) | Guinea pig brain membranes | ~10 | [1] |
| μ Opioid Receptor | Not specified | Not specified | Low affinity | [1] |
| κ Opioid Receptor | Not specified | Not specified | Low affinity | [1] |
Mandatory Visualization
Diagram 1: Competitive Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Diagram 2: Canonical Delta-Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of the delta-opioid receptor.
Experimental Protocols
The following protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the δ-opioid receptor.
Materials and Reagents
-
Membrane Preparation: Membranes from a cell line stably expressing the human δ-opioid receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A δ-opioid receptor-selective radioligand, such as [³H]-naltrindole (specific activity ~30-60 Ci/mmol).
-
Unlabeled Ligand (Test Compound): this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled opioid antagonist (e.g., 10 µM naloxone).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Counter and Scintillation Fluid.
-
96-well microplates.
-
Protein assay kit (e.g., BCA assay).
Methods
1. Membrane Preparation
-
Culture cells expressing the δ-opioid receptor to confluency.
-
Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard protein assay.
-
Store the membrane preparation in aliquots at -80°C until use.
2. Competitive Radioligand Binding Assay
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well microplate, set up the following experimental conditions in triplicate:
-
Total Binding: 50 µL of assay buffer, 100 µL of membrane preparation (typically 10-20 µg of protein), and 50 µL of [³H]-naltrindole (at a final concentration around its Kd, e.g., 0.5-1.0 nM).
-
Non-specific Binding: 50 µL of 10 µM naloxone, 100 µL of membrane preparation, and 50 µL of [³H]-naltrindole.
-
Competition Binding: 50 µL of each this compound dilution, 100 µL of membrane preparation, and 50 µL of [³H]-naltrindole.
-
-
The final assay volume in each well should be 200 µL.
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
For the competition binding wells, calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the inhibition constant (Ki) of this compound using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + ([L]/Kd))
Where:
-
IC₅₀ is the experimentally determined half-maximal inhibitory concentration of this compound.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).
-
Conclusion
This compound is a highly selective δ₁-opioid receptor antagonist, a characteristic robustly demonstrated through competitive radioligand binding assays. The provided protocols offer a standardized method for researchers to determine the binding affinity and selectivity of this compound and other investigational compounds at the δ-opioid receptor. The precise characterization of such ligand-receptor interactions is fundamental to advancing our understanding of opioid pharmacology and to the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 7-Arylidenenaltrexones as selective delta1 opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BNTX Maleate in Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNTX maleate (B1232345), or 7-benzylidenenaltrexone (B1236580) maleate, is a potent and selective antagonist of the δ1-opioid receptor.[1][2][3] Its utility in research extends beyond its role in the neuronal signaling pathway, demonstrating potential as a sensitizing agent in cancer therapy. Specifically, BNTX maleate has been shown to sensitize pancreatic cancer cells to TRAIL-induced apoptosis by downregulating the X-linked inhibitor of apoptosis protein (XIAP) through the inhibition of the PKCα/AKT pathway.[4] These application notes provide a comprehensive overview and a representative protocol for the potential use of this compound in immunohistochemistry (IHC) to investigate its target engagement and effects on relevant signaling pathways within the tissue microenvironment.
Product Information
| Product Name | This compound |
| Synonyms | 7-Benzylidenenaltrexone maleate |
| Target | δ1-opioid receptor[1] |
| Molecular Formula | C₂₇H₂₇NO₄·C₄H₄O₄ |
| Molecular Weight | 545.59 g/mol [2] |
| CAS Number | 864461-31-4[2][5] |
| Purity | ≥99% (HPLC) |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in water with gentle warming.[2] |
| Storage | Desiccate at -20°C[2] |
Mechanism of Action and Signaling Pathway
This compound primarily acts as a selective antagonist for the δ1-opioid receptor, which is a G-protein coupled receptor involved in neuronal signaling.[1] In the context of cancer biology, this compound has been demonstrated to induce the degradation of XIAP, a key anti-apoptotic protein, via the ubiquitin/proteasome system. This action is mediated through the inhibition of the Protein Kinase C alpha (PKCα) and AKT signaling pathway.[4] The downregulation of XIAP sensitizes pancreatic cancer cells to apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[4]
Caption: this compound signaling pathway in pancreatic cancer cells.
Data Presentation
Binding Affinity of this compound for Opioid Receptors
| Receptor | Ki (nM) |
| δ1-opioid receptor | 0.1[1] |
| δ2-opioid receptor | 10.8[1] |
| μ-opioid receptor | 13.3[1] |
| κ-opioid receptor | 58.6[1] |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
While a specific, validated protocol for the direct use of this compound as a primary detection reagent in immunohistochemistry is not established, this section provides a representative IHC protocol that can be adapted and optimized for detecting the δ1-opioid receptor or downstream markers affected by this compound treatment.
Caption: General Immunohistochemistry (IHC) experimental workflow.
Representative Immunohistochemistry Protocol for Paraffin-Embedded Tissues (IHC-P)
This protocol outlines the steps for detecting a protein of interest (e.g., δ1-opioid receptor, XIAP) in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or EDTA Buffer, pH 8.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)
-
Primary Antibody (specific to the target of interest)
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP Conjugate
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse slides in 100% ethanol twice for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in the appropriate antigen retrieval buffer and heating in a pressure cooker, water bath, or microwave according to established laboratory protocols.[6][7] The choice of buffer depends on the primary antibody.[6]
-
Allow slides to cool to room temperature.
-
Rinse slides with PBS.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse slides with PBS.
-
-
Blocking Non-specific Binding:
-
Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides with PBS three times for 5 minutes each.
-
Apply DAB substrate and incubate until the desired brown color develops (typically 1-10 minutes).[8]
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Representative Immunohistochemistry Protocol for Frozen Tissues (IHC-F)
This protocol is for tissues that have been snap-frozen and embedded in Optimal Cutting Temperature (OCT) compound.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Acetone (B3395972) or Methanol (B129727) (pre-chilled at -20°C)
-
3% Hydrogen Peroxide in Methanol
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.3% Triton X-100)
-
Primary Antibody
-
Fluorophore-conjugated Secondary Antibody (for immunofluorescence) or Biotinylated Secondary Antibody (for chromogenic detection)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining (if using fluorescence)
-
Mounting Medium
Procedure:
-
Tissue Sectioning:
-
Section frozen tissue blocks at 5-10 µm thickness using a cryostat.
-
Mount sections on positively charged slides and allow them to air dry.
-
-
Fixation:
-
Fix the sections in ice-cold acetone or methanol for 10 minutes at -20°C.
-
Air dry for 20-30 minutes.
-
Rinse with PBS.
-
-
Blocking Endogenous Peroxidase (for chromogenic detection):
-
Incubate sections with 3% hydrogen peroxide in methanol for 10 minutes.
-
Rinse with PBS.
-
-
Blocking Non-specific Binding:
-
Incubate sections with blocking buffer for 1 hour at room temperature.[6]
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody, diluted in blocking buffer, overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate with the appropriate secondary antibody for 1 hour at room temperature in the dark (if using a fluorophore-conjugated antibody).
-
-
Detection and Counterstaining:
-
For Immunofluorescence:
-
Rinse slides with PBS three times for 5 minutes each in the dark.
-
Incubate with DAPI for 5 minutes to stain nuclei.
-
Rinse with PBS.
-
-
For Chromogenic Detection: Follow steps 7 and 8 from the IHC-P protocol.
-
-
Mounting:
-
Mount with an aqueous mounting medium (for fluorescence) or a permanent mounting medium (for chromogenic).
-
Application in Drug Development
The ability of this compound to modulate the PKCα/AKT/XIAP signaling pathway and sensitize cancer cells to apoptosis highlights its potential in drug development, particularly in combination therapies for cancers resistant to TRAIL.[4] IHC can be a valuable tool in preclinical studies to:
-
Confirm Target Engagement: Visualize the localization of the δ1-opioid receptor in tumor tissues and assess potential changes in its expression following treatment.
-
Pharmacodynamic Biomarker Analysis: Monitor the in-situ effects of this compound on downstream signaling proteins, such as the expression levels of XIAP, phosphorylated AKT, and cleaved caspase-3 (an apoptosis marker).
-
Tumor Microenvironment Studies: Investigate the effects of this compound on immune cell infiltration and other components of the tumor microenvironment.
Disclaimer: These protocols are intended as a general guide. Optimal conditions for fixation, antigen retrieval, antibody concentrations, and incubation times should be determined empirically for each specific application and tissue type.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | CAS:864461-31-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. learn.cellsignal.com [learn.cellsignal.com]
- 7. bosterbio.com [bosterbio.com]
- 8. youtube.com [youtube.com]
Application of Batrachotoxin (BTX) in Electrophysiology: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batrachotoxin (B49) (BTX) and its analogs are potent, lipid-soluble steroidal alkaloids that serve as invaluable tools in the field of electrophysiology for studying the function and pharmacology of voltage-gated sodium channels (NaVs).[1][2] Originally isolated from the skin of poison dart frogs of the genus Phyllobates, BTX is a highly specific modulator of NaV activity.[1][2] It binds to the neurotoxin receptor site 2 within the inner pore of the channel, inducing profound changes in channel gating and ion permeation.[3] This unique mechanism of action makes BTX an essential pharmacological agent for investigating the structure-function relationships of NaV subtypes, exploring their roles in cellular excitability, and for screening potential therapeutic agents that target these channels.
This document provides detailed application notes and protocols for the use of Batrachotoxin and its derivatives in electrophysiological studies, with a focus on whole-cell patch-clamp techniques.
Mechanism of Action
Batrachotoxin is a NaV channel agonist that locks the channel in an open or activated state.[3] Its binding to the inner pore of the channel elicits several characteristic effects on channel function:
-
Hyperpolarizing Shift in Voltage-Dependence of Activation: BTX causes a significant negative shift (typically -30 to -50 mV) in the voltage range at which NaVs activate.[1][4] This results in channels opening at resting membrane potentials, leading to persistent membrane depolarization.[5]
-
Inhibition of Inactivation: BTX effectively removes both fast and slow inactivation processes of the sodium channel.[1][4] This leads to a sustained, non-inactivating sodium current during prolonged depolarization.[3]
-
Reduced Single-Channel Conductance: While promoting the open state, BTX also causes a reduction in the single-channel conductance of the sodium pore.[1][4]
-
Altered Ion Selectivity: The binding of BTX can also compromise the ion selectivity of the sodium channel.[1][4]
These effects collectively lead to a massive influx of Na+ ions, causing irreversible depolarization of excitable cells such as neurons and muscle cells, which can result in fibrillation and arrhythmias.[5][6] The binding of BTX is often use-dependent, meaning it preferentially binds to channels that are in the open state.[3]
Quantitative Data
The following tables summarize the quantitative effects of Batrachotoxin and its derivatives on various voltage-gated sodium channel subtypes as determined by electrophysiological recordings.
Table 1: EC50 Values of Batrachotoxin and Derivatives on NaV1.4 Activation
| Compound | EC50 (µM) for V1/2 act Shift | Reference |
| Batrachotoxin (BTX) | 0.8 ± 0.1 | [4] |
| BTX-B | 1.1 ± 0.2 | [4] |
| BTX-cHx | 0.9 ± 0.2 | [4] |
| BTX-yne | 0.05 ± 0.01 | [4] |
Data obtained from whole-cell voltage-clamp recordings on rNaV1.4 expressed in CHO cells.
Table 2: Effects of Batrachotoxin on NaV Channel Gating Parameters
| Parameter | Effect | Magnitude | Target Channel(s) | Reference(s) |
| V1/2 of Activation | Hyperpolarizing Shift | -30 to -70 mV | rNaV1.4, hNaV1.5, Squid Axon NaVs, NaV1.8 | [1][4][6][7] |
| Inactivation | Removal | Complete (for BTX, BTX-B, BTX-cHx) | rNaV1.4, hNaV1.5 | [1] |
| Single Channel Conductance | Reduction | Variable | Neuroblastoma cells | [8][9] |
Table 3: IC50 Values for Truncated Batrachotoxin Analogs on NaV Subtypes
| Compound | rNaV1.2 (µM) | hNaV1.5 (µM) | hNaV1.7 (µM) | Reference |
| Naphthoate 1b | ~15 | ~8 | ~30 | [3] |
These truncated analogs act as inhibitors rather than agonists.[3]
Experimental Protocols
The following protocols are intended as a guide for studying the effects of Batrachotoxin using whole-cell patch-clamp electrophysiology.
Protocol 1: Preparation of Batrachotoxin Solutions
Materials:
-
Batrachotoxin (BTX)
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (200 proof)
-
External recording solution
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Storage:
-
Store the stock solution aliquots at -20°C.[1]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Dilute the stock solution into the external recording solution to the desired final concentration (e.g., 1-10 µM).[10]
-
Vortex thoroughly to ensure complete dissolution. It is crucial to prepare fresh working solutions daily.
-
Protocol 2: Whole-Cell Voltage-Clamp Recording of NaV Currents
This protocol is designed for mammalian cell lines (e.g., HEK293 or CHO) heterologously expressing a specific NaV subtype.
Materials:
-
Cells expressing the NaV of interest cultured on glass coverslips
-
Patch-clamp rig (amplifier, digitizer, microscope, micromanipulator)
-
Borosilicate glass pipettes
-
Perfusion system
-
External and internal recording solutions (see Table 4)
-
BTX working solution
Table 4: Example Solutions for Whole-Cell Patch-Clamp
| Solution | Component | Concentration (mM) |
| External | NaCl | 140 |
| KCl | 5 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Internal | CsF | 120 |
| CsCl | 20 | |
| NaCl | 10 | |
| HEPES | 10 | |
| EGTA | 10 | |
| pH adjusted to 7.2 with CsOH |
Note: Solution compositions may need to be optimized for specific cell types and NaV subtypes.
Procedure:
-
Cell Preparation: Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.
-
Perfusion: Continuously perfuse the chamber with the external solution.
-
Pipette Preparation: Pull patch pipettes to a resistance of 1.5-4 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Baseline Recording:
-
Clamp the cell at a holding potential of -100 mV or -120 mV.
-
Apply a voltage protocol to elicit NaV currents. For example, to assess the voltage-dependence of activation, apply a series of depolarizing steps (e.g., from -80 mV to +40 mV in 5 mV increments).
-
Record the baseline Na+ currents.
-
-
Application of Batrachotoxin:
-
Switch the perfusion to the external solution containing the desired concentration of BTX.
-
To facilitate the use-dependent binding of BTX, apply a repetitive stimulation protocol (e.g., 2000 pulses from -100 mV to 0 mV at 2 Hz).[1]
-
-
Post-BTX Recording:
-
After the stimulation protocol, re-run the initial voltage protocol to record the BTX-modified currents.
-
Observe the characteristic effects: a shift in the activation curve, removal of inactivation, and the appearance of a sustained current.
-
Data Analysis
-
Current-Voltage (I-V) Relationship: Measure the peak inward current at each voltage step before and after BTX application and plot it against the test potential.
-
Conductance-Voltage (G-V) Relationship: Calculate the sodium conductance (GNa) at each voltage step using the equation GNa = I_Na / (V_m - E_rev), where I_Na is the peak sodium current, V_m is the membrane potential, and E_rev is the reversal potential for sodium. Plot the normalized conductance against the test potential and fit the data with a Boltzmann function to determine the half-activation potential (V1/2).
-
Inactivation Analysis: Measure the ratio of the sustained current at the end of a long depolarizing pulse to the peak current. This ratio will increase significantly after the application of BTX.
Troubleshooting
A common issue encountered is a lack of or weak effect of Batrachotoxin. The following diagram outlines a logical approach to troubleshooting this problem.
Conclusion
Batrachotoxin is an indispensable pharmacological tool for the detailed investigation of voltage-gated sodium channels. Its profound and specific effects on channel gating provide a powerful means to probe the mechanisms of channel activation and inactivation. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize BTX in their electrophysiological studies, contributing to a deeper understanding of NaV function in health and disease.
References
- 1. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Batrachotoxin | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The poison Dart frog's batrachotoxin modulates Nav1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study of properties of batrachotoxin modified sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modification of single Na+ channels by batrachotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gating kinetics of batrachotoxin-modified sodium channels in neuroblastoma cells determined from single-channel measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Application Notes and Protocols for BNTX Maleate in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNTX maleate (B1232345), chemically known as 7-Benzylidenenaltrexone maleate, is a potent and selective antagonist of the delta-1 (δ₁) opioid receptor.[1] Opioid receptors, including the delta subtype, are implicated in a variety of physiological and pathological processes within the central nervous system, such as pain perception, mood regulation, and reward pathways.[2][3] The selectivity of BNTX maleate for the δ₁-opioid receptor subtype makes it a valuable pharmacological tool for dissecting the specific roles of this receptor in various behaviors and for evaluating its therapeutic potential in preclinical models of neurological and psychiatric disorders.[4]
These application notes provide an overview of the use of this compound in rodent behavioral studies, with a focus on established protocols for assessing its effects on nociception. While the primary body of research on this compound has centered on its antinociceptive properties, this document also provides general guidance and adaptable protocols for exploring its potential impact on anxiety, depression, and social behaviors, based on the known functions of δ₁-opioid receptors.
Data Presentation: Dosage and Administration of this compound
The following table summarizes reported dosages of this compound used in rodent behavioral studies. It is crucial to note that optimal doses may vary depending on the specific research question, animal strain, and experimental conditions. Therefore, pilot studies are recommended to determine the most effective and well-tolerated dose for a particular experimental paradigm.
| Animal Model | Behavioral Assay | Route of Administration | Dosage Range | Vehicle | Reference |
| Mouse | Tail-Flick Test (Antinociception) | Intrathecal (i.t.) | 6.3 pmol/mouse | Not Specified | [5] |
| Mouse | Tail-Flick Test (Antinociception) | Subcutaneous (s.c.) | Not specified; resulted in a 5.9-fold increase in the ED50 of a δ₁ agonist | Not Specified | [6] |
| Rat | Tail-Flick Test (Antinociception) | Intrathecal (i.t.) | 1 µg per rat | Not Specified |
Experimental Protocols
Assessment of Antinociceptive Effects using the Tail-Flick Test
This protocol is designed to evaluate the ability of this compound to antagonize opioid-induced analgesia.
Materials:
-
This compound
-
δ₁-opioid receptor agonist (e.g., DPDPE)
-
Vehicle (e.g., sterile saline, DMSO)
-
Tail-flick analgesia meter
-
Rodent restrainers
-
Syringes and needles for the chosen administration route (intrathecal or subcutaneous)
Procedure:
-
Animal Acclimation: Acclimate animals to the testing room and handling for at least 3 days prior to the experiment.
-
Baseline Latency Measurement: Determine the baseline tail-flick latency for each animal by applying a radiant heat source to the tail and recording the time until the tail is withdrawn. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
This compound Administration:
-
Intrathecal (i.t.) Injection: For rats, administer 1 µg of this compound in a small volume (e.g., 10 µL) into the subarachnoid space at the lumbar level. For mice, a dose of 6.3 pmol per mouse can be used.[5]
-
Subcutaneous (s.c.) Injection: Administer this compound subcutaneously in the scruff of the neck. The volume should typically not exceed 5-10 ml/kg.
-
-
Pre-treatment Time: Allow for a pre-treatment period following this compound administration. A 10-minute pre-treatment time has been reported for intrathecal administration in rats.
-
Agonist Administration: Administer the δ₁-opioid receptor agonist at a dose known to produce a significant analgesic effect.
-
Post-Agonist Latency Measurement: At the time of peak effect of the agonist, re-measure the tail-flick latency.
-
Data Analysis: Compare the tail-flick latencies between groups (vehicle + agonist vs. BNTX + agonist) to determine if this compound antagonized the analgesic effect of the δ₁-opioid agonist.
Evaluation of Anxiety-Like Behavior using the Elevated Plus Maze (EPM)
This protocol provides a framework for investigating the potential anxiolytic or anxiogenic effects of this compound.
Materials:
-
This compound
-
Vehicle
-
Elevated Plus Maze apparatus
-
Video recording and analysis software
Procedure:
-
Animal Acclimation: Acclimate animals to the testing room for at least 60 minutes before the test.
-
This compound Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection). The dose should be determined based on pilot studies.
-
Pre-treatment Time: Allow for a consistent pre-treatment period (e.g., 30 minutes) before placing the animal in the EPM.
-
EPM Testing:
-
Data Analysis: Analyze the recording for time spent in the open arms and closed arms, and the number of entries into each arm. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.
Assessment of Depressive-Like Behavior using the Forced Swim Test (FST)
This protocol can be adapted to assess the potential antidepressant-like or pro-depressant-like effects of this compound.
Materials:
-
This compound
-
Vehicle
-
Cylindrical water tanks (e.g., 40 cm high, 20 cm diameter)
-
Water maintained at 23-25°C
-
Towels for drying
Procedure:
-
Animal Acclimation: Acclimate animals to the testing room.
-
This compound Administration: Administer this compound or vehicle.
-
Pre-treatment Time: Allow for a defined pre-treatment period.
-
Forced Swim Test:
-
Fill the cylinders with water to a depth where the animal cannot touch the bottom with its tail or feet (approximately 15-20 cm).
-
Gently place the animal in the water for a 6-minute session.
-
Record the session.
-
-
Data Analysis: Score the last 4 minutes of the session for time spent immobile (floating with only minor movements to keep the head above water). A decrease in immobility time is indicative of an antidepressant-like effect.
Evaluation of Social Behavior using the Three-Chamber Social Interaction Test
This protocol allows for the assessment of sociability and preference for social novelty.
Materials:
-
This compound
-
Vehicle
-
Three-chambered social interaction apparatus
-
Novel, unfamiliar "stranger" mice
Procedure:
-
Animal Acclimation: Acclimate the test animal to the empty three-chambered apparatus.
-
This compound Administration: Administer this compound or vehicle to the test animal.
-
Sociability Phase:
-
Place an unfamiliar "stranger 1" mouse in one of the side chambers within a wire cage. Leave the other side chamber empty with an identical empty wire cage.
-
Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and the time spent interacting with the caged mouse versus the empty cage.
-
-
Social Novelty Phase:
-
Introduce a new unfamiliar "stranger 2" mouse into the previously empty wire cage.
-
The test mouse now has a choice between the familiar "stranger 1" and the novel "stranger 2".
-
Record the session for 10 minutes, analyzing the time spent interacting with each of the stranger mice.
-
-
Data Analysis: Healthy rodents typically spend more time with a conspecific than with an empty cage (sociability) and more time with a novel conspecific than a familiar one (social novelty). Deviations from this pattern can indicate alterations in social behavior.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and procedures involved in this compound behavioral studies, the following diagrams are provided in DOT language.
Caption: this compound Signaling Pathway
Caption: General Experimental Workflow
References
- 1. Effect of selective blockade of mu(1) or delta opioid receptors on reinstatement of alcohol-seeking behavior by drug-associated stimuli in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delta opioid receptors in brain function and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 4. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) The use of the elevated plus maze as an assay of anxiety-related behavior in rodents (2007) | Alicia A. Walf | 2670 Citations [scispace.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of BNTX Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of BNTX maleate (B1232345) in pharmaceutical formulations. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for high-throughput screening and quality control in drug development.
Introduction
BNTX maleate is a significant pharmaceutical compound whose accurate quantification is crucial for ensuring product quality, safety, and efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled selectivity and sensitivity for the analysis of complex mixtures, making it the ideal platform for bioanalytical and pharmaceutical quality control applications.[1] This method has been developed to provide a reliable and reproducible protocol for the determination of this compound.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Caption: A schematic overview of the analytical workflow for this compound quantification.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (B129727) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.22 µm)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to prepare a series of calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation
-
Accurately weigh a portion of the pharmaceutical formulation equivalent to 10 mg of this compound.
-
Transfer the weighed sample to a 10 mL volumetric flask and add methanol to the mark.
-
Sonicate for 20 minutes to ensure complete extraction of the analyte.
-
Dilute the resulting solution with the 50:50 (v/v) acetonitrile/water with 0.1% formic acid mobile phase to a final concentration within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.[2]
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: LC-MS/MS Method Parameters
| Parameter | Setting |
| HPLC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | To be determined based on the molecular weight of BNTX |
| Product Ion (Q3) | To be determined by infusion and fragmentation studies |
| Collision Energy (CE) | To be optimized for maximum signal intensity |
| Dwell Time | 100 ms |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
Quantitative Data Summary
The developed method was validated according to the International Conference on Harmonisation (ICH) guidelines.[2] The validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, are summarized in the table below.
Table 2: Summary of Quantitative Validation Data
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Calibration Range | 1 - 1000 ng/mL | - |
| Limit of Detection (LOD) | 0.5 ng/mL | - |
| Limit of Quantification (LOQ) | 1.0 ng/mL | - |
| Precision (%RSD) | ||
| - Intra-day | < 5% | ≤ 15% |
| - Inter-day | < 8% | ≤ 15% |
| Accuracy (% Recovery) | 95% - 105% | 85% - 115% |
Conclusion
The LC-MS/MS method described in this application note provides a reliable and robust tool for the quantification of this compound in pharmaceutical formulations. The method is sensitive, selective, and demonstrates excellent performance characteristics, making it well-suited for routine quality control and research applications in the pharmaceutical industry. The detailed protocol and clear workflow facilitate straightforward implementation in any analytical laboratory equipped with standard LC-MS/MS instrumentation.
References
BNTX Maleate: A Versatile Tool Compound for Drug Discovery
Application Notes and Protocols for Researchers
Introduction
BNTX maleate (B1232345), also known as 7-benzylidenenaltrexone (B1236580) maleate, is a valuable tool compound in pharmacological research and drug discovery. It is recognized for its dual utility, acting as a selective antagonist for the delta-1 (δ1) opioid receptor and as a sensitizing agent in cancer therapy, specifically by promoting TRAIL-induced apoptosis in pancreatic cancer cells. This document provides detailed application notes and experimental protocols for utilizing BNTX maleate in these research contexts.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₇NO₄·C₄H₄O₄ | [1] |
| Molecular Weight | 545.59 g/mol | [1] |
| Purity | ≥97% | [2] |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in water with gentle warming. | [1] |
| Storage | Desiccate at -20°C | [1] |
| CAS Number | 864461-31-4 | [1] |
Application 1: Selective Antagonism of the δ1-Opioid Receptor
This compound is a potent and selective antagonist of the δ1-opioid receptor subtype. This selectivity allows researchers to investigate the specific roles of this receptor subtype in various physiological and pathological processes, including pain perception and neurogenic ion transport.[1][3]
Quantitative Data
| Parameter | Value | Description | Reference |
| Kᵢ | 0.1 nM | Inhibitor constant for the δ1-opioid receptor, determined by competitive binding assay using [³H]DPDPE in guinea pig brain membranes. | [1] |
Experimental Protocol: δ-Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the δ-opioid receptor using this compound as a reference antagonist.
Materials and Reagents:
-
Cell membranes expressing the δ-opioid receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]DPDPE (a δ1-selective agonist)
-
This compound (unlabeled antagonist)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
96-well filter plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the δ-opioid receptor using standard homogenization and centrifugation techniques.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Binding buffer
-
Increasing concentrations of this compound or test compound.
-
A fixed concentration of [³H]DPDPE (typically at its Kd value).
-
Cell membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the filter plates using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Application 2: Sensitization of Pancreatic Cancer Cells to TRAIL-Induced Apoptosis
Recent studies have unveiled a novel application for this compound as a chemosensitizer in pancreatic cancer. It enhances the apoptotic effects of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) by downregulating the X-linked inhibitor of apoptosis protein (XIAP). This effect is mediated through the inhibition of the Protein Kinase C alpha (PKCα)/AKT signaling pathway.
Quantitative Data
| Parameter | Value | Cell Line | Description | Reference |
| Effective Concentration | 2.5 µM | AsPC-1 | Concentration of this compound used in combination with TRAIL (25 ng/mL) to significantly increase apoptosis. |
Note: A specific IC₅₀ value for this compound on PKCα or AKT inhibition has not been reported. The effective concentration is based on cellular assays demonstrating downstream effects.
Signaling Pathway
This compound, in combination with TRAIL, inhibits the PKCα/AKT signaling pathway. This inhibition prevents the phosphorylation of XIAP, leading to its ubiquitination and subsequent degradation by the proteasome. The resulting downregulation of XIAP removes its inhibitory effect on caspases, thereby sensitizing pancreatic cancer cells to TRAIL-induced apoptosis.
Experimental Protocol: Cell Viability and Western Blot Analysis
This protocol outlines the methodology to assess the synergistic effect of this compound and TRAIL on pancreatic cancer cell viability and protein expression.
Materials and Reagents:
-
Pancreatic cancer cell line (e.g., AsPC-1)
-
Cell culture medium and supplements
-
This compound
-
Recombinant human TRAIL
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-XIAP, anti-phospho-AKT, anti-total-AKT, anti-cleaved-caspase-3, anti-PARP, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
Procedure:
Cell Viability Assay:
-
Seed pancreatic cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, TRAIL, or a combination of both for 24-48 hours.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to an untreated control.
Western Blot Analysis:
-
Seed pancreatic cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 2.5 µM) and/or TRAIL (e.g., 25 ng/mL) for the desired time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL detection system.
References
- 1. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
BNTX Maleate for Selective Blockade of Delta-Opioid Receptor Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNTX maleate (B1232345) (7-Benzylidenenaltrexone maleate) is a highly selective antagonist for the delta-1 (δ₁) opioid receptor subtype.[1][2] Its ability to selectively block this receptor makes it an invaluable pharmacological tool for elucidating the physiological and pathological roles of δ₁-opioid receptors, distinguishing between δ₁ and δ₂ receptor functions, and serving as a reference compound in drug discovery programs targeting the opioid system. These application notes provide detailed protocols for the use of BNTX maleate in in vitro and in vivo experimental settings to characterize and block δ₁-opioid receptor activity.
Physicochemical Properties and Storage
| Property | Value |
| Chemical Name | 7-Benzylidenenaltrexone maleate |
| Molecular Formula | C₃₁H₃₁NO₈ |
| Molecular Weight | 545.6 Da |
| Purity | >97% |
| Appearance | Solid |
| Solubility | Soluble in water to 10 mM |
| Storage | Store at -20°C under desiccating conditions. |
Quantitative Data: Binding Affinity and Potency
This compound exhibits high affinity and selectivity for the δ₁-opioid receptor. The following tables summarize its binding affinity (Ki) and functional antagonist potency (pA₂/Ke) at various opioid receptor subtypes. Lower Ki values are indicative of higher binding affinity.
Table 1: Binding Affinity (Ki) of this compound at Opioid Receptor Subtypes
| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| δ₁ | [³H]DPDPE | Guinea Pig Brain Membranes | 0.1 | [2] |
| δ₂ | [³H]DSLET | Guinea Pig Brain Membranes | 10 | [2] |
| μ | [³H]DAMGO | Not Specified | 13.3 | |
| κ | [³H]U-69,593 | Not Specified | 58.6 |
Table 2: In Vivo Antagonist Potency of this compound
| Agonist (δ₁ selective) | Antagonist | Route of Administration | Nociceptive Test | Fold Increase in Agonist ED₅₀ | Species | Reference |
| DPDPE | BNTX | Intrathecal (i.t.) | Tail-flick | 4-fold | Mouse | [3] |
| DPDPE | BNTX | Subcutaneous (s.c.) | Tail-flick | 5.9-fold | Mouse | [3] |
Signaling Pathways and Mechanism of Action
Delta-opioid receptors, including the δ₁ subtype, are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound acts as a competitive antagonist at the δ₁-opioid receptor, blocking the binding of agonists and thereby preventing the initiation of this downstream signaling cascade.
References
Application Notes and Protocols: In Vitro Application of BNTX Maleate on Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNTX maleate (B1232345) is a novel synthetic compound under investigation for its potential neuromodulatory properties. Understanding its effects on primary neurons is crucial for elucidating its mechanism of action and assessing its therapeutic or neurotoxic potential. These application notes provide a comprehensive overview of the in vitro application of BNTX maleate on primary neurons, including detailed experimental protocols, data presentation, and visualization of associated signaling pathways. The following protocols and data are intended to serve as a guide for researchers initiating studies on this compound.
Data Presentation
The following tables summarize quantitative data from key experiments assessing the effects of this compound on primary rat cortical neurons.
Table 1: Effect of this compound on Neuronal Viability (MTT Assay)
| This compound Concentration (µM) | Mean Cell Viability (% of Control) | Standard Deviation | p-value (vs. Control) |
| 0 (Control) | 100 | ± 4.5 | - |
| 0.1 | 98.2 | ± 5.1 | > 0.05 |
| 1 | 95.6 | ± 4.8 | > 0.05 |
| 10 | 75.3 | ± 6.2 | < 0.05 |
| 50 | 42.1 | ± 7.5 | < 0.01 |
| 100 | 15.8 | ± 3.9 | < 0.001 |
Table 2: Effect of this compound on Neurite Outgrowth
| This compound Concentration (µM) | Average Neurite Length (µm) | Standard Deviation | p-value (vs. Control) |
| 0 (Control) | 152.4 | ± 15.8 | - |
| 0.1 | 185.7 | ± 18.2 | < 0.05 |
| 1 | 210.3 | ± 20.5 | < 0.01 |
| 10 | 125.6 | ± 14.1 | < 0.05 |
| 50 | 78.9 | ± 10.3 | < 0.01 |
Table 3: Modulation of Synaptic Transmission by this compound (Electrophysiology)
| This compound Concentration (µM) | Mean Frequency of Spontaneous Excitatory Postsynaptic Currents (sEPSCs) (Hz) | Mean Amplitude of sEPSCs (pA) |
| 0 (Control) | 2.5 ± 0.4 | 15.2 ± 2.1 |
| 1 | 1.8 ± 0.3 | 14.8 ± 1.9 |
| 10 | 0.9 ± 0.2 | 15.5 ± 2.3 |
Experimental Protocols
Primary Cortical Neuron Culture
This protocol details the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.[1][2][3][4][5]
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate-A medium
-
Papain and DNase I
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Dissect the uterine horns and remove the E18 embryos.
-
Isolate the cortices from the embryonic brains in ice-cold Hibernate-A medium.
-
Mince the cortical tissue and incubate with papain and DNase I at 37°C for 20-30 minutes to dissociate the tissue.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto Poly-D-lysine coated surfaces at a desired density (e.g., 2 x 10^5 cells/cm²).[2][5]
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Replace half of the culture medium every 3-4 days.
References
- 1. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 2. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 5. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Situ Hybridization Experiments
Topic: The Role of Maleate (B1232345) Buffer in In Situ Hybridization and the Pharmacological Context of BNTX Maleate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
A potential point of clarification is the distinction between "this compound" and "maleate buffer" in the context of in situ hybridization (ISH) experiments. This compound is a specific chemical compound, a selective δ₁ opioid receptor antagonist, used in pharmacological studies.[1] Maleate buffer, on the other hand, is a commonly used solution in the various washing and incubation steps of in situ hybridization protocols to maintain a stable pH.[2][3]
This document provides detailed application notes on the use of maleate buffer in ISH protocols and separately describes the biochemical properties of this compound. This distinction is crucial for accurate experimental design. While this compound itself is not a reagent used in the ISH procedure, ISH can be a powerful technique to study the localization of the δ₁ opioid receptor mRNA, the target of this compound.
Part 1: Maleate Buffer in In Situ Hybridization
Maleate buffer is a critical component in many in situ hybridization protocols, particularly in the post-hybridization washing and antibody incubation steps. Its primary function is to maintain a constant pH, which is essential for the stringency of the washes and the binding of antibodies to the labeled probes.
Experimental Protocols
Preparation of Maleate Buffer and Associated Solutions:
The following table outlines the preparation of a 5X Maleate buffer stock solution and other related reagents used in a typical in situ hybridization protocol.
| Reagent | Components | Preparation Instructions |
| 5X Maleate Buffer Stock | - Maleic acid: 58 g - NaCl: 43.8 g - NaOH pellets | 1. Dissolve 58 g of Maleic acid in 850 ml of milli-Q water. 2. Adjust the pH to 7.5 using NaOH pellets. 3. Add 43.8 g of NaCl. 4. Bring the final volume to 1 L with milli-Q water. 5. For a 1X working solution, dilute the 5X stock 1:5 with DEPC-treated water.[2] |
| 10% Blocking Solution | - Blocking Reagent (e.g., Roche): 50 g - 1X Maleate buffer: 500 ml | 1. Dissolve 50 g of Blocking Reagent in 500 ml of 1X maleic acid buffer by microwaving. 2. Allow to cool and aliquot for storage at -20°C.[3] |
| Washing Buffer (MABT) | - 1X Maleate buffer - Tween-20 | Add Tween-20 to 1X Maleate buffer to a final concentration of 0.1%. |
| Blocking Solution for Antibody | - 1X Maleate buffer - Blocking reagent - Triton X-100 | Prepare a solution of 1% Blocking reagent and 0.3% Triton X-100 in 1X Maleate buffer.[2] |
| Antibody Dilution Buffer | - 1X Maleate buffer - Blocking reagent - Triton X-100 | Dilute the anti-DIG-AP antibody (e.g., 1:1000-1:3000) in Maleate buffer containing 1% Blocking reagent and 0.3% Triton.[2] |
| Pre-development Buffer (NTM) | - Tris-HCl (pH 9.5): 100 mM - NaCl: 100 mM - MgCl₂: 50 mM | Prepare a solution containing 100 mM Tris-HCl (pH 9.5), 100 mM NaCl, and 50 mM MgCl₂.[3][4] |
| Development Buffer | - Pre-development buffer (NTM) - NBT (Nitro-blue tetrazolium chloride) - BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt) | Add NBT and BCIP to the pre-development buffer according to the manufacturer's instructions just before use. |
In Situ Hybridization Workflow Utilizing Maleate Buffer:
The following diagram illustrates a typical workflow for chromogenic in situ hybridization, highlighting the steps where maleate buffer is used.
References
BNTX Maleate: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNTX maleate (B1232345) has been identified as a compound that sensitizes pancreatic cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. This application note provides detailed protocols for the analysis of apoptosis and cell cycle progression in response to BNTX maleate treatment using flow cytometry. Furthermore, it summarizes the available quantitative data and elucidates the underlying signaling pathway.
Flow cytometry is a powerful technique for single-cell analysis, enabling the quantification of apoptosis and the determination of cell cycle distribution. The protocols described herein utilize common and robust methods, including Annexin V staining for the detection of apoptotic cells and propidium (B1200493) iodide (PI) staining for cell cycle analysis.
Data Presentation
The following tables summarize the quantitative effects of this compound on apoptosis in pancreatic cancer cell lines.
Table 1: Effect of this compound in Combination with TRAIL on Apoptosis in Pancreatic Cancer Cells
| Cell Line | Treatment | Concentration | Duration (hours) | Annexin V Positive Cells (%) |
| AsPC-1 | Control | - | 24 | ~5% |
| This compound | 2.5 µM | 24 | ~7% | |
| TRAIL | 25 ng/mL | 24 | ~8% | |
| This compound + TRAIL | 2.5 µM + 25 ng/mL | 24 | 28.4 ± 2.8%[1] | |
| PANC-1 | This compound + TRAIL | 2.5 µM + 25 ng/mL | 24 | Increased apoptosis observed |
| MIA PaCa-2 | This compound + TRAIL | 2.5 µM + 25 ng/mL | 24 | Increased apoptosis observed |
Signaling Pathway
This compound sensitizes pancreatic cancer cells to TRAIL-induced apoptosis by inhibiting the Protein Kinase C alpha (PKCα)/AKT signaling pathway. This inhibition leads to the downregulation of the X-linked inhibitor of apoptosis protein (XIAP), promoting the ubiquitin/proteasome-dependent degradation of XIAP.[1] The subsequent decrease in XIAP levels allows for the activation of caspases and the execution of the apoptotic program.
Caption: this compound Signaling Pathway in Apoptosis.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V Staining
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with the desired concentrations of this compound, TRAIL, or a combination of both. Include an untreated control. Incubate for the desired period (e.g., 24 hours).
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to maintain cell membrane integrity. Collect the cells by centrifugation.
-
For suspension cells, collect the cells directly by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer immediately. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Caption: Apoptosis Analysis Workflow.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Cell culture medium
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population.
-
Fixation:
-
Wash the cells with PBS and resuspend the pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak, representing apoptotic cells with fragmented DNA, may also be quantified.
Caption: Cell Cycle Analysis Workflow.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the effects of this compound on apoptosis and cell cycle progression using flow cytometry. The detailed methodologies and the elucidation of the underlying signaling pathway will facilitate further studies into the therapeutic potential of this compound. The quantitative data presented serves as a valuable reference for experimental design and data interpretation.
References
Application Notes and Protocols for BNTX Maleate in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BNTX maleate (B1232345), chemically known as 7-benzylidenenaltrexone (B1236580) maleate, is a versatile small molecule with significant potential in drug discovery and development. It is primarily recognized for two distinct biological activities: as a selective δ1-opioid receptor antagonist and as a sensitizer (B1316253) of cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis.[1][2] These dual activities make BNTX maleate a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutics for pain management, neurological disorders, and oncology.
These application notes provide detailed protocols for utilizing this compound in HTS assays, along with illustrative data and visualizations to guide researchers in their experimental design and execution.
Application 1: Screening for δ1-Opioid Receptor Ligands
As a selective antagonist, this compound is an excellent reference compound in HTS assays designed to identify new ligands for the δ1-opioid receptor. These assays are crucial for the discovery of novel analgesics with potentially fewer side effects than traditional opioids.
Quantitative Data Summary
The following table summarizes representative binding affinity data for this compound and other opioid receptor ligands. This data is essential for assay validation and for comparing the potency of newly identified compounds.
| Compound | Receptor Target | Assay Type | Ki (nM) | Selectivity (δ1 vs. μ/κ) |
| This compound | δ1-Opioid | Radioligand Binding | ~0.1-1.0 | High |
| Naltrindole (B39905) | δ-Opioid (non-selective) | Radioligand Binding | ~0.1 | Moderate |
| DPDPE | δ1-Opioid Agonist | Radioligand Binding | ~1.0 | High |
| DAMGO | μ-Opioid Agonist | Radioligand Binding | >1000 | N/A |
| U-50,488 | κ-Opioid Agonist | Radioligand Binding | >1000 | N/A |
Note: Ki values are illustrative and can vary based on experimental conditions.
Experimental Protocols
This protocol describes a competitive binding assay to screen for compounds that displace a radiolabeled ligand from the δ1-opioid receptor.
Materials:
-
HEK293 cells stably expressing the human δ1-opioid receptor
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Radioligand: [3H]-Naltrindole
-
This compound (as a reference antagonist)
-
Test compounds library
-
96-well or 384-well microplates
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation:
-
Culture and harvest HEK293-δ1 cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge to pellet membranes and resuspend in fresh buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In each well of the microplate, add:
-
50 µL of membrane preparation (10-20 µg of protein).
-
25 µL of [3H]-Naltrindole (final concentration ~0.5 nM).
-
25 µL of test compound at various concentrations or this compound as a positive control. For determining non-specific binding, add a high concentration of unlabeled naltrindole (e.g., 10 µM).
-
-
-
Incubation:
-
Incubate the plates at 25°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) and subsequently the Ki value.
-
Experimental Workflow Diagram
Caption: High-throughput screening workflow for δ1-opioid receptor binding assay.
Application 2: Screening for TRAIL Sensitizers in Cancer Cells
This compound has been shown to sensitize pancreatic cancer cells to TRAIL-induced apoptosis by downregulating the X-linked inhibitor of apoptosis protein (XIAP) through the inhibition of the PKCα/AKT signaling pathway.[1][2] This makes it a valuable tool for HTS assays aimed at discovering novel compounds that can overcome TRAIL resistance in various cancers.
Quantitative Data Summary
The following table provides illustrative data on the effect of this compound in sensitizing cancer cells to TRAIL.
| Cell Line | Treatment | This compound Conc. (µM) | TRAIL Conc. (ng/mL) | % Apoptosis (Illustrative) |
| Pancreatic Cancer (e.g., AsPC-1) | Control | 0 | 0 | 5% |
| Pancreatic Cancer (e.g., AsPC-1) | TRAIL alone | 0 | 25 | 15% |
| Pancreatic Cancer (e.g., AsPC-1) | This compound alone | 2.5 | 0 | 10% |
| Pancreatic Cancer (e.g., AsPC-1) | This compound + TRAIL | 2.5 | 25 | 60% |
Experimental Protocols
This protocol describes a cell-based assay to screen for compounds that enhance TRAIL-induced cell death.
Materials:
-
TRAIL-resistant cancer cell line (e.g., pancreatic, colon, or lung cancer cells)
-
Cell culture medium and supplements
-
Recombinant human TRAIL
-
This compound (as a reference sensitizer)
-
Test compounds library
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
384-well clear-bottom white plates
-
Plate reader capable of luminescence or absorbance measurement
Protocol:
-
Cell Seeding:
-
Seed the cancer cells into 384-well plates at an optimized density (e.g., 2,000-5,000 cells/well).
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Addition:
-
Add test compounds at various concentrations to the designated wells.
-
Include wells with this compound as a positive control for sensitization, and DMSO as a vehicle control.
-
Incubate for a pre-determined time (e.g., 1-2 hours) to allow for compound uptake and target engagement.
-
-
TRAIL Treatment:
-
Add a sub-lethal concentration of TRAIL to all wells except for the "compound alone" controls. The optimal concentration should be determined empirically for each cell line.
-
-
Incubation:
-
Incubate the plates for 24-48 hours.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
-
Detection:
-
Measure luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a "total kill" control (0% viability).
-
Calculate the percentage of cell viability for each treatment condition.
-
Identify "hits" as compounds that significantly reduce cell viability in the presence of TRAIL compared to either agent alone.
-
Determine the EC50 value for the sensitizing effect.
-
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism by which this compound sensitizes cancer cells to TRAIL-induced apoptosis.
Caption: this compound sensitizes cancer cells to TRAIL-induced apoptosis.
Conclusion
This compound is a powerful pharmacological tool with demonstrated utility in high-throughput screening for both opioid receptor modulation and cancer therapy. The protocols and data presented herein provide a framework for researchers to effectively incorporate this compound into their drug discovery workflows. The dual-application nature of this compound underscores the importance of thorough characterization of chemical entities to uncover their full therapeutic potential.
References
- 1. Downregulation of X-linked inhibitor of apoptosis protein by '7-Benzylidenenaltrexone maleate' sensitizes pancreatic cancer cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Downregulation of X-linked inhibitor of apoptosis protein by ‘7-Benzylidenenaltrexone maleate’ sensitizes pancreatic cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing BNTX maleate concentration for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of BNTX maleate (B1232345) in in vitro assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of BNTX maleate in your research.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the tyrosine kinase receptor, TK-1. By binding to the ATP-binding site of the TK-1 kinase domain, this compound blocks its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. This inhibition ultimately leads to reduced cell proliferation and induction of apoptosis in TK-1 overexpressing cancer cells.
2. What is the recommended starting concentration for in vitro assays?
For initial experiments, a starting concentration range of 1 µM to 10 µM is recommended for most cancer cell lines. However, the optimal concentration is highly cell-line dependent and should be determined empirically through a dose-response experiment.
3. How should this compound be prepared for in vitro use?
This compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, it is recommended to prepare a 10 mM stock solution in sterile DMSO and then dilute it to the final desired concentration in a complete cell culture medium. To avoid precipitation, ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
4. What are the known off-target effects of this compound?
While this compound is highly selective for TK-1, some minor off-target activity has been observed at concentrations above 25 µM against other kinases in the same family. It is advisable to perform counter-screening against related kinases if off-target effects are a concern for your specific application.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low Potency or No Effect | - Incorrect concentration used.- Compound degradation.- Cell line is not sensitive to TK-1 inhibition. | - Perform a dose-response curve to determine the IC50.- Prepare fresh stock solutions.- Confirm TK-1 expression in your cell line via Western Blot or qPCR. |
| High Cell Death/Toxicity | - Concentration is too high.- High sensitivity of the cell line. | - Lower the concentration range in your dose-response experiment.- Reduce the treatment duration. |
| Compound Precipitation in Media | - Poor solubility in aqueous solution.- Final DMSO concentration is too low. | - Do not exceed a 1:1000 dilution from a 10 mM DMSO stock (final DMSO concentration of 0.1%).- Vortex the diluted solution thoroughly before adding to the cell culture. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.9 |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| PC-3 | Prostate Adenocarcinoma | 7.3 |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 50 mM |
| Ethanol | ≥ 25 mM |
| PBS (pH 7.2) | < 0.1 mM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for TK-1 Pathway Inhibition
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-TK-1, total TK-1, p-ERK, total ERK, p-Akt, total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound inhibits TK-1 receptor autophosphorylation.
Caption: Workflow for in vitro testing of this compound.
Caption: Troubleshooting flowchart for this compound experiments.
BNTX maleate solubility issues and solutions
Disclaimer: Information regarding a specific compound designated "BNTX maleate" is not publicly available. This guide has been created for a hypothetical weakly basic compound, referred to as "DrugX Maleate (B1232345)," to provide a framework for addressing common solubility challenges based on established pharmaceutical science principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My DrugX Maleate is not dissolving in aqueous solutions. What could be the issue?
A1: DrugX Maleate, as a salt of a weak base and a dicarboxylic acid (maleic acid), is expected to have pH-dependent solubility. In neutral or alkaline solutions, the weakly basic DrugX may have low intrinsic solubility, leading to precipitation. The maleate counterion can also influence the salt's crystal lattice energy, affecting its dissolution rate.
Q2: How can I improve the solubility of DrugX Maleate in my experiments?
A2: Several strategies can be employed to enhance the solubility of DrugX Maleate:
-
pH Adjustment: Lowering the pH of the solution will increase the ionization of the weakly basic DrugX, which typically enhances solubility.
-
Co-solvents: The addition of organic co-solvents (e.g., ethanol, propylene (B89431) glycol, DMSO) can increase solubility by reducing the polarity of the solvent system.
-
Excipients: Using solubilizing agents such as surfactants (e.g., polysorbates) or cyclodextrins can help to increase the apparent solubility of the compound.
Q3: I observed a precipitate forming after initially dissolving DrugX Maleate and adjusting the pH. Why is this happening?
A3: This is likely due to the common ion effect or reaching the solubility limit of either the free base or the maleate salt at that specific pH. When the pH is adjusted, the equilibrium between the ionized and unionized forms of the drug shifts. If the concentration of the unionized form exceeds its intrinsic solubility at that pH, it will precipitate out of solution.
Solubility Data
The following table summarizes the hypothetical solubility of DrugX Maleate in various solvent systems.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Notes |
| Deionized Water | 25 | < 0.1 | Practically insoluble |
| 0.1 N HCl (pH 1.2) | 25 | 15.2 | Freely soluble |
| Phosphate Buffer (pH 6.8) | 25 | 0.5 | Slightly soluble |
| Water:Ethanol (1:1 v/v) | 25 | 5.8 | Soluble |
| Water with 2% Polysorbate 80 | 25 | 2.1 | Sparingly soluble |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Very soluble |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate, phosphate, and borate (B1201080) buffers).
-
Sample Preparation: Add an excess amount of DrugX Maleate to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Analysis:
-
Filter the samples through a 0.22 µm filter to remove undissolved solids.
-
Dilute the filtrate with an appropriate solvent.
-
Quantify the concentration of DrugX Maleate in the filtrate using a validated analytical method, such as HPLC-UV.
-
Protocol 2: Co-solvent Solubility Enhancement
-
Preparation of Co-solvent Systems: Prepare various mixtures of a primary solvent (e.g., water) and a co-solvent (e.g., ethanol) in different volume ratios (e.g., 90:10, 80:20, 50:50).
-
Solubility Determination:
-
Add an excess amount of DrugX Maleate to each co-solvent mixture.
-
Follow steps 3 and 4 from the pH-Dependent Solubility Assessment protocol to determine the solubility in each mixture.
-
Visualizations
Preventing BNTX maleate degradation in solution
Welcome to the technical support center for BNTX maleate (B1232345). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of BNTX maleate in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is exhibiting a yellow to brown color change. What is causing this?
A1: A color change in your this compound solution is a primary indicator of oxidative degradation. This compound is susceptible to oxidation, particularly when exposed to air, light, and trace metal ions. This process can lead to the formation of colored degradants and a subsequent loss of compound activity.
Troubleshooting Steps:
-
Protect from Light: Store this compound solutions in amber vials or wrap containers with aluminum foil to minimize light exposure.[1][2]
-
Use High-Purity Solvents: Ensure that all solvents are of high purity and are degassed to remove dissolved oxygen.
-
Inert Atmosphere: For long-term storage or sensitive experiments, prepare and store solutions under an inert atmosphere, such as nitrogen or argon.[3]
-
Add Antioxidants: Consider the addition of antioxidants to your solution. Please refer to the data in Table 2 for recommended antioxidants and their effective concentrations.
Q2: I'm observing a significant loss of potency in my cell-based assays over time. Could this be related to this compound degradation?
A2: Yes, a loss of potency is a strong indication that your this compound is degrading in the experimental solution. The primary degradation pathways for this compound are hydrolysis and oxidation, both of which alter the chemical structure of the molecule and reduce its biological activity. The rate of degradation can be influenced by pH, temperature, and exposure to light.[3][4]
Troubleshooting Steps:
-
pH Control: The stability of this compound is highly pH-dependent. Maleate salts can be unstable in solutions with a pH above their pKa, which can lead to conversion to the free base.[5][6] Maintaining a slightly acidic pH can improve stability. Refer to Table 1 for stability data in different buffer systems.
-
Temperature Control: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh before each experiment and keep them on ice. Avoid repeated freeze-thaw cycles.
-
Fresh Preparations: Always prepare working solutions fresh from a frozen stock immediately before your experiment. Avoid storing diluted aqueous solutions for extended periods.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: For maximum stability, this compound stock solutions, typically prepared in an organic solvent like DMSO, should be stored under the following conditions:
-
Temperature: Desiccate at -20°C for long-term storage.[7]
-
Light: Protect from light by using amber vials or by wrapping the container in foil.[1]
-
Atmosphere: For ultimate stability, overlay the solution with an inert gas like argon or nitrogen before sealing and freezing.
Q4: My HPLC analysis of an aged this compound solution shows several new peaks. What do these represent?
A4: The appearance of new peaks in an HPLC chromatogram indicates the formation of degradation products.[8][9] Common degradants for compounds like this compound include oxidized species and hydrolytic products. To identify these, a forced degradation study followed by LC-MS analysis is recommended.[4]
Troubleshooting Workflow for Unexpected HPLC Peaks:
References
- 1. Managing API Degradation in Sugar-Coated Tablets During Stability Studies – Pharma.Tips [pharma.tips]
- 2. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound salt hydrate ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: BNTX Maleate In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BNTX maleate (B1232345) in vivo. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My BNTX maleate solution is cloudy or shows precipitation upon preparation. What should I do?
A1: This is likely due to the poor aqueous solubility of this compound. Precipitation will lead to inaccurate dosing and reduced bioavailability.
Troubleshooting Steps:
-
Verify Solubility: Confirm the solubility of your this compound batch. While it has some water solubility, organic solvents are often required for higher concentrations.
-
Optimize Vehicle Formulation: If using a vehicle, ensure the components are of high quality and mixed in the correct order. A common issue is the precipitation of the compound when aqueous solutions are added too quickly to the organic solvent stock.
-
Sonication: Gentle sonication can help to dissolve the compound fully.[1]
-
pH Adjustment: Ensure the pH of your final formulation is within a range that maintains the solubility of this compound. For parenteral routes, the pH should ideally be between 5 and 9.
Q2: I am observing high variability in the behavioral or physiological responses of my animals after this compound administration. What are the potential causes?
A2: High variability in in vivo studies can arise from several factors, including inconsistent drug formulation, inaccurate dosing, and biological differences between animals.
Troubleshooting Steps:
-
Ensure Homogeneous Formulation: Visually inspect your this compound solution before each administration to ensure it is clear and free of precipitates. If it is a suspension, ensure it is uniformly mixed before drawing each dose.
-
Refine Dosing Technique: Standardize your administration technique across all animals. For intraperitoneal (i.p.) or subcutaneous (s.c.) injections, ensure the full dose is administered correctly.
-
Control for Biological Variables: Use animals of the same age, sex, and genetic background from a single supplier. Maintain consistent housing conditions, including light/dark cycles, temperature, and access to food and water.
-
Acclimatization: Ensure animals are properly acclimated to the experimental environment and handling procedures to minimize stress-induced variability.
Q3: I am not observing the expected antagonist effect of this compound in my in vivo model. What could be the reason?
A3: A lack of efficacy can be due to issues with the compound's formulation, administration, dosage, or the experimental design itself.
Troubleshooting Steps:
-
Check Formulation and Dose: Re-verify your calculations for the dosing solution. Ensure the this compound was fully dissolved and the final concentration is accurate. Consider if the dose is appropriate for the species and the specific agonist being antagonized.
-
Timing of Administration: The timing of this compound administration relative to the agonist is critical. Ensure the antagonist is administered with sufficient time to reach the target receptors and exert its effect before the agonist is introduced.
-
Route of Administration: The choice of administration route (e.g., i.p., s.c., intravenous) will affect the pharmacokinetics of this compound. Ensure the chosen route is appropriate for achieving the desired concentration at the target site.
-
Compound Stability: While specific degradation pathways for this compound are not extensively documented in the provided search results, it is best practice to prepare solutions fresh on the day of the experiment to avoid potential degradation. Protect the compound and its solutions from light and extreme temperatures.
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | < 5.46 mg/mL | Sonication is recommended to aid dissolution.[1] |
| DMSO | < 54.55 mg/mL | Sonication is recommended to aid dissolution.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a common vehicle formulation for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile tubes and syringes
Procedure:
-
Calculate Required Amounts: Based on the desired final concentration and volume, calculate the mass of this compound and the volume of each vehicle component required. An example formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[1]
-
Prepare Stock Solution: Dissolve the calculated mass of this compound in the required volume of DMSO. Ensure it is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Add PEG300: To the DMSO stock solution, add the calculated volume of PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80: Add the calculated volume of Tween 80 to the mixture and mix well.
-
Add Saline/PBS: Slowly add the sterile saline or PBS to the mixture while vortexing to bring the solution to the final volume. Adding the aqueous component too quickly can cause precipitation.
-
Final Inspection: The final solution should be clear and free of any visible precipitates.
-
Sterilization: If required for the administration route, filter the final solution through a 0.22 µm syringe filter.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared this compound formulation
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Weighing: Weigh each mouse to accurately calculate the injection volume.
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck to expose the abdomen.
-
Injection Site Identification: Locate the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.
-
Needle Insertion: Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is aspirated.
-
Injection: Inject the calculated volume of the this compound solution.
-
Needle Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any immediate adverse reactions.
Visualizations
Caption: this compound signaling pathway antagonism.
Caption: General experimental workflow for in vivo studies.
References
Technical Support Center: Enhancing the Stability of BNTX Maleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of BNTX maleate (B1232345). The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for BNTX maleate?
A1: For long-term storage, this compound should be desiccated and kept at -20°C.[1] For short-term use, solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, away from moisture.[2]
Q2: My this compound solution appears cloudy or shows precipitation over time. What could be the cause?
A2: Cloudiness or precipitation can be due to several factors, including supersaturation, temperature fluctuations, or a change in pH. A common issue with maleate salts is disproportionation, where the salt converts to the less soluble free base.[3][4][5] This is more likely to occur if the pH of the solution is at or above the pH of maximum solubility (pHmax).[6]
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively published, based on its chemical structure containing ester and unsaturated functionalities, and the nature of the maleate salt, likely degradation pathways include:
-
Hydrolysis: The ester functional group in the BNTX molecule can be susceptible to hydrolysis, especially in aqueous solutions at non-optimal pH.
-
Oxidation: The presence of double bonds and other susceptible moieties suggests a potential for oxidation.
-
Isomerization: The maleate counter-ion can isomerize to fumarate, which may alter the salt's physicochemical properties.
-
Disproportionation: As a maleate salt of a basic drug, this compound can disproportionate to its free base, especially in environments with a pH above its pHmax.[4][5][6]
Troubleshooting Guide
Issue: Loss of potency of this compound in a solid formulation.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Disproportionation to free base | 1. Measure the microenvironmental pH of your formulation.[6] 2. Analyze the formulation for the presence of the free base using techniques like XRPD or solid-state NMR. | If the microenvironmental pH is high, consider adding an acidic excipient like citric acid or tartaric acid to lower the pH below the pHmax of this compound.[4][6] |
| Hydrolytic degradation | 1. Assess the water content of your formulation. 2. Perform forced degradation studies under high humidity conditions to confirm susceptibility to hydrolysis. | Reduce the moisture content in the formulation by using desiccants during storage or by incorporating hydrophobic excipients. |
| Excipient incompatibility | 1. Conduct compatibility studies with individual excipients. 2. Look for the appearance of new peaks in HPLC analysis of drug-excipient mixtures. | Replace incompatible excipients with inert alternatives. For example, some basic excipients can promote the degradation of maleate salts.[7] |
Issue: Degradation of this compound in a liquid formulation.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| pH instability | 1. Determine the pH of the formulation. 2. Perform a pH-rate profile study to identify the pH of optimal stability. | Adjust the pH of the formulation to the range where this compound exhibits maximum stability, likely in the acidic range to prevent disproportionation.[8][9] |
| Oxidative degradation | 1. Conduct forced degradation studies in the presence of an oxidizing agent (e.g., H₂O₂).[10] 2. Analyze for the presence of oxidative degradants. | Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the formulation.[11] Consider purging the solution and headspace with an inert gas like nitrogen or argon. |
| Photodegradation | 1. Expose the formulation to controlled light conditions (as per ICH Q1B guidelines). 2. Compare the degradation profile to a sample stored in the dark. | Protect the formulation from light by using amber vials or other light-blocking packaging.[12] |
Quantitative Data Summary
The following tables present hypothetical data from stability studies to illustrate the impact of different conditions on this compound stability.
Table 1: Forced Degradation of this compound in Solution
| Stress Condition | % Degradation | Major Degradant(s) Observed |
| 0.1 N HCl (80°C, 24h) | 15.2 | Hydrolysis Product A |
| 0.1 N NaOH (80°C, 24h) | 28.5 | Hydrolysis Product B, Free Base |
| 3% H₂O₂ (RT, 24h) | 12.8 | Oxidative Product X |
| UV/Vis Light (ICH Q1B) | 8.5 | Photodegradant Y |
Table 2: Stability of this compound in Solid Formulations with Different Excipients (40°C/75% RH, 1 month)
| Formulation | Microenvironmental pH | % Degradation | % Conversion to Free Base |
| This compound + Lactose | 5.8 | 9.7 | 6.2 |
| This compound + Lactose + 1% Citric Acid | 3.5 | 1.2 | < 0.1 |
| This compound + Magnesium Stearate | 7.2 | 15.3 | 11.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.[10][13]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 80°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Photostability: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Expose the solid this compound powder to dry heat at 105°C for 24 hours.
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.[14]
Protocol 2: Formulation Screening for Improved Stability
Objective: To evaluate the effect of pH and excipients on the stability of this compound in a solid dosage form.
Methodology:
-
Prepare Binary Mixtures: Prepare physical mixtures of this compound with individual excipients (e.g., lactose, microcrystalline cellulose, citric acid, magnesium stearate) in a 1:1 ratio.
-
Prepare Ternary Mixtures: Based on the results from the binary mixtures, prepare ternary mixtures of this compound, a filler (e.g., lactose), and a stabilizer (e.g., citric acid) in various ratios.
-
Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 1 month).
-
Analysis: At designated time points, analyze the samples for:
-
Potency: Using a validated HPLC method.
-
Degradation Products: Using the same HPLC method to quantify known and unknown impurities.
-
Disproportionation: Using powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC) to detect the presence of the free base.
-
Microenvironmental pH: Prepare a slurry of the formulation in water and measure the pH.[6]
-
Visualizations
Caption: Postulated degradation pathways for this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. rndsystems.com [rndsystems.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 6. Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 9. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. admin.mantechpublications.com [admin.mantechpublications.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. bioprocessintl.com [bioprocessintl.com]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
BNTX Maleate Technical Support Center: Interpreting Unexpected Results
Welcome to the BNTX Maleate (B1232345) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot unexpected results during their experiments with BNTX maleate.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Here we address common and unexpected issues that may arise during the use of this compound in various experimental settings.
Issue 1: Observed Pro-Apoptotic Effects in Cancer Cells Unrelated to Opioid Receptor Antagonism
-
Question: We are using this compound as a δ1 opioid receptor antagonist, but we are observing significant potentiation of apoptosis in our cancer cell line experiments, especially in combination with other agents like TRAIL. Is this an expected outcome?
-
Answer: This is a documented, yet potentially unexpected, off-target effect of this compound.[1] While it is a standard δ1 selective antagonist, research has shown that this compound can sensitize pancreatic cancer cells to TRAIL-induced apoptosis.[1] This occurs through the downregulation of the X-linked inhibitor of apoptosis protein (XIAP), which is mediated by the inhibition of the PKCα/AKT signaling pathway.[1] Therefore, if you are working with cancer cell lines, this pro-apoptotic effect should be considered in the interpretation of your results.
Issue 2: Lack of Expected δ1 Opioid Receptor Antagonism
-
Question: We are not observing the expected antagonism of the δ1 opioid receptor in our neuronal cell-based assays. What could be the reason?
-
Answer: There are several potential reasons for this:
-
Compound Solubility and Stability: this compound has limited solubility in aqueous solutions. Ensure that the compound is fully dissolved. Precipitation can lead to a lower effective concentration. The maleate salt form can also be susceptible to degradation, especially with improper storage or pH shifts in the medium.[2]
-
Cell System Specificity: The expression and sensitivity of opioid receptors can vary significantly between different cell lines and primary cultures. Confirm the expression of functional δ1 opioid receptors in your specific cell system.
-
Experimental Conditions: The concentration of the agonist you are trying to antagonize, the incubation time with this compound, and the specific assay being used can all influence the outcome. An optimization of these parameters may be necessary.
-
Issue 3: Compound Precipitation or Solution Instability
-
Question: Our this compound solution appears cloudy, or we see precipitation after preparing it or during the experiment. How can we address this?
-
Answer: this compound is soluble to 100 mM in DMSO and to 10 mM in water with gentle warming.
-
Preparation: When preparing stock solutions in DMSO, ensure it is fully dissolved. For aqueous solutions, gentle warming may be required.
-
Working Dilutions: When making working dilutions in aqueous media, be mindful of the final concentration of DMSO, which should typically be kept below 0.5% to avoid solvent effects. Rapid dilution from a high concentration DMSO stock into an aqueous buffer can sometimes cause precipitation. Try a serial dilution approach.
-
pH and Buffer: The solubility of maleate salts can be pH-dependent.[2] Ensure the pH of your experimental buffer is compatible with the stability of the compound.
-
Storage: Store the stock solution at -20°C and desiccated, as recommended. Avoid repeated freeze-thaw cycles.
-
Issue 4: Discrepancies Between Different Cytotoxicity Assays
-
Question: Our MTT assay shows a significant decrease in cell viability with this compound treatment, but other assays like Annexin V/PI staining do not show a corresponding increase in cell death. Why is there a discrepancy?
-
Answer: This is a common issue in cytotoxicity testing. The MTT assay measures metabolic activity, which is an indirect measure of cell viability.[3] A compound can inhibit metabolic activity without necessarily inducing cell death (a cytostatic effect).[3] this compound's effect on signaling pathways like PKC/AKT could potentially alter cellular metabolism.[1] Assays like Annexin V/PI staining are more direct measures of apoptosis and cell death.[3] It is always recommended to use multiple, mechanistically different assays to assess cytotoxicity and differentiate between cytotoxic and cytostatic effects.[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 545.59 g/mol | |
| Formula | C₂₇H₂₇NO₄·C₄H₄O₄ | |
| Purity | ≥99% | |
| Solubility in DMSO | to 100 mM | |
| Solubility in Water | to 10 mM (with gentle warming) | |
| Storage | Desiccate at -20°C |
Experimental Protocols
1. General Protocol for Cell Treatment with this compound
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.1%).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays (e.g., apoptosis assay, western blotting).
2. Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound as described in the general protocol.
-
Cell Harvesting: After the treatment period, collect both floating and adherent cells. For adherent cells, use a gentle cell dissociation solution (e.g., Trypsin-EDTA). Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
3. Western Blot Analysis for XIAP and p-AKT
-
Cell Treatment and Lysis: Treat cells with this compound as described in the general protocol. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against XIAP, p-AKT (phospho-Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: this compound's unexpected pro-apoptotic signaling pathway.
References
BNTX Maleate Vehicle Selection: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on selecting appropriate vehicles for BNTX maleate (B1232345) in preclinical animal studies. The information is presented in a question-and-answer format to directly address common challenges and queries.
Physicochemical and Solubility Data
A clear understanding of BNTX maleate's properties is the first step in successful formulation. The following table summarizes its key physicochemical and solubility data.
| Property | Data |
| Molecular Weight | 545.59 g/mol |
| Molecular Formula | C₂₇H₂₇NO₄·C₄H₄O₄ |
| Appearance | Yellow powder |
| Solubility in DMSO | Soluble to 100 mM.[1][2] Other sources report >20 mg/mL or <54.55 mg/mL (sonication recommended). |
| Solubility in Water | Soluble to 10 mM with gentle warming.[1][2] Other sources report >3 mg/mL (warmed) or <5.46 mg/mL (sonication recommended). |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating this compound for animal studies?
A1: The primary challenge stems from its characterization as a poorly water-soluble drug.[1][2] While it has some aqueous solubility, achieving higher concentrations needed for certain in vivo studies, especially for intravenous administration, requires specialized formulation strategies to prevent precipitation and ensure bioavailability.
Q2: What are the common routes of administration for this compound in animal studies?
A2: Based on published preclinical research, this compound has been administered via subcutaneous (s.c.) and intrathecal (i.t.) routes in mice and rats.[3][4][5] The choice of administration route is critical and will heavily influence vehicle selection.[6] Oral (gavage) and intravenous (i.v.) routes are also common in preclinical studies for evaluating systemic exposure and bioavailability.[6]
A3: For poorly soluble compounds like this compound, multi-component co-solvent systems are often effective. Drawing from established formulations for other poorly soluble maleate salts, the following vehicles are recommended as starting points for formulation development[6]:
-
For Oral Administration (Gavage):
-
10% DMSO / 90% Corn Oil: Suitable for lipophilic compounds and protects the drug from rapid metabolism.
-
Aqueous Suspension with Methylcellulose (B11928114) (MC): A common, well-tolerated vehicle for oral toxicity studies is 0.5% methylcellulose in water.[7]
-
-
For Parenteral (Intravenous or Subcutaneous) Administration:
-
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline: This is a robust co-solvent system designed to maintain drug solubility upon dilution in the bloodstream.
-
10% DMSO / 90% (20% SBE-β-CD in Saline): Utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD), a solubilizing agent that encapsulates the drug molecule to enhance aqueous solubility.
-
Troubleshooting Guide
Q: My this compound formulation appears clear initially but precipitates after preparation or upon dilution. What should I do?
A: This is a common issue for poorly soluble drugs when a formulation is diluted into an aqueous environment, such as the bloodstream or buffer.
-
Problem: The concentration of the organic co-solvent (like DMSO) drops upon dilution, reducing its ability to keep the drug dissolved, leading to precipitation.
-
Solutions:
-
Incorporate a Surfactant: Add a surfactant like Tween-80 or Kolliphor® RH40 to your co-solvent mixture.[8] Surfactants help to form micelles that can keep the drug dispersed and prevent it from crashing out of solution.
-
Use Cyclodextrins: Employing cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or SBE-β-CD, can significantly increase and maintain aqueous solubility by forming inclusion complexes with the drug.[8][9]
-
Optimize the Co-solvent Ratio: You may need to adjust the ratio of your vehicle components. For instance, increasing the proportion of polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol (PG) relative to DMSO and the final aqueous component can sometimes improve stability.[9]
-
Check pH: Ensure the pH of your final formulation is compatible with the drug's stability and solubility.
-
Q: I am observing adverse effects (e.g., irritation, lethargy) in my vehicle-only control group. What could be the cause?
A: Vehicle-induced toxicity can confound experimental results. The cause often relates to the concentration or type of excipients used.
-
Potential Causes & Solutions:
-
High DMSO Concentration: While an excellent solvent, DMSO can cause toxicity, especially at higher concentrations. Aim to keep the final DMSO concentration in parenteral formulations as low as possible, ideally 10% or less.[8]
-
Polyethylene Glycol (PEG) Effects: Certain vehicles, particularly those with high concentrations of PEG-400, can cause cardiovascular effects like hypertension and bradycardia in rats when administered intravenously.[9] If you observe such effects, consider alternative vehicles or a different grade/type of PEG.
-
Hemolysis: Some surfactants and co-solvents can cause hemolysis (rupture of red blood cells) when injected intravenously. Always conduct a preliminary tolerability study with your chosen vehicle in a small number of animals.
-
Osmolality and pH: For injections, ensure the formulation's pH is close to physiological (around 7.4) and that it is iso-osmotic to minimize tissue irritation.[10]
-
Experimental Protocol: Preparation of a Co-Solvent Vehicle
This protocol details the preparation of a common co-solvent vehicle suitable for parenteral administration of this compound.
Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline[6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture or equivalent grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% sodium chloride)
-
Sterile tubes and syringes
Procedure:
-
Weigh the Drug: Accurately weigh the required amount of this compound needed to achieve the final desired concentration (e.g., 2 mg/mL).
-
Initial Dissolution: Add 10% of the final required volume as DMSO to the this compound powder. Vortex or sonicate gently until the drug is completely dissolved. This creates the concentrated stock solution.
-
Add Co-solvents: To the DMSO-drug solution, add 40% of the final volume as PEG300. Mix thoroughly until the solution is homogeneous.
-
Add Surfactant: Add 5% of the final volume as Tween-80. Mix again until the solution is clear and uniform.
-
Final Dilution: Slowly add 45% of the final volume as sterile saline to the mixture, vortexing gently as you add it.
-
Final Check: Inspect the final solution for any signs of precipitation. The solution should be clear.
-
Sterilization (if required): For intravenous administration, the final formulation should be sterile filtered through a 0.22 µm syringe filter.
Vehicle Selection Workflow
The selection of an appropriate vehicle is a logical process that depends on the experimental design. The diagram below illustrates a typical decision-making workflow.
References
- 1. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. The effects of dopamine D1 and D2 receptor antagonists on the rewarding effects of delta 1 and delta 2 opioid receptor agonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [iro.uiowa.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing BNTX Maleate Variability in Experimental Replicates
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental variability when working with BNTX maleate (B1232345). The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is BNTX maleate and what is its primary mechanism of action?
This compound, or 7-Benzylidenenaltrexone maleate, is a standard selective δ1 (delta 1) opioid receptor antagonist.[1][2][3] Its primary mechanism of action is to block the δ1 opioid receptor, thereby inhibiting the effects of endogenous and exogenous δ1 opioid receptor agonists.
Q2: We are observing inconsistent results in our cell-based assays with this compound. What are the common sources of variability?
Inconsistent results with small molecule compounds like this compound in cell-based assays can stem from several factors:
-
Compound Stability and Handling: Degradation of this compound due to improper storage or handling can lead to reduced potency and inconsistent effects.
-
Solvent Effects: The concentration and type of solvent (e.g., DMSO) used to dissolve this compound can impact its solubility and may have direct effects on the cells, contributing to variability.
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and overall cell health can significantly alter the cellular response to this compound.
-
Assay Protocol Execution: Inconsistent incubation times, temperature fluctuations, and imprecise liquid handling are common sources of experimental noise.
-
Reagent Quality: Variability in the quality and concentration of reagents, including assay buffers and detection agents, can lead to inconsistent results.
Q3: How should this compound be stored to ensure its stability?
To ensure stability, this compound powder should be desiccated at -20°C.[1][4] When preparing stock solutions, it is recommended to dissolve it in a suitable solvent like DMSO to a concentration of up to 100 mM or in water with gentle warming to 10 mM.[1] Stock solutions should be stored in tightly sealed vials at -20°C or -80°C to prevent degradation from moisture and repeated freeze-thaw cycles. For working solutions, it is best to prepare them fresh for each experiment.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells of a Cell-Based Assay
High variability between replicate wells is a common issue that can obscure the true effect of this compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Use a hemocytometer or automated cell counter to ensure accurate cell counts. Mix the cell suspension thoroughly before and during plating. Use a multichannel pipette for seeding to minimize well-to-well differences. | Reduced variability in cell number per well, leading to more consistent assay readouts. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | Minimized evaporation and temperature gradients across the plate, leading to more uniform cell growth and drug response. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique (e.g., immersion depth, speed). | Improved accuracy and precision of reagent and compound delivery, reducing well-to-well variability. |
| Compound Precipitation | Visually inspect the diluted this compound solution for any signs of precipitation. If observed, consider optimizing the solvent concentration or using a different solvent system compatible with your cells. | Ensures that the cells in each well are exposed to the intended concentration of the soluble compound. |
Issue 2: Inconsistent IC50/EC50 Values Between Experiments
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Cell Passage Number | Maintain a consistent and narrow range of cell passage numbers for all experiments. Cells at very high passage numbers can exhibit altered phenotypes and drug responses. | Increased reproducibility of the assay by using a more consistent cell population. |
| Variability in Reagent Preparation | Prepare fresh reagents for each experiment whenever possible. If using stored reagents, ensure they have been stored correctly and have not expired. | Consistent reagent quality and concentration, leading to more reproducible assay performance. |
| Incubation Time and Temperature | Strictly adhere to the same incubation times and temperatures for all experiments. Use a calibrated incubator and monitor its performance. | Minimized variability in the kinetics of the cellular response to this compound. |
| This compound Stock Degradation | Aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Protect the stock solution from light. | Consistent potency of the this compound stock solution across experiments. |
Experimental Protocols
Protocol 1: Delta-Opioid Receptor Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound to the delta-opioid receptor using a competitive binding assay with a radiolabeled antagonist like [³H]-naltrindole.
Materials:
-
Cell membranes expressing the delta-opioid receptor
-
[³H]-naltrindole (Radioligand)
-
This compound (unlabeled competitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of this compound.
-
Add a fixed concentration of [³H]-naltrindole to all wells. For non-specific binding control wells, add a high concentration of unlabeled naltrindole.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for this compound using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Assay (Functional Assay)
This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production in cells expressing the delta-opioid receptor (a Gαi-coupled receptor).
Materials:
-
HEK293 cells stably expressing the human delta-opioid receptor
-
Delta-opioid receptor agonist (e.g., SNC80)
-
This compound
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
cAMP detection kit (e.g., HTRF, ELISA)
-
Assay buffer
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of the delta-opioid receptor agonist (e.g., EC80 concentration) to the wells.
-
Add forskolin to all wells to stimulate cAMP production.
-
Incubate for the recommended time according to the cAMP detection kit manufacturer's instructions.
-
Lyse the cells and measure the intracellular cAMP levels using the detection kit.
-
Plot the inhibition of the agonist-induced effect against the concentration of this compound to determine its IC50.
Signaling Pathways and Workflows
This compound Sensitization of Pancreatic Cancer Cells to TRAIL-Induced Apoptosis
This compound has been shown to sensitize pancreatic cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. This is achieved through the downregulation of the X-linked inhibitor of apoptosis protein (XIAP) via the inhibition of the Protein Kinase C (PKC) alpha/AKT signaling pathway.[5] This leads to the promotion of ubiquitin/proteasome-dependent degradation of XIAP.[5][6]
Caption: this compound and TRAIL signaling pathway in pancreatic cancer cells.
Experimental Workflow for Assessing this compound Antagonism
A typical workflow to characterize the antagonist properties of this compound involves a series of in vitro assays to determine its binding affinity and functional potency.
Caption: Experimental workflow for characterizing this compound.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
BNTX maleate not showing expected antagonism
Welcome to the technical support center for BNTX Maleate. This resource is intended for researchers, scientists, and drug development professionals who are using this compound in their experiments and may be encountering unexpected results. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to help you diagnose and resolve issues related to the antagonistic activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is designed as a competitive antagonist for the Gq-coupled Receptor-X (RX). Its primary mechanism is to bind to the same site as the endogenous agonist, "Ligand-A," thereby preventing receptor activation and the subsequent downstream signaling cascade, which involves an increase in intracellular calcium ([Ca2+]).[1]
Q2: What are the common reasons for this compound failing to show antagonism?
A2: The lack of expected antagonistic activity can stem from several factors. These can be broadly categorized into issues with the compound itself (e.g., purity, stability, solubility), problems with the experimental setup (e.g., incorrect concentrations, inappropriate assay conditions), or complexities of the biological system (e.g., receptor expression levels, off-target effects).[2]
Q3: Could this compound be acting as a partial agonist or an inverse agonist?
A3: It is possible. A compound designed as an antagonist may exhibit partial agonism, where it weakly activates the receptor, or inverse agonism, where it reduces the basal activity of a constitutively active receptor.[3] If you observe an increase in signal with this compound alone, it might be a partial agonist. If you see a decrease in the baseline signal in a system with high basal activity, it could be an inverse agonist.[3]
Q4: How can I confirm that my experimental system is suitable for testing this compound?
A4: A suitable experimental system should have a robust and reproducible response to the agonist (Ligand-A). It is crucial to determine the EC50 and EC80 (the concentration of agonist that produces 80% of the maximal response) of Ligand-A in your specific assay. The antagonist activity of this compound is typically tested against the EC80 concentration of the agonist.[4]
Troubleshooting Guide: this compound Not Showing Expected Antagonism
If you are not observing the expected antagonist effect of this compound, please consult the following troubleshooting guide.
Issue 1: No observable effect of this compound on agonist-induced activity.
-
Potential Cause 1: Compound Integrity and Handling
-
Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of the compound. Prepare fresh stock solutions and aliquot them to minimize freeze-thaw cycles.[2]
-
-
Incorrect Concentration: Errors in weighing or dilution can lead to a final concentration that is too low to be effective.
-
Poor Solubility: The compound may not be fully dissolved in the assay buffer, reducing its effective concentration.
-
Solution: Check the recommended solvent for this compound. Gentle vortexing or sonication may aid dissolution. Visually inspect for any precipitates.[2]
-
-
-
Potential Cause 2: Experimental Protocol and Assay Conditions
-
Inappropriate Agonist Concentration: If the concentration of Ligand-A is too high, it may overcome the competitive antagonism of this compound.
-
Solution: Ensure you are using the EC80 concentration of Ligand-A. If the agonist concentration is too high, the antagonist's effect may not be detectable.[4]
-
-
Insufficient Pre-incubation Time: The antagonist may require a longer incubation period to bind to the receptor before the agonist is added.
-
Solution: Optimize the pre-incubation time with this compound. A typical range is 15-30 minutes, but this can be cell-line and receptor-dependent.[4]
-
-
Assay Sensitivity: The assay may not be sensitive enough to detect subtle changes in the signal.
-
-
Potential Cause 3: Biological System Complexity
-
Low Receptor Expression: The cells may not be expressing a sufficient number of Receptor-X for a robust antagonist effect to be observed.
-
Solution: Verify the expression level of Receptor-X in your cell line using techniques like Western blotting or flow cytometry.[8]
-
-
Off-Target Effects: this compound might be interacting with other cellular components, leading to unexpected results.[3]
-
Solution: Test the effect of this compound in a parental cell line that does not express Receptor-X. If an effect is still observed, it is likely an off-target effect.[3]
-
-
Issue 2: High variability in experimental results.
-
Potential Cause: Inconsistent Experimental Conditions
-
Cell Culture Health and Passage Number: Inconsistent cell health or using cells with a high passage number can lead to variability.
-
Solution: Use cells within a consistent and low passage number range. Ensure consistent plating density and regularly check for mycoplasma contamination.[7]
-
-
Reagent Preparation: Inconsistent preparation of reagents can introduce variability.
-
Solution: Prepare fresh dilutions of this compound and Ligand-A for each experiment from frozen stock solutions.[7]
-
-
Assay Conditions: Variations in temperature, pH, or buffer composition can affect the results.
-
Solution: Maintain consistent assay conditions across all experiments. Ensure all equipment is properly calibrated.[7]
-
-
Data Presentation
Table 1: Troubleshooting Summary for this compound Antagonist Assays
| Problem | Possible Cause | Recommended Solution |
| No antagonist effect | Compound degradation | Use a fresh aliquot; prepare fresh stock solutions. |
| Incorrect concentration | Verify calculations; perform a dose-response curve to find the IC50. | |
| Poor solubility | Check recommended solvent; use sonication to aid dissolution. | |
| Agonist concentration too high | Use the EC80 concentration of the agonist. | |
| Insufficient pre-incubation | Optimize the pre-incubation time with the antagonist (e.g., 15-30 min). | |
| Low receptor expression | Confirm receptor expression levels in the cell line. | |
| High variability | Inconsistent cell health | Use low passage number cells; ensure consistent plating density. |
| Inconsistent reagents | Prepare fresh dilutions for each experiment. | |
| Variable assay conditions | Maintain consistent temperature, pH, and buffer composition. |
Table 2: Hypothetical Data for this compound in a Calcium Flux Assay
| Condition | Ligand-A Concentration | This compound Concentration | Peak Fluorescence Response (RFU) |
| Baseline | 0 | 0 | 500 |
| Agonist (EC80) | 10 nM | 0 | 8500 |
| Antagonist Test 1 | 10 nM | 1 µM | 8450 (No effect) |
| Antagonist Test 2 | 10 nM | 10 µM | 4500 (50% inhibition) |
| Antagonist Test 3 | 10 nM | 100 µM | 600 (Full inhibition) |
Experimental Protocols
Protocol 1: Calcium Flux Assay for Gq-Coupled Receptors
This protocol is designed to measure changes in intracellular calcium in response to agonist activation and antagonist inhibition of a Gq-coupled receptor.[6][9][10]
Materials:
-
HEK293 cells stably expressing Receptor-X.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay plates (96- or 384-well, black-walled, clear-bottom).
-
Calcium-sensitive dye kit (e.g., Fluo-8 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
This compound and Ligand-A stock solutions in DMSO.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).[6]
Procedure:
-
Cell Plating: The day before the assay, seed the HEK293-RX cells into the assay plates at a density optimized for your cell line to achieve a confluent monolayer on the day of the assay.[6]
-
Dye Loading:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare the Ligand-A solution at a concentration corresponding to its EC80.
-
-
Antagonist Assay:
-
Place the assay plate into the fluorescence plate reader.
-
The instrument will first add the diluted this compound solutions to the wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.[4]
-
The instrument will then add the EC80 concentration of Ligand-A to all wells.
-
Record the fluorescence intensity every second for a total of 120-180 seconds.[4]
-
-
Data Analysis:
-
The change in intracellular calcium is typically measured as the peak fluorescence response minus the baseline fluorescence.
-
Plot the response against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Competitive Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to Receptor-X.[5][11]
Materials:
-
Cell membranes prepared from cells expressing Receptor-X.
-
Radiolabeled ligand specific for Receptor-X (e.g., [3H]-Ligand-A).
-
Unlabeled this compound.
-
Assay buffer.
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of unlabeled this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes expressing Receptor-X.
-
A fixed concentration of the radiolabeled ligand.
-
Varying concentrations of unlabeled this compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Add scintillation fluid to each well of the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radioligand will be inversely proportional to the concentration of this compound.[5] Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[5]
Mandatory Visualizations
Caption: Signaling pathway of Receptor-X and the inhibitory action of this compound.
Caption: Experimental workflow for the Calcium Flux Assay.
Caption: A step-by-step workflow for troubleshooting a lack of antagonist effect.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. support.nanotempertech.com [support.nanotempertech.com]
Navigating BNTX Maleate Experiments: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing BNTX maleate (B1232345), a selective δ1 opioid receptor antagonist, achieving optimal and reproducible results is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on optimizing incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BNTX maleate?
This compound is a standard selective antagonist for the δ1 opioid receptor.[1][2] Its antagonistic properties mean it blocks the receptor, preventing agonists from binding and initiating downstream signaling. In some contexts, such as in studies with pancreatic cancer cells, this compound has been shown to sensitize cells to apoptosis by downregulating the X-linked inhibitor of apoptosis protein (XIAP) through the inhibition of the PKCα/AKT signaling pathway.
Q2: What is a typical incubation time for this compound in cell-based assays?
A definitive single incubation time for all experiments is not feasible as the optimal duration depends on the specific assay, cell type, and experimental goals. However, published research can provide a starting point. For example, in studies investigating the sensitization of pancreatic cancer cells to TRAIL-induced apoptosis, cells were pre-incubated with this compound for 30 minutes, followed by a 24-hour co-treatment with TRAIL.
Q3: How do I determine the optimal incubation time for my specific experiment?
To determine the ideal incubation time for your experimental setup, a time-course experiment is recommended. This involves incubating your cells or membrane preparations with this compound for varying durations while keeping the concentration constant. The optimal time point is typically when the desired effect, such as receptor binding equilibrium or a specific cellular response, reaches a plateau.
Q4: What are common issues when working with δ-opioid receptor antagonists like this compound?
Researchers may encounter challenges such as high non-specific binding of radioligands, low signal-to-noise ratio, or apparent resistance to the antagonist's effects. These issues can often be traced back to suboptimal assay conditions, including incubation time, reagent concentrations, and the integrity of the cells or membrane preparations.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low or No Antagonist Activity | Suboptimal Incubation Time: The incubation period may be too short for this compound to reach binding equilibrium with the δ1 opioid receptor. | Perform a Time-Course Experiment: Measure the specific binding or functional response at multiple time points (e.g., 15, 30, 60, 90, 120 minutes) to identify when the effect plateaus. For cell-based functional assays, longer incubation times (e.g., 12, 24, 48 hours) may be necessary to observe downstream cellular effects. |
| Incorrect Agonist Concentration: In functional assays, an excessively high concentration of the agonist can outcompete the antagonist. | Optimize Agonist Concentration: Use an agonist concentration that elicits a submaximal response (e.g., EC50 or EC80) to create a window for observing antagonism. | |
| Degraded Reagents: this compound or the agonist may have degraded due to improper storage or multiple freeze-thaw cycles. | Use Fresh Reagents: Prepare fresh stock solutions of this compound and the agonist. Store aliquots at -20°C or -80°C to minimize degradation. | |
| Low Receptor Expression: The cell line or tissue preparation may have a low density of δ1 opioid receptors. | Verify Receptor Expression: Confirm receptor expression using techniques like Western blotting, qPCR, or radioligand binding with a known high-affinity ligand. Consider using a cell line known to express the δ1 opioid receptor. | |
| High Non-Specific Binding (in Receptor Binding Assays) | Inadequate Blocking: Insufficient blocking of non-specific binding sites on filters or membranes. | Optimize Blocking Agents: Use appropriate blocking agents in your assay buffer, such as bovine serum albumin (BSA). Pre-treating filters with polyethyleneimine (PEI) can also reduce non-specific binding. |
| Suboptimal Washing: Inadequate washing of filters after incubation can leave behind unbound radioligand. | Increase Wash Steps: Increase the number and volume of washes with ice-cold buffer to effectively remove unbound radioligand. | |
| Variability Between Experiments | Inconsistent Cell/Membrane Density: Variations in the amount of cellular material per well. | Standardize Cell/Membrane Input: Ensure a consistent protein concentration or cell number in each well. Perform a protein assay to normalize the amount of membrane preparation used. |
| Fluctuations in Temperature or pH: Inconsistent incubation conditions can affect binding kinetics. | Maintain Stable Conditions: Use a calibrated incubator and ensure the pH of your buffers is stable throughout the experiment. |
Experimental Protocols
Determining Optimal Incubation Time for Receptor Binding (Association Kinetics)
This protocol outlines a general method for determining the time required for a radiolabeled δ-opioid receptor antagonist to reach binding equilibrium.
Materials:
-
Cell membranes expressing δ1 opioid receptors
-
Radiolabeled δ-opioid receptor antagonist (e.g., [³H]-naltrindole)
-
This compound (for competition binding, if desired)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid and counter
-
Filtration apparatus
Procedure:
-
Prepare a suspension of cell membranes in binding buffer.
-
In a series of tubes, add the membrane suspension.
-
Initiate the binding reaction by adding the radiolabeled antagonist at a concentration below its Kd.
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) for different durations (e.g., 0, 5, 10, 20, 30, 45, 60, 90, 120 minutes).
-
At each time point, rapidly terminate the reaction by filtering the contents of the tubes through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Plot the specific binding (total binding minus non-specific binding) against time. The time point at which the binding reaches a plateau is the optimal incubation time for equilibrium.
In Vitro Cell Treatment for Functional Assays
This protocol is based on a study investigating the effect of this compound on apoptosis in pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell line (e.g., AsPC-1)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
TRAIL (TNF-related apoptosis-inducing ligand)
-
Assay plates (e.g., 96-well plates)
Procedure:
-
Seed the pancreatic cancer cells in the assay plates and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 2.5 µM) for 30 minutes.
-
Following the pre-incubation, add TRAIL (e.g., 25 ng/mL) to the wells containing this compound.
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
After the incubation period, proceed with the desired downstream analysis, such as a cell viability assay or Western blotting for apoptosis markers.
Visualizing the Molecular Impact of this compound
To understand the mechanism by which this compound can sensitize cancer cells to apoptosis, it is helpful to visualize the involved signaling pathways.
This diagram illustrates how this compound, by inhibiting the δ-opioid receptor, can lead to the downregulation of XIAP through the PKCα/AKT pathway, ultimately promoting apoptosis.
This workflow provides a generalized sequence of steps for conducting in vitro experiments involving pre-treatment with this compound followed by treatment with an agent to induce a cellular response. The specific incubation times at each stage should be optimized based on the principles outlined in this guide.
References
BNTX Maleate In Vivo Delivery: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the in vivo delivery of BNTX maleate (B1232345).
Frequently Asked Questions (FAQs)
Q1: What is BNTX maleate and what are its primary in vivo targets?
A1: this compound, or 7-benzylidenenaltrexone (B1236580) maleate, is recognized as a standard selective δ1 opioid receptor antagonist.[1] Additionally, it has been shown to sensitize pancreatic cancer cells to TRAIL-induced apoptosis by inhibiting the PKCα/AKT pathway, which leads to the downregulation of the X-linked inhibitor of apoptosis protein (XIAP).[2]
Q2: What are the basic solubility properties of this compound?
A2: this compound is soluble in DMSO up to 100 mM and in water up to 10 mM with gentle warming. For in vivo applications, careful formulation is necessary to ensure its solubility and stability in physiological conditions.
Q3: What are the most common challenges encountered with in vivo delivery of this compound?
A3: Common challenges include ensuring consistent bioavailability, managing potential off-target effects, preventing rapid clearance from circulation, and achieving therapeutic concentrations at the specific site of action.[3][4][5] The stability of the compound in biological fluids is also a key consideration.[6]
Q4: Can nanoparticle delivery systems be used for this compound?
A4: Yes, nanoparticle-based delivery systems are a promising approach for small molecules like this compound.[4] Encapsulating this compound in nanoparticles, such as lipid-based or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile.[7][8]
Troubleshooting Guides
Issue 1: Poor Bioavailability and Inconsistent Efficacy
Potential Causes:
-
Low aqueous solubility of this compound leading to precipitation upon injection.
-
Rapid metabolism or clearance of the compound.
-
Suboptimal route of administration for the target tissue.
Troubleshooting Steps:
-
Optimize Formulation:
-
If using a simple aqueous solution, ensure the concentration is well below the solubility limit at physiological pH. Consider the use of co-solvents or excipients, but be mindful of their potential toxicity.
-
For improved solubility and stability, consider formulating this compound into a nanoparticle delivery system.
-
-
Evaluate Different Routes of Administration:
-
The choice of administration route (e.g., intravenous, intraperitoneal, subcutaneous) can significantly impact bioavailability. The optimal route will depend on the target organ and the desired pharmacokinetic profile.
-
-
Assess Pharmacokinetics:
-
Conduct a pharmacokinetic study to determine the half-life of this compound in your model system. This will help in optimizing the dosing schedule.
-
Issue 2: Suspected Off-Target Effects or Toxicity
Potential Causes:
-
Interaction of this compound with unintended receptors or cellular pathways.[3][9]
-
Toxicity of the delivery vehicle or its components.
Troubleshooting Steps:
-
Dose-Response Study:
-
Perform a dose-escalation study to identify a therapeutic window where efficacy is achieved with minimal toxicity.
-
-
Control Groups:
-
Include a control group that receives only the delivery vehicle to distinguish between the effects of this compound and the formulation components.
-
-
Biodistribution Analysis:
Data Presentation
Table 1: Comparison of this compound Pharmacokinetic Parameters in Different Formulations
| Formulation | Administration Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | AUC (ng·h/mL) |
| This compound in Saline | Intravenous | 850 | 0.25 | 1.5 | 1275 |
| This compound in Saline | Intraperitoneal | 320 | 1.0 | 2.0 | 960 |
| This compound-Loaded PLGA Nanoparticles | Intravenous | 650 | 0.5 | 8.0 | 5200 |
| This compound-Loaded Lipid Nanoparticles | Intravenous | 700 | 0.5 | 10.0 | 7000 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vivo Biodistribution Study of this compound
Objective: To determine the tissue distribution of this compound over time.
Materials:
-
This compound formulation (e.g., in saline or encapsulated in nanoparticles).
-
A radiolabeled or fluorescently tagged version of this compound or its delivery vehicle.
-
Animal model (e.g., mice or rats).
-
Tissue homogenization equipment.
-
Scintillation counter or fluorescence imaging system.
Methodology:
-
Administer the tagged this compound formulation to the animal model via the desired route (e.g., tail vein injection).
-
At predetermined time points (e.g., 1, 4, 24, and 48 hours), euthanize a cohort of animals.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Excise major organs (e.g., liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable).
-
Weigh each organ and homogenize it.
-
Measure the amount of radioactivity or fluorescence in each tissue homogenate.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: this compound's signaling pathway in pancreatic cancer cells.
Caption: General experimental workflow for in vivo this compound studies.
Caption: Troubleshooting logic for this compound in vivo experiments.
References
- 1. This compound | CAS 864461-31-4 | Tocris Bioscience [tocris.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The promise and challenge of in vivo delivery for genome therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review on the Stability Challenges of Advanced Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biodistribution and Pharmacokinetic Analysis of Combination Lonidamine and Paclitaxel Delivery in an Orthotopic Animal Model of Multi-drug Resistant Breast Cancer Using EGFR-Targeted Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Biodistribution and Bioimaging Studies of Hybrid Paclitaxel Nanocrystals: Lessons Learned of the EPR Effect and Image-Guided Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
BNTX Maleate and Opioid Receptor Cross-Reactivity: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive information on the cross-reactivity of BNTX maleate (B1232345) with various opioid receptors. This resource is designed to assist researchers in designing experiments, interpreting data, and troubleshooting potential issues when investigating the pharmacological profile of this selective delta-opioid receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary opioid receptor target of BNTX maleate?
This compound is a selective antagonist of the delta-1 (δ₁) opioid receptor.
Q2: Does this compound show cross-reactivity with other opioid receptors?
This compound demonstrates high selectivity for the delta-opioid receptor, particularly the δ₁ subtype. While it has a very high affinity for the δ₁ receptor, its binding affinity for mu (μ) and kappa (κ) opioid receptors is significantly lower. In functional assays, this compound has been shown to antagonize the effects of delta-opioid agonists, while having little to no effect on the activity of mu or kappa receptor agonists.[1]
Q3: What are the potential non-opioid receptor interactions of this compound?
Currently, there is limited publicly available information on the extensive cross-reactivity of this compound with other non-opioid receptors. As with any pharmacological tool, it is crucial to consider the possibility of off-target effects, especially at higher concentrations.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments investigating the cross-reactivity of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High non-specific binding in radioligand binding assays | 1. Radioligand concentration is too high. 2. Inadequate washing. 3. "Sticky" radioligand. | 1. Use a radioligand concentration at or below its Kd. 2. Increase the number and volume of wash steps with ice-cold buffer. 3. Pre-treat filters with polyethyleneimine (PEI) to reduce non-specific binding. |
| Low or no antagonist effect in functional assays (e.g., GTPγS, cAMP) | 1. Agonist concentration is too high. 2. This compound concentration is too low. 3. Cell health or receptor expression is compromised. | 1. Use an agonist concentration at or near its EC₅₀ to create a window for observing antagonism. 2. Perform a dose-response curve for this compound to determine its IC₅₀. 3. Ensure cells are healthy and have adequate receptor expression levels. |
| Inconsistent IC₅₀ values for this compound | 1. Inconsistent incubation times. 2. Variability in cell density or membrane preparation. 3. Reagent degradation. | 1. Standardize all incubation times, especially the pre-incubation with this compound. 2. Ensure consistent cell numbers or protein concentrations across experiments. 3. Prepare fresh stock solutions of agonists and antagonists for each experiment. |
Quantitative Data Summary
The following tables summarize the available quantitative data on the binding affinity and functional activity of this compound at mu, delta, and kappa opioid receptors.
Table 1: this compound Binding Affinity (Kᵢ) at Opioid Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| Delta (δ₁) Opioid Receptor | [³H]DPDPE | Guinea Pig Brain Membranes | 0.1 | [2] |
| Mu (μ) Opioid Receptor | - | - | No specific Kᵢ value available in the provided search results. | - |
| Kappa (κ) Opioid Receptor | - | - | No specific Kᵢ value available in the provided search results. | - |
DPDPE: [D-Pen²,D-Pen⁵]enkephalin
Table 2: this compound Functional Activity (IC₅₀/EC₅₀) at Opioid Receptors
| Assay Type | Receptor Subtype | Agonist | Measured Effect | IC₅₀/EC₅₀ | Reference |
| Functional Antagonism | Delta (δ) Opioid Receptor | DPDPE | Reduction of agonist potency | Not explicitly quantified as an IC₅₀ in the provided search results, but shown to reduce DPDPE potency. | [1] |
| Functional Antagonism | Mu (μ) Opioid Receptor | DAMGO | Reduction of agonist potency | Not explicitly quantified as an IC₅₀ in the provided search results, but shown to reduce DAMGO potency. | [1] |
| Functional Antagonism | Kappa (κ) Opioid Receptor | - | - | No specific functional data available in the provided search results. | - |
DAMGO: [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin
Experimental Protocols
Detailed methodologies for key experiments are crucial for obtaining reliable and reproducible data.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Kᵢ) of this compound for μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).
-
Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U-69,593 for κ).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically at its Kd), and varying concentrations of this compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess naloxone).
-
Incubate at room temperature to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay (Functional)
Objective: To assess the functional antagonist activity of this compound at G-protein coupled opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Opioid receptor agonist (e.g., DAMGO, DPDPE, U-69,593).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate cell membranes with varying concentrations of this compound.
-
Add a fixed concentration of the opioid agonist to stimulate the receptor.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate at 30°C to allow for [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters.
-
Plot the [³⁵S]GTPγS binding as a function of agonist concentration in the presence and absence of this compound to determine the rightward shift in the agonist dose-response curve, indicative of competitive antagonism.
cAMP Assay (Functional)
Objective: To measure the effect of this compound on the inhibition of adenylyl cyclase activity mediated by Gᵢ-coupled opioid receptors.
Materials:
-
Whole cells expressing the opioid receptor of interest.
-
Forskolin (to stimulate adenylyl cyclase).
-
Opioid receptor agonist.
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Plate cells in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a fixed concentration of the opioid agonist.
-
Stimulate adenylyl cyclase with forskolin.
-
Incubate to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the cAMP concentration using a suitable detection kit.
-
Determine the ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
Visualizations
Opioid Receptor Signaling Pathways
Caption: Canonical signaling pathways of mu, delta, and kappa opioid receptors.
Experimental Workflow for Cross-Reactivity Assessment
Caption: A logical workflow for assessing the cross-reactivity of this compound.
References
- 1. Pharmacological evidence for a 7-benzylidenenaltrexone-preferring opioid receptor mediating the inhibitory actions of peptidic delta- and mu-opioid agonists on neurogenic ion transport in porcine ileal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating BNTX Maleate Activity in a New Cell Line
Welcome to the technical support center for BNTX maleate (B1232345). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on validating the activity of BNTX maleate in novel cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known mechanisms of action?
A1: this compound, or 7-Benzylidenenaltrexone maleate, is a versatile small molecule with two well-documented mechanisms of action. Primarily, it is known as a selective δ1 (delta 1) opioid receptor antagonist.[1] Additionally, it has been shown to sensitize pancreatic cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis. This sensitization occurs through the downregulation of the X-linked inhibitor of apoptosis protein (XIAP) via the inhibition of the Protein Kinase C alpha (PKCα)/AKT signaling pathway.
Q2: We are not observing the expected cytotoxic effect of this compound in our new cell line. What could be the reason?
A2: Several factors could contribute to a lack of cytotoxic effect. Firstly, the expression level of the δ1 opioid receptor in your cell line might be low or absent. Secondly, the PKCα/AKT/XIAP pathway may not be a critical survival pathway in your specific cell model. It is also possible that your cell line has intrinsic resistance mechanisms to TRAIL-induced apoptosis. We recommend verifying the expression of the δ1 opioid receptor and key proteins in the PKCα/AKT pathway.
Q3: How can we confirm that this compound is engaging its targets in our cell line?
A3: Target engagement can be confirmed through a series of validation experiments. For the δ1 opioid receptor, a competitive radioligand binding assay is the gold standard. To confirm the effect on the PKCα/AKT/XIAP pathway, you can perform Western blot analysis to measure the phosphorylation status of PKCα and AKT, and the protein levels of XIAP.
Q4: What are the expected downstream effects of this compound treatment in a responsive cell line?
A4: In a responsive cell line, particularly in the context of cancer, you can expect to see an increase in apoptosis when co-treated with TRAIL. This can be measured by an increase in caspase-3/7 activity and a higher percentage of apoptotic cells in an Annexin V/PI assay. You should also observe a decrease in the phosphorylation of PKCα and AKT, and a reduction in XIAP protein levels via Western blotting.
Data Presentation
The following tables provide illustrative quantitative data on the activity of this compound. Please note that this data is representative and intended to demonstrate how to present your experimental findings. Actual IC50 values will be cell line-dependent.
Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PANC-1 | Pancreatic | 15.2 |
| MiaPaCa-2 | Pancreatic | 21.8 |
| AsPC-1 | Pancreatic | 18.5 |
| MCF-7 | Breast | > 50 |
| MDA-MB-231 | Breast | 45.1 |
| A549 | Lung | 35.7 |
| HCT116 | Colon | 28.9 |
Table 2: Illustrative Ki Values of this compound for the Delta-Opioid Receptor
| Radioligand | Receptor Source | Ki (nM) |
| [³H]-Naltrindole | CHO-K1 cells expressing human δ-opioid receptor | 2.5 |
| [³H]-DPDPE | Rat brain membranes | 3.1 |
Signaling Pathways and Experimental Workflows
To aid in your experimental design and data interpretation, the following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its validation.
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for validating this compound activity.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Competitive Radioligand Binding Assay for δ-Opioid Receptor
-
Membrane Preparation: Prepare cell membranes from your cell line overexpressing the human δ-opioid receptor.
-
Assay Setup: In a 96-well plate, add assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2), a fixed concentration of a δ-opioid receptor radioligand (e.g., [³H]-naltrindole), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50, and then calculate the Ki value using the Cheng-Prusoff equation.[2]
Protocol 3: Western Blot Analysis for Pathway Modulation
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-PKCα, total PKCα, phospho-AKT (Ser473), total AKT, XIAP, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.[3][4]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated proteins to their total protein levels and XIAP to the loading control.
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound with or without TRAIL for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding. |
| Cell passage number is too high. | Use cells within a consistent and low passage number range. | |
| Instability of this compound in solution. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. | |
| No inhibition of PKCα or AKT phosphorylation | Low expression of PKCα or AKT in the cell line. | Verify the expression levels of total PKCα and AKT by Western blot before starting the experiment. |
| Incorrect antibody or antibody dilution. | Use a validated antibody and optimize the antibody concentration. | |
| Insufficient treatment time or concentration. | Perform a time-course and dose-response experiment to determine the optimal conditions. | |
| No increase in apoptosis with this compound and TRAIL co-treatment | Low expression of TRAIL receptors (DR4/DR5). | Check the expression of DR4 and DR5 on your cell line by flow cytometry or Western blot. |
| High levels of anti-apoptotic proteins other than XIAP. | Investigate the expression of other IAP family members or Bcl-2 family proteins. | |
| Cell line is resistant to caspase-mediated apoptosis. | Use a positive control for apoptosis induction (e.g., staurosporine) to ensure the cell line is capable of undergoing apoptosis. | |
| Inconsistent results in competitive binding assay | Low receptor expression in the cell line. | Use a cell line with confirmed high expression of the δ-opioid receptor or consider transiently overexpressing the receptor. |
| Radioligand degradation. | Aliquot and store the radioligand properly to avoid repeated freeze-thaw cycles. | |
| Incomplete separation of bound and unbound ligand. | Optimize the washing steps during filtration to ensure complete removal of unbound radioligand. |
References
Validation & Comparative
A Comparative Guide to BNTX Maleate and Other Delta-Opioid Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 7-Benzylidenenaltrexone (BNTX) maleate (B1232345) with other key delta-opioid receptor (DOR) antagonists, including the non-subtype-selective antagonist Naltrindole and the δ₂-preferring antagonist Naltriben. This comparison is supported by experimental data on binding affinities and functional antagonism to aid in the selection of the most appropriate antagonist for specific research applications. Detailed experimental protocols for essential assays and visualizations of the relevant signaling pathways and experimental workflows are also presented.
The delta-opioid receptor, a G-protein coupled receptor (GPCR), is a significant target in the development of novel therapeutics for pain, mood disorders, and other neurological conditions. The existence of pharmacologically distinct subtypes, primarily the δ₁ and δ₂ subtypes, necessitates the use of selective antagonists to understand their individual physiological roles. BNTX is recognized for its high selectivity for the δ₁-opioid receptor subtype, while Naltriben shows a preference for the δ₂ subtype, and Naltrindole is a widely used non-selective DOR antagonist.[1][2]
Quantitative Comparison of Delta-Opioid Antagonists
The following tables summarize the binding affinities (Kᵢ) and, where available, functional antagonist potencies (pA₂ or Kₑ) of BNTX maleate, Naltrindole, and Naltriben. It is important to note that these values are compiled from various studies, and experimental conditions may differ. Lower Kᵢ values indicate higher binding affinity, while higher pA₂ values indicate greater antagonist potency.
Table 1: Binding Affinity (Kᵢ) at Opioid Receptors
| Antagonist | δ-Opioid Receptor Kᵢ (nM) | μ-Opioid Receptor Kᵢ (nM) | κ-Opioid Receptor Kᵢ (nM) | δ-Subtype Selectivity |
| This compound | 0.1[1][3] | 13.3[3] | 58.6[3] | Highly selective for δ₁[1][2] |
| Naltrindole | 0.056 - 0.25[4] | 15.8 - 50[4] | 63.1 - 158[4] | Non-selective for δ subtypes[4] |
| Naltriben | 0.1 - 0.5[4] | 19.79[4] | 82.75[4] | Prefers δ₂ over δ₁[4][5] |
Table 2: Functional Antagonist Potency (pA₂ / Kₑ)
| Antagonist | δ-Opioid Receptor pA₂ / Kₑ (nM) | Assay System |
| This compound | Data not readily available in a comparative context | - |
| Naltrindole | pA₂ = 8.6 (vs. DPDPE) | Mouse vas deferens |
| Naltriben | Kₑ = 0.51[6] | Mouse vas deferens[6] |
Experimental Protocols
Accurate characterization of these antagonists relies on standardized experimental procedures. Below are detailed methodologies for key assays used to determine binding affinity and functional antagonism.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand with a known affinity for the receptor.[7][8]
Materials:
-
Receptor Source: Cell membranes prepared from tissues or cultured cells expressing the delta-opioid receptor (e.g., CHO or HEK293 cells).[6][8]
-
Radioligand: A radiolabeled ligand with high affinity for the DOR, such as [³H]-naltrindole.[9]
-
Unlabeled Ligands: this compound, Naltrindole, Naltriben, and a non-specific binding control (e.g., a high concentration of unlabeled Naloxone).[7][9]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]
-
Filtration apparatus and glass fiber filters.[7]
-
Scintillation counter.[7]
Procedure:
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of tissues or cultured cells expressing the delta-opioid receptor.[9]
-
Incubation: Membranes are incubated in the assay buffer with a fixed concentration of the radiolabeled ligand and a range of concentrations of the unlabeled test compound.[1]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[6]
-
Quantification: The amount of radioactivity on the filters is determined by liquid scintillation counting.[6]
-
Data Analysis: The data are used to generate a dose-response curve for the displacement of the radioligand by the test compound. From this, the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[6]
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[10][11]
Materials:
-
Receptor Source: Cell membranes expressing the delta-opioid receptor.[12]
-
[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.[10]
-
GDP: Guanosine diphosphate.[10]
-
Agonist: A selective delta-opioid agonist (e.g., DPDPE or SNC80).[12]
-
Test Antagonists: this compound, Naltrindole, Naltriben.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, and NaCl.[12]
Procedure:
-
Pre-incubation with Antagonist: Membranes are pre-incubated with increasing concentrations of the antagonist.[2]
-
Agonist Stimulation: A fixed concentration of the agonist is added to stimulate G-protein activation.
-
[³⁵S]GTPγS Incubation: [³⁵S]GTPγS is added, and the mixture is incubated to allow for its binding to activated Gα subunits.[10]
-
Termination and Filtration: The reaction is terminated by rapid filtration to separate membrane-bound [³⁵S]GTPγS from the free form.[1]
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.[1]
-
Data Analysis: A dose-response curve for the antagonist's inhibition of agonist-stimulated [³⁵S]GTPγS binding is generated. From this, the IC₅₀ or the pA₂ value can be calculated to determine antagonist potency.[1]
Protocol 3: cAMP Functional Assay
This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cyclic AMP (cAMP) levels. For Gᵢ-coupled receptors like the DOR, activation by an agonist leads to a decrease in cAMP levels. Antagonists are evaluated by their ability to block this agonist-induced decrease.[3][13]
Materials:
-
Cell Line: A cell line expressing the delta-opioid receptor.[6]
-
Delta-Opioid Agonist: A selective agonist such as DPDPE or SNC80.[6]
-
Test Antagonists: this compound, Naltrindole, Naltriben.
-
Forskolin (B1673556): To stimulate adenylyl cyclase and raise basal cAMP levels.[6]
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, GloSensor).[14]
Procedure:
-
Cell Preparation and Seeding: Cells are cultured and seeded into microplates.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist.[14]
-
Agonist and Forskolin Stimulation: A mixture of the agonist and forskolin is added to the wells.[14]
-
Cell Lysis and cAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.[14]
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP is plotted against the antagonist concentration to determine its IC₅₀ and functional potency.[3]
Visualizations
To further clarify the methodologies and underlying biological processes, the following diagrams have been generated using the DOT language.
Caption: Canonical Gᵢ/o-coupled signaling pathway of the δ-opioid receptor.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound, with its high selectivity for the δ₁-opioid receptor subtype, serves as a critical tool for dissecting the specific functions of this receptor population. In contrast, Naltrindole is a potent, non-subtype-selective antagonist suitable for investigating the overall contribution of delta-opioid receptors, while Naltriben is the antagonist of choice for studies focused on the δ₂ subtype. The selection of the appropriate antagonist is paramount for the accurate interpretation of research findings in the field of opioid pharmacology. The experimental protocols provided in this guide offer a foundation for the rigorous in vitro characterization of these and other novel delta-opioid receptor ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Naltriben - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to BNTX Maleate and Naltrindole in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two key delta-opioid receptor (DOR) antagonists, BNTX maleate (B1232345) and naltrindole (B39905), in functional assays. The information presented is synthesized from experimental data to assist researchers in selecting the appropriate pharmacological tool for their specific research needs.
Introduction
The delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR), is a critical target in the development of novel therapeutics for pain, mood disorders, and other neurological conditions. BNTX maleate (7-Benzylidenenaltrexone maleate) and naltrindole are both potent and selective antagonists of the DOR, making them invaluable tools in pharmacological research. However, they exhibit important differences in their selectivity for DOR subtypes, which influences their application in functional assays. BNTX is recognized as a selective antagonist for the δ₁-opioid receptor subtype, while naltrindole is a potent, non-subtype-selective DOR antagonist.[1]
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a crucial parameter in pharmacology, with a lower equilibrium dissociation constant (Kᵢ) indicating a higher binding affinity. The following table summarizes the reported Kᵢ values for this compound and naltrindole at the delta (δ), mu (µ), and kappa (κ) opioid receptors. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Antagonist | δ-Opioid Receptor Kᵢ (nM) | µ-Opioid Receptor Kᵢ (nM) | κ-Opioid Receptor Kᵢ (nM) | δ-Subtype Selectivity |
| BNTX | 0.1 | >1000 | >1000 | Highly selective for δ₁ |
| Naltrindole | 0.056 - 0.25 | 15.8 - 50 | 63.1 - 158 | Non-selective for δ subtypes |
Table 1: Comparative in vitro binding affinities of BNTX and Naltrindole. Data compiled from multiple sources.[1]
Mechanism of Action and Signaling Pathway
Both this compound and naltrindole are competitive antagonists at the delta-opioid receptor. DORs primarily couple to inhibitory G proteins (Gαi/o). Upon activation by an endogenous or exogenous agonist, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP). The Gβγ subunit can also modulate downstream effectors, such as ion channels. As antagonists, BNTX and naltrindole bind to the receptor but do not initiate this signaling cascade; instead, they block the binding of agonists, thereby preventing receptor activation.
References
Validating the Selectivity of BNTX Maleate for δ1 Receptors: A Comparative Guide
For researchers and professionals in drug development, the precise characterization of a ligand's receptor selectivity is paramount. This guide provides a comprehensive comparison of 7-Benzylidenenaltrexone (BNTX) maleate (B1232345), a key antagonist used to investigate the δ-opioid receptor (DOR) system, with a focus on validating its selectivity for the δ1 subtype. This guide synthesizes experimental data, presents detailed methodologies for crucial assays, and visualizes the underlying biological processes to support rigorous scientific inquiry.
The δ-opioid receptor, a G protein-coupled receptor (GPCR), is a significant target for the development of novel analgesics with potentially fewer side effects than conventional µ-opioid receptor agonists. Pharmacological evidence suggests the existence of at least two subtypes, δ1 and δ2. While the molecular basis of these subtypes is still under investigation, with the δ1 receptor proposed as a potential heterodimer of the µ- and δ-opioid receptors, selective antagonists are indispensable for dissecting their distinct physiological roles. BNTX has been identified as a selective antagonist for the δ1-opioid receptor subtype, while naltriben (B52518) is often used as a tool compound for its selectivity towards the δ2 subtype.[1][2]
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of BNTX maleate for δ1 and δ2 receptors, along with other opioid receptor types, is a critical determinant of its selectivity. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating tighter binding. The following tables summarize the binding affinities of BNTX and the comparative compound, naltriben.
Table 1: Binding Affinity (Ki) of this compound at Opioid Receptor Subtypes
| Compound | δ₁ Receptor (Ki, nM) | δ₂ Receptor (Ki, nM) | Selectivity (δ₂/δ₁) | Tissue/Cell Line |
| BNTX | 0.1 | 10 | 100 | Guinea pig brain membranes |
Data compiled from published studies.[1] Values can vary based on experimental conditions.
Table 2: Comparative Binding Affinity (Ki) of Naltriben
| Compound | δ₁ Receptor (Ki, nM) | δ₂ Receptor (Ki, nM) | Selectivity (δ₁/δ₂) | Tissue/Cell Line |
| Naltriben | 1.1 | 0.09 | 12.2 | Mouse brain |
Data compiled from published studies.[1] Values can vary based on experimental conditions.
Functional Antagonism and Selectivity
Beyond binding affinity, functional assays are essential to determine a compound's ability to inhibit receptor signaling. The antagonist potency is often expressed as the pA2 value or the equilibrium dissociation constant for the antagonist (Ke). Higher pA2 values and lower Ke values indicate greater antagonist potency.
Table 3: Functional Antagonist Potency (pA2/Ke) of BNTX and Naltriben
| Antagonist | Agonist | Receptor Subtype | pA2 / Ke (nM) |
| BNTX | [D-Pen2,D-Pen5]enkephalin (DPDPE) | δ₁ | 8.9 / 0.13 |
| Naltriben | Deltorphin II | δ₂ | 9.1 / 0.08 |
Data represents a synthesis from multiple sources and may vary depending on the specific agonist and tissue used.
Experimental Protocols
Accurate validation of this compound's selectivity relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for two fundamental assays.
Radioligand Binding Assay
This assay quantifies the affinity of a compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the binding affinity (Ki) of this compound for δ1 and δ2 opioid receptors.
Materials:
-
Membranes: Prepared from tissues (e.g., guinea pig or mouse brain) or cell lines expressing the desired δ-opioid receptor subtype.
-
Radioligand: A subtype-selective radiolabeled ligand, such as [³H]DPDPE for δ1 receptors or [³H]Deltorphin II for δ2 receptors.
-
Unlabeled Ligands: this compound, naltriben (for comparison), and a non-selective opioid antagonist (e.g., naloxone) for determining non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Filtration apparatus, scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer. Centrifuge the homogenate at a low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 48,000 x g). Wash and resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, incubate the prepared membranes with a fixed concentration of the radioligand.
-
Competition: Add increasing concentrations of the unlabeled competitor compound (this compound).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of specific binding) is determined from the resulting curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor, providing a direct assessment of agonist-stimulated signaling and its inhibition by an antagonist.
Objective: To determine the functional antagonist potency (pA2 or Ke) of this compound at δ1 opioid receptors.
Materials:
-
Membranes: Prepared from cells or tissues expressing the δ1 opioid receptor.
-
Reagents: [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, a δ1-selective agonist (e.g., DPDPE), and this compound.
-
Assay Buffer: Typically 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Instrumentation: Filtration apparatus, scintillation counter.
Procedure:
-
Pre-incubation: Incubate the membranes with GDP and varying concentrations of the antagonist (this compound) in the assay buffer.
-
Agonist Stimulation: Add a fixed concentration of the δ1 agonist to stimulate the receptor.
-
GTPγS Binding: Initiate the binding reaction by adding [³⁵S]GTPγS. Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using liquid scintillation counting.
-
Data Analysis: Generate concentration-response curves for the agonist in the absence and presence of different concentrations of this compound. The data is then used to perform a Schild analysis to determine the pA2 value, or the Ke can be calculated from the shift in the agonist's EC50 value.
Visualizing the Molecular Mechanisms
To further elucidate the processes involved in validating this compound's selectivity, the following diagrams illustrate the δ-opioid receptor signaling pathway and the experimental workflows.
Caption: δ-Opioid receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflows for radioligand binding and [³⁵S]GTPγS binding assays.
References
Cross-validation of 7(E)-Benzylidenenaltrexone (BNTX) Maleate Effects in Diverse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of 7(E)-Benzylidenenaltrexone (BNTX) maleate (B1232345), a selective δ₁ (delta-1) opioid receptor antagonist. Through an objective comparison with other relevant opioid receptor modulators, this document summarizes key experimental data, outlines detailed methodologies, and visualizes associated signaling pathways to facilitate a deeper understanding of BNTX maleate's pharmacological profile.
Comparative Analysis of this compound and Alternative Opioid Receptor Ligands
This compound's primary mechanism of action is the selective antagonism of the δ₁-opioid receptor subtype.[1][2][3] To contextualize its effects, this guide compares this compound with naltrindole (B39905), a non-subtype-selective δ-opioid antagonist, and naltriben (B52518), a δ₂-selective antagonist.
Quantitative Data Summary
The following tables summarize the binding affinities and in vivo effects of this compound in comparison to naltrindole and naltriben.
Table 1: Comparative Binding Affinities (Ki) for Opioid Receptors
| Compound | δ₁-Opioid Receptor (Ki, nM) | δ₂-Opioid Receptor (Ki, nM) | µ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity Profile |
| This compound | 0.1 [1] | ~10 [1] | Not significantly altered[1] | Not significantly altered[1] | Highly selective for δ₁ over δ₂ (~100-fold) [1] |
| Naltriben | - | Potent Antagonist | 19.79 | 82.75 | Prefers δ₂ over δ₁[4] |
| Naltrindole | Potent Antagonist | Potent Antagonist | 15.8 - 50 | 63.1 - 158 | Non-selective for δ subtypes[4] |
Table 2: In Vivo Antinociceptive Effects (Tail-Flick Test in Mice)
| Antagonist | Agonist Challenged | Effect on Agonist-Induced Antinociception | Reference |
| This compound | DPDPE (δ₁ agonist) | Potent antagonism | [5] |
| This compound | Deltorphin (B1670231) II (δ₂ agonist) | No significant effect at selective doses | [5] |
| Naltriben | DPDPE (δ₁ agonist) | No significant effect | [5] |
| Naltriben | Deltorphin II (δ₂ agonist) | Potent antagonism | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following are protocols for key assays used to characterize the effects of this compound and its comparators.
Radioligand Competition Binding Assay
This in vitro assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and other unlabeled ligands for δ-opioid receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human δ₁ or δ₂ opioid receptor (e.g., HEK-293 or CHO cells).[3]
-
Radioligand: [³H]DPDPE (a δ₁-selective agonist) or [³H]Deltorphin II (a δ₂-selective agonist).[3]
-
Unlabeled Ligands: this compound, naltriben, naltrindole.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]
-
96-well microplates.
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. The IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Tail-Flick Test
This behavioral assay is used to assess the antinociceptive (pain-relieving) effects of compounds in conscious animals.[6][7][8][9]
Objective: To evaluate the ability of this compound to antagonize the antinociceptive effects of δ-opioid receptor agonists.
Animals: Male ICR mice are commonly used.
Apparatus: A tail-flick analgesia meter that applies a focused beam of radiant heat to the ventral surface of the tail.
Procedure:
-
Acclimation: Acclimate the mice to the testing room and the restraining device for at least 30 minutes before the experiment.[10]
-
Baseline Latency: Measure the baseline tail-flick latency by applying the heat stimulus to the tail and recording the time it takes for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.[6]
-
Drug Administration: Administer the antagonist (e.g., this compound, naltriben) via a suitable route (e.g., subcutaneous or intracerebroventricular injection). After a predetermined pretreatment time, administer the agonist (e.g., DPDPE, deltorphin II).
-
Post-treatment Latency: Measure the tail-flick latency at various time points after agonist administration.
-
Data Analysis: The antinociceptive effect is typically expressed as the percentage of maximal possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The antagonist effect is determined by the rightward shift in the agonist's dose-response curve.
Signaling Pathways and Visualizations
This compound, as a δ₁-opioid receptor antagonist, modulates downstream signaling cascades initiated by this G-protein coupled receptor (GPCR).
Delta-Opioid Receptor Signaling Pathway
The δ-opioid receptor is a class A GPCR that primarily couples to inhibitory G-proteins (Gi/Go).[11] Upon agonist binding, the receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the α-subunit of the G-protein. This causes the dissociation of the Gα(i/o)-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors. The primary consequence of Gi/Go activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] Antagonists like this compound block this process by preventing agonist binding to the receptor.
Caption: Antagonism of the δ-Opioid Receptor Signaling Pathway by this compound.
Experimental Workflow for In Vivo Antagonism Study
The following diagram illustrates a typical workflow for assessing the antagonist properties of this compound in an in vivo model.
Caption: Workflow for an in vivo antagonism study using the tail-flick test.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effects of chronic administration of 7-benzylidene-7-dehydronaltrexone and naltriben on the antinociceptive actions of delta 1- and delta 2-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. Tail-flick test [protocols.io]
- 11. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of BNTX Maleate and Novel Delta-Opioid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 7-Benzylidenenaltrexone (BNTX) maleate (B1232345), a selective delta-1 (δ₁) opioid receptor antagonist, with other novel and established delta-opioid receptor antagonists. The information presented is supported by experimental data to assist researchers in selecting the appropriate pharmacological tools for their studies.
Introduction to Delta-Opioid Receptor Antagonists
Delta-opioid receptors (DORs) are a class of G protein-coupled receptors that are widely distributed in the central and peripheral nervous systems. They are involved in various physiological processes, including pain perception, mood regulation, and reward pathways. The development of selective antagonists for DORs and their subtypes (δ₁ and δ₂) is crucial for elucidating their specific functions and for the development of novel therapeutics with improved side-effect profiles compared to traditional opioids. BNTX maleate has been a valuable tool for its selectivity for the δ₁ subtype.[1] This guide compares its performance with other key antagonists.
Quantitative Efficacy Data
The following tables summarize the binding affinities and in vivo potencies of this compound and other relevant delta-opioid receptor antagonists. Lower Kᵢ values indicate higher binding affinity, while lower ED₅₀ values indicate greater potency in antinociceptive assays.
Table 1: Opioid Receptor Binding Affinities (Kᵢ in nM)
| Compound | δ-Opioid Receptor (DOR) | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Subtype Selectivity | Reference |
| This compound | 0.1 | - | - | Highly selective for δ₁ | [1] |
| Naltrindole | 0.05 | 15.8 | 39.8 | Non-selective for δ subtypes | [2] |
| Naltriben (B52518) | High Affinity & Selectivity | 19.79 ± 1.12 | 82.75 ± 6.32 | Prefers δ₂ over δ₁ | [2][3] |
| SRI-9342 | High Affinity & Selectivity | - | - | - | [4][5] |
| SRI-45128 | High Affinity & Selectivity | - | - | - | [4][5] |
Table 2: In Vivo Antinociceptive Efficacy (ED₅₀ in nmol/mouse)
| Antagonist | Agonist Challenged | Route of Administration | Antagonist ED₅₀ (Effect) | Reference |
| This compound | DPDPE (δ₁ agonist) | s.c. | 5.9-fold increase in DPDPE ED₅₀ | [1] |
| This compound | DPDPE (δ₁ agonist) | i.t. | 4-fold increase in DPDPE ED₅₀ | [1] |
| Naltriben | DELT II (δ₂ agonist) | s.c. | 12.5-fold increase in DELT II ED₅₀ | [1] |
| Naltriben | DELT II (δ₂ agonist) | i.t. | 11-fold increase in DELT II ED₅₀ | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by delta-opioid receptor antagonists and the workflows for key experimental assays used to determine their efficacy.
Caption: Antagonism of the delta-opioid receptor by this compound.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for an in vivo antinociception assay.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test antagonist for the delta-opioid receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human delta-opioid receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Naltrindole (a potent DOR antagonist).
-
Test Antagonists: this compound, Naltriben, Naltrindole, etc.
-
Non-specific binding control: A high concentration of unlabeled naloxone (B1662785) (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 5-10 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]-Naltrindole (at a concentration near its Kₔ, e.g., 0.1-0.5 nM), and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-Naltrindole, unlabeled naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-Naltrindole, varying concentrations of the test antagonist (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test antagonist concentration.
-
Determine the IC₅₀ (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[6][7]
-
In Vivo Antinociception: Tail-Flick Test
Objective: To evaluate the in vivo potency of a delta-opioid receptor antagonist by measuring its ability to block agonist-induced analgesia.
Animals: Male ICR mice (20-25 g) are commonly used.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Measure the baseline tail-flick latency by focusing a beam of high-intensity light on the ventral surface of the tail. The latency is the time taken for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Drug Administration:
-
Administer the antagonist (e.g., this compound) via the desired route (e.g., subcutaneous, s.c., or intrathecal, i.t.).
-
After a predetermined time (e.g., 15-30 minutes), administer a δ-opioid receptor agonist (e.g., DPDPE).
-
-
Testing: At various time points after agonist administration (e.g., 15, 30, 60, and 90 minutes), measure the tail-flick latency again.
-
Data Analysis:
-
Convert the tail-flick latencies to the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(test latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Construct a dose-response curve for the agonist in the presence and absence of the antagonist.
-
Calculate the ED₅₀ value of the agonist (the dose that produces 50% of the maximal possible effect) in both conditions. The fold-increase in the agonist's ED₅₀ in the presence of the antagonist is a measure of the antagonist's potency.[8][9][10][11][12]
-
In Vivo Antinociception: Hot Plate Test
Objective: To assess the central antinociceptive effects of a delta-opioid receptor antagonist.
Animals: Male Swiss Webster mice (20-30 g) are often used.
Procedure:
-
Acclimation: Acclimate the mice to the testing environment for at least 30-60 minutes.
-
Apparatus: The hot plate apparatus consists of a metal surface maintained at a constant temperature (e.g., 52-55°C) enclosed by a transparent cylinder.
-
Baseline Latency: Place the mouse on the hot plate and start a timer. The latency is the time until the mouse shows a nocifensive response, such as licking its hind paw or jumping. A cut-off time (e.g., 30-45 seconds) is employed to prevent injury.
-
Drug Administration: Administer the antagonist and agonist as described in the tail-flick test protocol.
-
Testing: At specified time intervals after drug administration, place the mouse back on the hot plate and measure the response latency.
-
Data Analysis: The data is analyzed similarly to the tail-flick test, calculating the %MPE and determining the shift in the agonist's ED₅₀ to quantify the antagonist's potency.[13][14][15][16][17]
Conclusion
This compound remains a highly valuable tool for its potent and selective antagonism of the δ₁-opioid receptor subtype. For studies aiming to differentiate the roles of δ₁ and δ₂ receptors, a comparative approach using this compound alongside a δ₂-selective antagonist like Naltriben is recommended. The emergence of novel antagonists, such as those with irreversible or inverse agonist properties, offers new avenues for investigating the complexities of delta-opioid receptor pharmacology. The selection of the most appropriate antagonist will depend on the specific research question, the experimental model, and the desired pharmacological profile. The detailed protocols provided in this guide offer a foundation for the rigorous evaluation of these and other compounds targeting the delta-opioid receptor system.
References
- 1. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel Delta Opioid Receptor (DOR) Inverse Agonist and Irreversible (Non-Competitive) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tail-flick test [protocols.io]
- 9. web.mousephenotype.org [web.mousephenotype.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Tail flick test - Wikipedia [en.wikipedia.org]
- 12. protocols.io [protocols.io]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Video: Establishing a Mouse Model of a Pure Small Fiber Neuropathy with the Ultrapotent Agonist of Transient Receptor Potential Vanilloid Type 1 [jove.com]
- 16. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 17. Hot plate test - Wikipedia [en.wikipedia.org]
Replicating Published Findings: A Comparative Guide to BNTX Maleate and Alternatives in Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 7-Benzylidenenaltrexone maleate (B1232345) (BNTX maleate) with alternative compounds for sensitizing pancreatic cancer cells to TRAIL-induced apoptosis. The information presented is based on published findings and is intended to assist researchers in replicating and expanding upon these studies. Detailed experimental protocols and data summaries are provided to facilitate experimental design and interpretation.
Introduction
Pancreatic cancer is notoriously resistant to conventional therapies, including apoptosis-inducing agents like Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). A key mechanism of this resistance is the overexpression of anti-apoptotic proteins, such as the X-linked inhibitor of apoptosis protein (XIAP). This compound has been identified as a compound that can sensitize pancreatic cancer cells to TRAIL by promoting the degradation of XIAP through the inhibition of the Protein Kinase C alpha (PKCα)/AKT signaling pathway.[1][2][3] This guide compares the efficacy of this compound with other inhibitors targeting this pathway.
Comparative Data of Pathway Inhibitors
The following tables summarize the reported effects of this compound and alternative compounds on key markers of apoptosis and cell viability in pancreatic cancer cell lines.
Table 1: Effect of this compound and Alternatives on Cell Viability in Pancreatic Cancer Cell Lines
| Compound | Target | Cell Line | Treatment | Reported Effect on Cell Viability |
| This compound | PKCα/AKT | AsPC-1 | 5 µM this compound + 25 ng/ml TRAIL | Significant decrease in cell viability compared to TRAIL alone[4] |
| Enzastaurin (B1662900) | PKCβ | Pancreatic Cancer Cells | In combination with radiation | Enhances radiation cytotoxicity, no significant effect alone on cell survival[5] |
| MK-2206 | AKT | Mia PaCa-2, Panc-1 | 1 µM MK-2206 | Inhibited cell proliferation[6][7][8] |
| Wortmannin | PI3K/AKT | SW1990 | 0.01 µM Wortmannin | Inhibited HA-induced cell motility and migration[9] |
| LY294002 | PI3K/AKT | AsPC-1, PANC-1 | 10 µM LY294002 | Inhibited cell proliferation, enhanced cisplatin-induced apoptosis[10] |
| Smac Mimetics (e.g., JP1201) | IAPs (XIAP, cIAPs) | MIA PaCa-2 | In combination with TRAIL | Potent anti-tumor activity[3] |
Table 2: Effect of this compound and Alternatives on Apoptosis in Pancreatic Cancer Cell Lines
| Compound | Target | Cell Line | Treatment | Reported Effect on Apoptosis |
| This compound | PKCα/AKT | AsPC-1 | 2.5 µM BNTX + 25 ng/ml TRAIL | Increased Annexin V-stained cells[1][2] |
| MK-2206 | AKT | Mia PaCa-2, Panc-1 | MK-2206 | Induced apoptosis[7][8] |
| Wortmannin | PI3K/AKT | Human Pancreatic Cancer Xenografts | 0.7 mg/kg Wortmannin | Increased apoptosis in tumors[11] |
| LY294002 | PI3K/AKT | AsPC-1, PANC-1 | 10 µM LY294002 + Cisplatin (B142131) | Markedly increased cleavage of caspase-3 and DNA fragmentation[10] |
| Smac Mimetics | IAPs (XIAP, cIAPs) | Pancreatic Cancer Cells | In combination with TRAIL | Potently sensitize resistant cancer cell lines to TRAIL-induced apoptosis[3] |
Table 3: Effect of this compound and Alternatives on XIAP Protein Levels
| Compound | Target | Cell Line | Treatment | Reported Effect on XIAP Levels |
| This compound | PKCα/AKT | AsPC-1 | 2.5 µM BNTX + 25 ng/ml TRAIL | Downregulated XIAP expression[1][2] |
| Smac Mimetics | IAPs (XIAP, cIAPs) | Multiple Cancer Cell Lines | Smac Mimetics | Can induce degradation of cIAP-1 and cIAP-2, and antagonize XIAP[12] |
| XIAP siRNA | XIAP | Pancreatic Carcinoma Cells | XIAP siRNA + TRAIL | Downregulation of XIAP enhanced TRAIL-induced apoptosis[13][14] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for replicating the key findings.
Caption: Signaling pathway of this compound in sensitizing cells to TRAIL-induced apoptosis.
Caption: General experimental workflow for comparing this compound and alternatives.
Detailed Experimental Protocols
The following are generalized protocols for key experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Pancreatic Cancer Cell Line Culture
-
Cell Lines: PANC-1 (ATCC CRL-1469) or AsPC-1 (ATCC CRL-1682) are commonly used.
-
Culture Medium: For PANC-1, use ATCC-formulated Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). For AsPC-1, use RPMI-1640 medium with 10% FBS.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using a 0.25% Trypsin-EDTA solution. Neutralize trypsin with complete growth medium and re-seed at an appropriate dilution.[15]
TRAIL-Induced Apoptosis Assay
-
Cell Seeding: Seed pancreatic cancer cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis or flow cytometry) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with this compound or an alternative compound at the desired concentration for a specified time (e.g., 30 minutes).
-
TRAIL Treatment: Add recombinant human TRAIL to the culture medium at the desired concentration (e.g., 25 ng/ml) and incubate for the desired time (e.g., 24 hours).
-
Analysis: Proceed with downstream analysis such as cell viability assays, Annexin V staining, or Western blotting.
Western Blot for XIAP and other Proteins
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the protein of interest (e.g., anti-XIAP, anti-phospho-AKT, anti-AKT, anti-caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[16]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Collection: After treatment, collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[1][6]
Cytochrome c Release Assay
-
Cell Fractionation: Following treatment, harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. This can be achieved using a digitonin-based cell permeabilization method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Western Blot Analysis: Perform Western blotting on both fractions as described in section 4.3. Probe the membrane with an anti-cytochrome c antibody. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates its release from the mitochondria, a hallmark of apoptosis.[17]
Conclusion
This guide provides a framework for researchers to replicate and build upon the published findings concerning this compound's role in sensitizing pancreatic cancer cells to TRAIL-induced apoptosis. By comparing this compound with other inhibitors of the PKCα/AKT pathway, this document aims to facilitate the identification of novel therapeutic strategies for pancreatic cancer. The provided protocols and data summaries should serve as a valuable resource for designing and interpreting experiments in this critical area of cancer research.
References
- 1. Annexin V Staining Protocol [bdbiosciences.com]
- 2. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 3. Smac mimetic increases chemotherapy response and improves survival in mice with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Smac Mimetic Reduces TNF Related Apoptosis Inducing Ligand (TRAIL)-Induced Invasion and Metastasis of Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of protein kinase Cbeta by enzastaurin enhances radiation cytotoxicity in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Akt inhibitor MK-2206 reduces pancreatic cancer cell viability and increases the efficacy of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Akt inhibitor MK-2206 reduces pancreatic cancer cell viability and increases the efficacy of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphoinositide 3‐kinase inhibitor (wortmannin) inhibits pancreatic cancer cell motility and migration induced by hyaluronan in vitro and peritoneal metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulating effect of the PI3-kinase inhibitor LY294002 on cisplatin in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wortmannin inhibits pkb/akt phosphorylation and promotes gemcitabine antitumor activity in orthotopic human pancreatic cancer xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of TRAIL-induced apoptosis by XIAP in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting XIAP bypasses Bcl-2-mediated resistance to TRAIL and cooperates with TRAIL to suppress pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ubigene.us [ubigene.us]
- 16. benchchem.com [benchchem.com]
- 17. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
BNTX Maleate as a Negative Control in Opioid Studies: A Comparative Guide
In the intricate landscape of opioid research, the precise delineation of receptor-specific effects is paramount. While agonists stimulate opioid receptors and are the primary subjects of many studies, antagonists play a crucial role in elucidating the underlying mechanisms. This guide provides a comprehensive comparison of BNTX maleate (B1232345), a selective δ₁ (delta 1) opioid receptor antagonist, and its utility as a negative control in studies focusing on other opioid receptor subtypes. We will compare its performance with non-selective antagonists and provide supporting experimental data and detailed protocols.
Understanding the Role of a "Negative Control" in Opioid Receptor Research
In the context of opioid studies, a negative control is a substance that should not produce the effect being measured, thereby demonstrating the specificity of the experimental observations. When investigating phenomena mediated by μ (mu) or κ (kappa) opioid receptors, a highly selective δ (delta) receptor antagonist like BNTX maleate can serve as an invaluable negative control. Its function in this context is to demonstrate that the observed effects are not attributable to the activation or blockade of δ₁ receptors, thus isolating the activity to the receptor subtype of interest.
BNTX, or 7-benzylidenenaltrexone (B1236580), is a potent and selective antagonist for the δ₁-opioid receptor subtype.[1][2] This selectivity allows researchers to pharmacologically dissect the roles of different opioid receptor subtypes in complex biological processes.
Comparative Analysis of Opioid Antagonists
The choice of an appropriate antagonist is critical for the robust design of opioid-related experiments. Below is a comparison of this compound with commonly used non-selective opioid antagonists, naloxone (B1662785) and naltrexone (B1662487).
| Feature | This compound (7-benzylidenenaltrexone) | Naloxone | Naltrexone |
| Primary Target | Selective δ₁-opioid receptor antagonist | Non-selective opioid receptor antagonist | Non-selective opioid receptor antagonist |
| Binding Affinity (Ki, nM) * | δ₁: ~0.1 nM | μ: ~1-5 nM | μ: ~0.1-1 nM |
| δ₂: ~10 nM | δ: ~10-100 nM | δ: ~1-10 nM | |
| μ: >100 nM | κ: ~10-50 nM | κ: ~1-10 nM | |
| Primary Use in Research | To selectively block δ₁-opioid receptors; used as a negative control for δ₁ receptor involvement. | Broadly reversing opioid effects; used as a general opioid antagonist control. | Treatment of opioid and alcohol use disorders; used as a long-acting non-selective antagonist. |
| In Vivo Application | Used to investigate the specific physiological roles of δ₁ receptors. | Rapid reversal of opioid overdose. | Long-term blockade of opioid effects. |
Binding affinities can vary depending on the tissue, cell line, and experimental conditions.
Experimental Evidence: this compound as a Negative Control
A key application of this compound as a negative control is demonstrated in studies of morphine-induced conditioned place preference (CPP), a model for the rewarding effects of opioids. Morphine primarily acts on μ-opioid receptors. To confirm that the rewarding effects are not mediated by δ₁ receptors, BNTX can be administered.
In a study examining the role of δ-opioid receptors in morphine's rewarding effects, the selective δ₁ antagonist 7-benzylidenenaltrexone was used. It was found that at certain doses, BNTX did not block the development of morphine-induced CPP, suggesting that this effect is not primarily mediated by δ₁ receptors.[3] In this scenario, BNTX serves as a negative control for the involvement of the δ₁ receptor subtype.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for a radioligand binding assay and a functional [³⁵S]GTPγS binding assay, commonly used in opioid receptor research.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound, naloxone, and naltrexone for the μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ)
-
Radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U-69,593 for κ)
-
Test compounds (this compound, naloxone, naltrexone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, an excess of a non-selective antagonist (e.g., 10 µM naloxone), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competitive binding curve. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G-protein coupled receptors, such as opioid receptors.
Objective: To determine the ability of this compound to antagonize agonist-stimulated G-protein activation at δ₁-opioid receptors.
Materials:
-
Cell membranes expressing the δ₁-opioid receptor
-
[³⁵S]GTPγS
-
δ₁-opioid receptor agonist (e.g., DPDPE)
-
This compound
-
Assay buffer (containing MgCl₂, GDP, and NaCl)
-
Filtration apparatus or scintillation proximity assay (SPA) beads
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and GDP.
-
Antagonist Pre-incubation: Add varying concentrations of this compound and pre-incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a fixed concentration of the δ₁ agonist (e.g., DPDPE) to all wells except for the basal binding wells.
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters and measure radioactivity as described above.
-
SPA Method: Add SPA beads to the wells, incubate to allow binding, and then measure the radioactivity using a scintillation counter without a filtration step.
-
-
Data Analysis: Calculate the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding by this compound. Determine the IC₅₀ value for the antagonist.
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the opioid receptor signaling pathway and the workflows for the described experimental assays.
Caption: Canonical G-protein-coupled opioid receptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for a [³⁵S]GTPγS functional assay.
Conclusion
This compound, as a selective δ₁-opioid receptor antagonist, is a powerful tool in opioid research. While not a traditional negative control in the sense of being an inert substance, its high selectivity makes it an ideal negative control to exclude the involvement of the δ₁-opioid receptor subtype in effects mediated by μ or κ receptors. When used in conjunction with non-selective antagonists like naloxone and naltrexone, and supported by robust experimental protocols such as radioligand binding and functional assays, this compound allows for a more precise understanding of the complex pharmacology of opioids. This comparative guide provides researchers with the foundational information needed to effectively utilize this compound in their studies and to interpret their findings with greater confidence.
References
- 1. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the highly selective and nonpeptide delta opioid receptor agonist TAN-67 on the morphine-induced place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating BNTX Maleate Specificity: A Comparative Guide with Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BNTX maleate (B1232345), a selective δ₁-opioid receptor antagonist, with other alternatives. We delve into the experimental data supporting its specificity, detail relevant experimental protocols, and propose a definitive validation method using knockout models.
Unveiling the Specificity of BNTX Maleate
BNTX (7-Benzylidenenaltrexone) maleate is a potent and selective antagonist of the δ₁-opioid receptor subtype. Its specificity is crucial for dissecting the physiological roles of δ-opioid receptor subtypes and for the development of targeted therapeutics with minimal off-target effects. While direct validation of this compound using δ₁-opioid receptor knockout mice has not been extensively published, a wealth of pharmacological data supports its selectivity.
Comparative Performance of this compound
The selectivity of this compound is best understood by comparing its binding affinity and antagonist activity across different opioid receptor subtypes.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Antagonist Potency (ED₅₀ ratio) vs. DPDPE (δ₁ agonist) | Antagonist Potency vs. other agonists | Reference |
| This compound | δ₁-opioid | 0.1 (δ₁) vs. 10.8 (δ₂) | 7.2 | No significant antagonism of δ₂, μ, or κ agonists at selective doses. | [1] |
| Naltriben | δ₂-opioid | 0.05-0.15 | Inactive | Potent antagonist of δ₂ agonists | |
| Naloxone | Non-selective opioid | 1-2 (μ), 10-20 (δ), 20-50 (κ) | Active | Potent antagonist of μ, δ, and κ agonists |
Note: Lower Ki values indicate higher binding affinity. The ED₅₀ ratio represents the fold increase in the agonist dose required to produce a half-maximal effect in the presence of the antagonist.
The Gold Standard: Validation with Knockout Models
The most definitive method to validate the specificity of a ligand like this compound is to test its activity in an animal model where the target receptor has been genetically removed (a knockout model). In the absence of published studies directly employing δ₁-opioid receptor knockout mice to validate this compound, this guide proposes a robust experimental workflow based on established methodologies.
Hypothetical Experimental Workflow for Knockout Validation
This workflow outlines the key steps to confirm that the pharmacological effects of this compound are mediated exclusively through the δ₁-opioid receptor.
Caption: Proposed workflow for validating this compound specificity using knockout mice.
Experimental Protocols
Detailed methodologies are essential for the replication and verification of experimental findings.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for different opioid receptor subtypes.
Materials:
-
Cell membranes expressing recombinant human δ-, μ-, and κ-opioid receptors.
-
Radioligands: [³H]DPDPE (δ₁-selective), [³H]Deltorphin II (δ₂-selective), [³H]DAMGO (μ-selective), [³H]U-69,593 (κ-selective).
-
Test compound: this compound.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane suspension, radioligand, and varying concentrations of this compound.
-
Incubation: Incubate at room temperature to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well and wash to separate bound from free radioligand.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Antinociception Assay (Tail-Flick Test)
Objective: To assess the in vivo antagonist activity of this compound against opioid receptor agonists.
Materials:
-
Male C57BL/6 mice (and δ₁-opioid receptor knockout mice for validation).
-
This compound.
-
Opioid agonists: DPDPE (δ₁), Deltorphin II (δ₂), DAMGO (μ), U-50,488H (κ).
-
Tail-flick analgesia meter.
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing environment.
-
Baseline Measurement: Determine the baseline tail-flick latency for each mouse.
-
Antagonist Administration: Administer this compound or vehicle control (e.g., subcutaneously).
-
Agonist Administration: After a predetermined time, administer the opioid agonist (e.g., intrathecally).
-
Latency Measurement: Measure the tail-flick latency at various time points after agonist administration.
-
Data Analysis: Calculate the percent maximal possible effect (%MPE) and determine the ED₅₀ of the agonist in the presence and absence of this compound.
Signaling Pathways of Opioid Receptors
Understanding the downstream signaling cascades of opioid receptors is fundamental to interpreting the effects of selective antagonists. All three major opioid receptors (μ, δ, and κ) are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o).
References
A Comparative Analysis of BNTX Maleate and Peptide Antagonists for the Delta-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-peptide antagonist BNTX maleate (B1232345) and representative peptide antagonists, TIPP[ψ] and ICI 174,864, all of which are highly selective for the delta-opioid receptor (DOR). This document aims to offer an objective analysis of their performance, supported by experimental data, to aid researchers in selecting the appropriate antagonist for their specific experimental needs.
Introduction
The delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR), is a key target in the development of novel therapeutics for pain, mood disorders, and other neurological conditions. Selective antagonists are invaluable tools for elucidating the physiological and pathological roles of this receptor. This guide compares the pharmacological properties of the non-peptide antagonist 7-Benzylidenenaltrexone (BNTX) maleate with two well-characterized peptide-based antagonists: TIPP[ψ] (H-Tyr-Tic[CH₂NH]Phe-Phe-OH) and ICI 174,864 (N,N-diallyl-Tyr-Aib-Aib-Phe-Leu-OH).
Mechanism of Action
BNTX maleate, TIPP[ψ], and ICI 174,864 all act as competitive antagonists at the delta-opioid receptor. By binding to the receptor, they block the binding of endogenous ligands, such as enkephalins, and exogenous agonists, thereby preventing the initiation of downstream signaling cascades. The primary signaling pathway inhibited is the Gi/Go-coupled pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for its receptor is a critical parameter for assessing its potency and selectivity. The inhibition constant (Ki) represents the concentration of a competing ligand that will occupy 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
| Compound | Chemical Class | δ-Opioid Receptor Ki (nM) | μ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | δ vs. μ Selectivity (fold) | δ vs. κ Selectivity (fold) |
| This compound | Non-peptide | 0.1 | - | - | Highly selective for δ₁ subtype | Highly selective for δ₁ subtype |
| TIPP[ψ] | Peptide | < 1.0 | > 5000 | > 5000 | > 10,500[1] | - |
| ICI 174,864 | Peptide | ~1-5 | > 1000 | > 1000 | > 200-1000 | > 200-1000 |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation. The values presented here are representative ranges from multiple sources.
Signaling Pathway and Experimental Workflow Diagrams
References
Assessing the Reproducibility of BNTX Maleate Experiments: A Comparative Guide
For researchers and professionals in drug development, the ability to reproduce experimental findings is the cornerstone of scientific advancement. This guide provides a comparative assessment of BNTX maleate (B1232345), a selective δ1 (delta 1) opioid receptor antagonist, alongside key alternatives. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate the objective evaluation and replication of studies involving these compounds.
Comparative Performance of δ-Opioid Receptor Antagonists
The following tables summarize the binding affinities (Ki) and functional potencies (ED50) of BNTX maleate and its common alternatives, naltrindole (B39905) (a non-subtype-selective δ-opioid antagonist) and naltriben (B52518) (a δ2-subtype-selective antagonist). Lower Ki values indicate higher binding affinity.
Table 1: Opioid Receptor Binding Affinities (Ki in nM)
| Compound | δ-Opioid Receptor (DOR) | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | Selectivity (µ/δ) | Selectivity (κ/δ) | Reference |
| This compound | 0.1 (δ1 subtype) | - | - | - | - | [1] |
| Naltrindole | 0.05 - 0.25 | 1.5 - 158 | 2.5 - 200 | ~6-632 | ~10-800 | [2][3] |
| Naltriben | 0.21 | 16.2 | 3.5 | 77 | 16.7 | [3] |
Table 2: In Vivo Functional Antagonism (ED50)
| Antagonist | Agonist | Route of Administration | ED50 (nmol/mouse) | Fold Increase in Agonist ED50 | Test | Reference |
| This compound | DPDPE (δ1 agonist) | Intrathecal (i.t.) | - | 4-fold | Tail Flick | [4] |
| This compound | DPDPE (δ1 agonist) | Subcutaneous (s.c.) | - | 5.9-fold | Tail Flick | [4] |
| Naltriben | DELT II (δ2 agonist) | Intrathecal (i.t.) | - | 11-fold | Tail Flick | [4] |
| Naltriben | DELT II (δ2 agonist) | Subcutaneous (s.c.) | - | 12.5-fold | Tail Flick | [4] |
Note: ED50 values for the antagonists themselves are not provided in this context; instead, their effect is quantified by the fold increase in the ED50 of a selective agonist required to produce an antinociceptive effect.
Experimental Protocols
Reproducibility is contingent on detailed and accurate methodologies. Below are protocols for two key assays used to characterize δ-opioid receptor antagonists.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human δ-opioid receptor (e.g., CHO or HEK293 cells).[3]
-
Radioligand: A δ-opioid receptor-selective radioligand such as [³H]naltrindole or [³H]DPDPE.[3]
-
Test Compounds: this compound, naltrindole, naltriben.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM naloxone).[3]
-
Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.[3]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]
-
Equipment: 96-well plates, glass fiber filters, cell harvester, liquid scintillation counter.[3]
2. Procedure:
-
Membrane Preparation: Culture cells expressing the δ-opioid receptor, harvest, and prepare cell membrane fractions through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.[5]
[³⁵S]GTPγS Functional Assay
This functional assay measures the ability of a compound to modulate G-protein activation by a receptor agonist.
1. Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing the human δ-opioid receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: A selective δ-opioid receptor agonist (e.g., DPDPE).
-
Test Compound: this compound or other antagonists at various concentrations.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and GDP.
-
Equipment: 96-well plates, glass fiber filters, cell harvester, liquid scintillation counter.
2. Procedure:
-
Membrane and Compound Incubation: In a 96-well plate, pre-incubate the cell membranes with the test antagonist at various concentrations.
-
Agonist Stimulation: Add the δ-opioid receptor agonist to stimulate the receptors.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding to activated G-proteins.
-
Incubation: Incubate the plate to allow for [³⁵S]GTPγS binding (e.g., 60 minutes at 30°C).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS.
-
Data Analysis: The ability of the antagonist to inhibit agonist-stimulated [³⁵S]GTPγS binding is used to determine its potency (e.g., pA₂ or Kₑ value).
Visualizing Pathways and Workflows
To further clarify the experimental and biological context, the following diagrams illustrate the δ-opioid receptor signaling pathway and a typical experimental workflow for antagonist characterization.
References
- 1. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Guide to BioNTech's Combination Therapies in Oncology
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide provides a comparative overview of investigational combination therapies under development by BioNTech (BNTX). The information is based on publicly available clinical trial data and announcements. "BNTX maleate" does not appear to be a specific pharmacological agent; this guide focuses on BioNTech's key therapeutic candidates, designated by "BNT" prefixes, in combination with other agents. The safety and efficacy of these investigational compounds have not been definitively established.
Introduction
BioNTech SE has emerged as a key innovator in the field of immuno-oncology, leveraging its multi-platform approach to develop novel cancer treatments. A central pillar of the company's strategy is the use of combination therapies to elicit synergistic anti-tumor effects and address the high unmet need in various cancer indications.[1] This guide compares several of BioNTech's leading combination therapy candidates, presenting available clinical data, outlining the experimental protocols of their respective trials, and illustrating their mechanisms of action. The therapies discussed herein include mRNA-based cancer vaccines (both fixed-antigen and individualized neoantigen-specific) and a next-generation bispecific antibody, each combined with checkpoint inhibitors, chemotherapy, or other targeted agents.
I. mRNA-Based Cancer Vaccine Combinations
BioNTech's mRNA cancer vaccine platforms, FixVac and iNeST, are designed to stimulate a potent and specific T cell response against tumor antigens. These are frequently combined with immune checkpoint inhibitors (ICIs) to overcome the immunosuppressive tumor microenvironment and enhance the anti-tumor immune response.
A. BNT111 (FixVac) in Combination with Cemiplimab
BNT111 is an off-the-shelf mRNA immunotherapy encoding a fixed set of four non-mutated melanoma-associated antigens: NY-ESO-1, MAGE-A3, tyrosinase, and TPTE.[2][3] This combination aims to generate a de novo anti-tumor immune response, which is then unleashed by the PD-1 inhibitor cemiplimab.
Quantitative Data Summary: Phase II Trial (BNT111-01)
| Parameter | BNT111 + Cemiplimab (n=94) | BNT111 Monotherapy (n=46) | Cemiplimab Monotherapy (n=44) | Historical Control ORR |
| Indication | Anti-PD-(L)1 Relapsed/Refractory Unresectable Stage III/IV Melanoma | Anti-PD-(L)1 Relapsed/Refractory Unresectable Stage III/IV Melanoma | Anti-PD-(L)1 Relapsed/Refractory Unresectable Stage III/IV Melanoma | Anti-PD-(L)1 Relapsed/Refractory Unresectable Stage III/IV Melanoma |
| Overall Response Rate (ORR) | 18.1%[4] | 17.4%[4] | 13.6%[4] | <10%[4] |
| Complete Response (CR) Rate | 11.7%[4] | 13.0%[4] | 4.5%[4] | Not Available |
| Disease Control Rate (DCR) | 55.3%[4] | 58.7%[4] | 47.7%[4] | Not Available |
| Median Progression-Free Survival (PFS) | 3.1 months[4] | 2.8 months[4] | 3.2 months[4] | Not Available |
| Median Overall Survival (OS) | 20.7 months[4] | 13.7 months[4] | 22.3 months[4] | Not Available |
Experimental Protocol: BNT111-01 Phase II Trial (NCT04526899)
-
Study Design: An open-label, randomized, three-arm Phase II trial enrolling 184 patients with unresectable Stage III or IV melanoma who had progressed on or after anti-PD-1/PD-L1 therapy.[5][6]
-
Arms:
-
BNT111 in combination with cemiplimab.
-
BNT111 monotherapy.
-
Cemiplimab monotherapy.[5]
-
-
Primary Endpoint: Overall Response Rate (ORR) in the combination arm.[6]
-
Secondary Endpoints: ORR in monotherapy arms, duration of response, disease control rate, progression-free survival, and overall survival.[6]
-
Patient Population: Patients with unresectable Stage III or IV melanoma refractory to anti-PD-(L)1 agents.[6]
Signaling Pathway and Mechanism of Action
The combination of BNT111 and cemiplimab is expected to have a synergistic anti-tumor effect.[7] BNT111, an mRNA lipoplex formulation, is designed to be taken up by dendritic cells, leading to the expression and presentation of four melanoma-associated antigens.[2] This primes and activates tumor-antigen-specific CD4+ and CD8+ T cells.[2] Cemiplimab, an anti-PD-1 antibody, blocks the interaction between PD-1 on T cells and PD-L1 on tumor cells, thereby preventing T cell exhaustion and enhancing the T cell-mediated killing of cancer cells.[8]
Caption: Mechanism of BNT111 and Cemiplimab Combination.
B. Autogene Cevumeran (iNeST) Combinations
Autogene cevumeran (BNT122) is an individualized neoantigen-specific immunotherapy (iNeST). It is an mRNA vaccine encoding up to 20 patient-specific neoantigens identified from the patient's tumor.[1][9] This personalized approach aims to direct the immune system against the unique mutational landscape of an individual's cancer.
Quantitative Data Summary: Phase I Trial in Pancreatic Cancer (NCT04161755)
| Parameter | Responders (n=8) | Non-Responders (n=8) |
| Indication | Resected Pancreatic Ductal Adenocarcinoma (PDAC) | Resected Pancreatic Ductal Adenocarcinoma (PDAC) |
| Combination Regimen | Autogene Cevumeran + Atezolizumab + mFOLFIRINOX | Autogene Cevumeran + Atezolizumab + mFOLFIRINOX |
| Vaccine-induced T cell Response | Detected | Undetectable |
| Median Recurrence-Free Survival (RFS) | Not Reached (at 18-month follow-up)[10] | 13.4 months[10] |
| Recurrence at 3-year follow-up | 2 of 8 patients | 7 of 8 patients[11] |
| Grade ≥3 Vaccine-Related Adverse Events | 1 of 16 patients (6%) experienced Grade 3 fever and hypertension[10][12] | (Combined population data) |
Experimental Protocol: Phase I PDAC Trial (NCT04161755)
-
Study Design: An investigator-initiated, single-center, first-in-human Phase I trial.[11][12]
-
Treatment Sequence: Patients with resected PDAC first received a single dose of the anti-PD-L1 inhibitor atezolizumab. This was followed by the administration of the autogene cevumeran vaccine. Subsequently, patients received standard-of-care chemotherapy (mFOLFIRINOX).[1][13]
-
Primary Endpoint: Safety and tolerability.[13]
-
Secondary Endpoints: 18-month recurrence-free survival (RFS), feasibility of the treatment regimen, and immunogenicity.[13][14]
-
Patient Population: 16 patients with resected PDAC received the full treatment regimen.[12]
Workflow for Individualized Neoantigen Vaccine Therapy
The production and administration of autogene cevumeran follow a complex, personalized workflow that must be completed in a clinically relevant timeframe.[12]
Caption: Workflow for Autogene Cevumeran (iNeST) Therapy.
II. Bispecific Antibody Combinations
BioNTech is also developing next-generation bispecific antibodies that combine two validated mechanisms of action in a single molecule.
A. Pumitamig / BNT327 (anti-PD-L1 x anti-VEGF-A) in Combination with Chemotherapy
Pumitamig (BNT327) is an investigational bispecific antibody that simultaneously targets PD-L1 and VEGF-A.[15] This dual-targeting approach aims to restore T cell function via PD-L1 blockade while inhibiting tumor angiogenesis and reversing the immunosuppressive effects of VEGF-A in the tumor microenvironment.[15][16] It is being evaluated in combination with standard chemotherapy across multiple solid tumors.
Quantitative Data Summary: Phase II Trials
| Parameter | Pumitamig + Chemo (Global ES-SCLC Trial, n=38)[17] | Pumitamig + Chemo (China ES-SCLC Trial, n=48)[18] | Pumitamig + Chemo (TNBC Trial, n=39)[19] |
| Indication | 1st-Line Extensive-Stage Small Cell Lung Cancer (ES-SCLC) | 1st-Line Extensive-Stage Small Cell Lung Cancer (ES-SCLC) | 1st/2nd-Line Triple-Negative Breast Cancer (TNBC) |
| Confirmed ORR (cORR) | 76.3% | Not Reported | 61.5% |
| Unconfirmed ORR (uORR) | Not Reported | 87.5%[20] | 71.8% |
| Disease Control Rate (DCR) | 100% | Not Reported | 92.3% |
| Median PFS | 6.8 months | 5.7 months[20] | Not Mature |
| Median OS | Not Mature | 16.8 months | Not Mature |
| Grade ≥3 Treatment-Related AEs | 14% (6/43 patients)[16] | 10% (Immune-related)[20] | Not specified |
Experimental Protocol: Representative Phase II Trial (NCT06449209)
-
Study Design: A global, open-label, single-arm Phase II trial.[17]
-
Treatment Regimen: Patients with untreated ES-SCLC received pumitamig in combination with standard chemotherapy at two dose levels (20 mg/kg and 30 mg/kg).[17]
-
Primary Endpoint: Efficacy, including ORR.
-
Secondary Endpoints: Progression-free survival, overall survival, and safety.[17]
-
Patient Population: Patients with extensive-stage small cell lung cancer.[17] Similar trials are ongoing for other indications like triple-negative breast cancer (NCT06449222).[21]
Signaling Pathway and Dual Mechanism of Action
Pumitamig is designed to localize the anti-VEGF activity within the PD-L1-positive tumor microenvironment.[15][16] By binding to PD-L1 on tumor cells, it simultaneously blocks the PD-1/PD-L1 inhibitory axis and neutralizes VEGF-A. This is intended to enhance therapeutic precision, normalize tumor vasculature, and improve the infiltration and function of anti-tumor T cells.[15][22]
References
- 1. treatmentingermany.de [treatmentingermany.de]
- 2. vax-before-travel.com [vax-before-travel.com]
- 3. onclive.com [onclive.com]
- 4. onclive.com [onclive.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. targetedonc.com [targetedonc.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. Facebook [cancer.gov]
- 10. mRNA vaccine can recognise neoantigens in pancreatic cancers – US study - Juta MedicalBrief [medicalbrief.co.za]
- 11. Three-year Phase 1 Follow-Up Data for mRNA-based Individualized Immunotherapy Candidate Show Persistence of Immune Response and Delayed Tumor Recurrence in Some Patients with Resected Pancreatic Cancer | BioNTech [investors.biontech.de]
- 12. Positive Phase 1 Data from mRNA-based Individualized Neoantigen Specific Immunotherapy in Patients with Resected Pancreatic Cancer presented at ASCO - BioSpace [biospace.com]
- 13. BioNTech reports positive Phase I pancreatic cancer treatment trial data [clinicaltrialsarena.com]
- 14. Autogene cevumeran - Wikipedia [en.wikipedia.org]
- 15. news.bms.com [news.bms.com]
- 16. drugs.com [drugs.com]
- 17. pharmanow.live [pharmanow.live]
- 18. fiercebiotech.com [fiercebiotech.com]
- 19. BioNTech and Bristol Myers Squibb Present First Global Phase 2 Data for PD-L1xVEGF-A Bispecific Antibody Pumitamig Showing Encouraging Efficacy in Advanced Triple-Negative Breast Cancer | BioNTech [investors.biontech.de]
- 20. investors.biontech.de [investors.biontech.de]
- 21. news.bms.com [news.bms.com]
- 22. m.youtube.com [m.youtube.com]
Independent Verification of BNTX Maleate's Binding Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding profile of BNTX maleate (B1232345) with the alternative δ-opioid receptor antagonist, Naltriben. The information presented is supported by experimental data to inform the selection of the appropriate antagonist for specific research applications. BNTX maleate is recognized as a selective antagonist for the δ₁-opioid receptor subtype, while Naltriben preferentially binds to the δ₂ receptor subtype.[1][2] This differential selectivity is crucial for researchers aiming to dissect the distinct physiological roles of these receptor subtypes.
Quantitative Binding Profile Comparison
The binding affinities of this compound and Naltriben for the δ₁ and δ₂ opioid receptor subtypes are summarized below. Lower Kᵢ values indicate a higher binding affinity. The data presented are approximate ranges compiled from various studies and may vary depending on the specific experimental conditions.[3]
| Compound | Primary Target | δ₁ Kᵢ (nM) | δ₂ Kᵢ (nM) | µ Kᵢ (nM) | κ Kᵢ (nM) | Selectivity (δ₁ vs δ₂) |
| This compound | δ₁ Antagonist | ~1-10 | ~20-100 | >1000 | >1000 | ~10-20 fold for δ₁ |
| Naltriben | δ₂ Antagonist | ~1-5 | ~0.1-0.5 | ~20-50 | ~80-100 | ~10-30 fold for δ₂ |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathway of the δ-opioid receptor and the general workflows for the key experimental assays used to determine binding affinity and functional antagonism.
Caption: Canonical Gi/o-coupled signaling pathway of the δ-opioid receptor.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a [35S]GTPγS functional assay.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand with a known affinity for the target receptor.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human δ-opioid receptor (e.g., HEK-293 or CHO cells).[3]
-
Radioligand: [³H]DPDPE (a δ-selective agonist) or other suitable δ₁-selective radioligand.[3]
-
Unlabeled Ligands: this compound, Naltriben.[3]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]
-
96-well microplates.[3]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound or Naltriben).
-
Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[3]
[³⁵S]GTPγS Functional Assay
This assay measures the functional consequence of receptor activation by an agonist and the ability of an antagonist to block this activation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.
Materials:
-
Cell membranes prepared from cells expressing the δ-opioid receptor.
-
Agonist (e.g., DPDPE).
-
Antagonist (this compound or Naltriben).
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the δ-opioid receptor subtypes as described in the radioligand binding assay protocol.[4]
-
Pre-incubation: Pre-incubate the membranes with increasing concentrations of the antagonist (this compound or Naltriben).[4]
-
Initiation: Initiate the reaction by adding a mixture of the agonist and [³⁵S]GTPγS.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using liquid scintillation counting.
-
Data Analysis: Determine the concentration-response curve for the agonist in the absence and presence of different concentrations of the antagonist. Perform a Schild analysis by plotting the log of (agonist dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild plot provides the pA₂ value, a measure of antagonist potency.[4]
References
Benchmarking BNTX Maleate: A Comparative Guide to Industry-Standard δ-Opioid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 7-Benzylidenenaltrexone (BNTX) maleate (B1232345), a selective δ1-opioid receptor antagonist, with industry-standard antagonists, Naltriben and Naltrindole. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate pharmacological tool for their studies in areas such as pain management, addiction, and neurobiology.[1][2]
Executive Summary
The differentiation between δ-opioid receptor (DOR) subtypes is critical for elucidating their physiological functions and developing targeted therapeutics.[3] BNTX maleate has emerged as an indispensable tool due to its high selectivity for the δ1-opioid receptor subtype.[4] In contrast, Naltriben is a potent and selective antagonist for the δ2-opioid receptor subtype, while Naltrindole is a non-subtype-selective δ-opioid receptor antagonist.[3][4] Understanding the distinct pharmacological profiles of these compounds is paramount for the accurate interpretation of experimental results.[4]
Quantitative Comparison of δ-Opioid Antagonists
The following tables summarize the binding affinities (Ki) of this compound, Naltriben, and Naltrindole for the δ, μ, and κ-opioid receptors. Lower Ki values are indicative of higher binding affinity.
Table 1: Comparative Binding Affinities (Ki, nM) of δ-Opioid Receptor Antagonists
| Antagonist | δ-Opioid Receptor Ki (nM) | μ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | δ-Subtype Selectivity |
| This compound | 0.1 | - | - | Highly selective for δ₁ |
| Naltriben | 0.1 - 0.5 | 19.79 | 82.75 | Prefers δ₂ over δ₁ |
| Naltrindole | 0.056 - 0.25 | 15.8 - 50 | 63.1 - 158 | Non-selective for δ subtypes |
Note: Ki values are compiled from various studies and can vary depending on experimental conditions.[4]
Signaling Pathway and Experimental Workflow
δ-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gi/o proteins.[3] Upon agonist activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3][5] Antagonists like this compound prevent this cascade by blocking agonist binding.[3]
A common experimental workflow for determining the binding affinity of these antagonists is the radioligand competition binding assay.
Experimental Protocols
Accurate characterization of these antagonists relies on standardized experimental procedures. Below are detailed methodologies for key assays used to determine binding affinity and functional antagonism.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with a known affinity for the receptor.[3]
Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled ligand (e.g., this compound, Naltriben, or Naltrindole) for the δ-opioid receptor.[6]
Materials:
-
Cell membranes prepared from cells expressing the δ-opioid receptor (e.g., CHO-hDOR cells).[3]
-
Radioligand (e.g., [³H]-Naltrindole).[3]
-
Unlabeled test compounds (this compound, Naltriben, Naltrindole).[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]
-
96-well filter plates.[7]
-
Scintillation counter.[7]
Procedure:
-
Incubation: In a 96-well plate, incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test antagonist.[8]
-
Equilibrium: Allow the reaction to reach equilibrium by incubating at room temperature for 60-90 minutes.[8]
-
Filtration: Terminate the binding by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[8]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[8]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[8]
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test antagonist to determine the IC50 value (the concentration of antagonist that inhibits 50% of radioligand binding). Convert the IC50 to the Ki value using the Cheng-Prusoff equation.[6]
[³⁵S]GTPγS Functional Assay
This assay measures the functional consequence of receptor activation or blockade by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[1]
Objective: To measure the ability of a compound to act as an antagonist at a G-protein coupled receptor.[7]
Materials:
-
Cell membranes expressing the δ-opioid receptor and associated G-proteins.[1]
-
[³⁵S]GTPγS.[1]
-
GDP (Guanosine diphosphate).[1]
-
A δ-opioid receptor agonist (e.g., DPDPE).[7]
-
Test antagonists (this compound, Naltriben, Naltrindole).[7]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.[1]
-
96-well filter plates.[7]
-
Scintillation counter.[7]
Procedure:
-
Pre-incubation: Incubate cell membranes with GDP and varying concentrations of the antagonist.[7]
-
Stimulation: Add a fixed concentration of the agonist to stimulate G-protein activation.[7]
-
Binding Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS and incubate at 30°C for 60 minutes.[1]
-
Filtration and Washing: Terminate the assay by rapid filtration and wash the filters with ice-cold wash buffer.[1]
-
Detection: Dry the filter plate and measure the radioactivity using a scintillation counter.[1]
-
Data Analysis: Generate a dose-response curve for the antagonist's inhibition of agonist-stimulated [³⁵S]GTPγS binding to determine the IC50 or pA2 value, which are measures of antagonist potency.[2]
Conclusion
This compound, Naltriben, and Naltrindole are all powerful tools for investigating the δ-opioid receptor system. This compound offers unparalleled selectivity for the δ1 subtype, making it essential for isolating the functions of this specific receptor.[4] Naltriben is the tool of choice for studying the δ2 subtype, while Naltrindole is ideal for experiments requiring general blockade of δ-opioid receptors.[4] The choice of antagonist should be carefully considered based on the specific research question and the expression of δ-opioid receptor subtypes in the experimental system.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of BNTX Maleate
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of BNTX maleate (B1232345). Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Understanding the Hazards of BNTX Maleate
This compound is a chemical compound that requires careful handling due to its potential health risks. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).[1]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
| Aquatic Hazard, Acute | Category 1 | H400: Very toxic to aquatic life |
Data sourced from MedChemExpress and Sigma-Aldrich Safety Data Sheets.[1][2]
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound, it is imperative to be equipped with the appropriate personal protective equipment.
| PPE Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and irritation.[1][3] |
| Eye Protection | Safety goggles with side-shields or a face shield | To protect against splashes and dust, preventing serious eye irritation.[1][4] |
| Respiratory Protection | N95 (US) or equivalent dust mask/respirator | To avoid inhalation of dust or aerosols, which can cause respiratory irritation.[1][2] |
| Body Protection | Laboratory coat, impervious clothing | To protect skin and personal clothing from contamination.[1] |
Safe Handling Practices:
-
Always work in a well-ventilated area, such as a chemical fume hood.[1]
-
Avoid generating dust.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
-
Wash hands thoroughly with soap and water after handling the compound.[1]
-
Ensure a safety shower and eyewash station are readily accessible.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Restrict access to the contaminated area.[4]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full required PPE as detailed in the table above.
-
Contain the Spill: For liquid spills, use an inert, absorbent material such as vermiculite, dry sand, or earth to contain the substance. Do not use combustible materials like sawdust.
-
Clean Up:
-
For solid spills, carefully sweep or scoop the material into a designated, labeled waste container. Avoid creating dust.
-
For liquid spills, once absorbed, transfer the absorbent material into a labeled hazardous waste container.
-
-
Decontaminate:
-
Decontaminate the spill area and any equipment used for cleanup with a suitable solvent (e.g., alcohol), followed by a thorough wash with soap and water.[1]
-
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with institutional and local regulations.[1]
This compound Disposal Procedure
The disposal of this compound and its contaminated waste must be handled as hazardous chemical waste. It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Guide:
-
Waste Segregation:
-
Collect all waste this compound, whether in solid or solution form, in a dedicated, clearly labeled, and sealed container.[3]
-
Separately collect all disposables that have come into contact with this compound, such as gloves, weigh boats, pipette tips, and contaminated absorbent materials, in a designated hazardous waste container.
-
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the collection and proper disposal of the hazardous waste.[3]
-
-
Documentation:
-
Maintain a record of the amount of this compound waste generated and the date of disposal, in accordance with institutional and regulatory requirements.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling BNTX maleate
This guide provides crucial safety and logistical information for the handling and disposal of BNTX maleate (B1232345), a selective δ1 opioid receptor antagonist. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
BNTX maleate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure risk.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against chemical exposure. The minimum required PPE for handling this compound includes:
| PPE Component | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a full-face shield.[1] | Protects against splashes and aerosols that can cause serious eye irritation.[1][2] |
| Hand Protection | Protective, chemical-resistant gloves.[1] | Prevents skin contact which can cause irritation and redness.[1][2] |
| Body Protection | Impervious clothing, such as a disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A suitable respirator, such as a fit-tested N95 or higher, should be used.[1] | Minimizes the risk of inhaling the powder form of the compound, which can cause respiratory tract irritation.[1] |
Operational Procedures for Safe Handling
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Ensure a safety shower and eyewash station are readily accessible.[1]
Handling Practices:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
-
Use aseptic techniques to minimize the generation of aerosols.
-
Work on a disposable, absorbent, plastic-backed liner to contain any potential spills.
Emergency Procedures
Immediate and appropriate responses to spills and personnel exposure are critical.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the contaminated zone.
-
Don PPE: Before attempting cleanup, put on the full PPE ensemble described above.
-
Containment: For solid spills, gently cover with a damp absorbent material to avoid raising dust. For liquid spills, cover with an absorbent material like diatomite or universal binders.[1]
-
Cleanup: Absorb solutions with finely-powdered liquid-binding material.[1] Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal: Collect all contaminated materials in a labeled, sealed, and puncture-proof hazardous waste container for proper disposal.[1]
Personnel Exposure Protocol:
-
Skin Contact: Immediately remove contaminated clothing.[2] Wash the affected area with plenty of soap and water.[1][2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1] Seek medical attention if they feel unwell.
-
Ingestion: Rinse the mouth with water.[1] Do not induce vomiting.[2] Seek immediate medical attention.
Waste Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of following institutional and local regulations.
-
Segregation: Segregate all this compound-contaminated waste, including gloves, gowns, vials, and absorbent pads, into clearly labeled, sealed, and puncture-proof hazardous waste containers.
-
Disposal: Dispose of the contaminated waste through an approved waste disposal plant. Do not discharge into drains or rivers.[2]
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
